3,4-Dichloro-2-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBUEKFZSYXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382225 | |
| Record name | 3,4-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-39-6 | |
| Record name | 3,4-Dichloro-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-2-fluoroaniline
Foreword: The Strategic Importance of a Niche Building Block
In the landscape of pharmaceutical synthesis, success is often dictated by the precision and functionality of the molecular scaffolds available to the medicinal chemist. 3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6) emerges not as a ubiquitous reagent, but as a highly specialized and critical intermediate. Its unique substitution pattern—a trifecta of electron-withdrawing groups on an aniline core—creates a nuanced electronic and steric profile. This profile is instrumental in directing complex coupling reactions and forming key pharmacophores in modern targeted therapies. This guide moves beyond a simple data sheet to provide a deeper understanding of this molecule's core properties, its application in drug development, and the methodologies required to validate its quality, offering field-proven insights for researchers and drug development professionals.
Molecular Identity and Core Physicochemical Profile
This compound is a substituted aromatic amine whose utility is fundamentally derived from its structure. The strategic placement of two chlorine atoms and a fluorine atom significantly modulates the reactivity of the aniline amine group and the aromatic ring itself.
Structural and Computed Data Summary
While extensive experimental data for this specific isomer is not widely published, a robust profile can be constructed from computational models and supplier specifications. This data provides a reliable baseline for experimental design and safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Fluoro-3,4-dichloroaniline, 3,4-Dichloro-2-fluorobenzenamine | [1] |
| CAS Number | 886762-39-6 | [1] |
| Molecular Formula | C₆H₄Cl₂FN | [1] |
| Molecular Weight | 180.00 g/mol | [1] |
| Appearance | White to Yellow or Gray Solid | Supplier Data |
| XLogP3 (Computed) | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| pKa | Data not publicly available | N/A |
Note: XLogP3 is a computed measure of hydrophobicity. The absence of public experimental data for properties like melting and boiling points underscores the compound's specialized nature, often being synthesized for immediate use in multi-step pathways.
Application in Targeted Drug Development: The Poziotinib Case Study
The primary driver for the production and characterization of this compound is its role as a key starting material in the synthesis of Poziotinib .[2][3] Poziotinib is a potent, irreversible pan-HER tyrosine kinase inhibitor investigated for treating non-small cell lung cancer (NSCLC) and other solid tumors, particularly those with HER2 exon 20 insertion mutations.[4]
The aniline's structure is not incidental; it is critical for the final drug's mechanism of action. The dichloro-fluoro-phenyl moiety becomes the key fragment that binds within the ATP-binding pocket of the EGFR/HER2 kinase domain.[5][6] The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the amine group of this compound displaces a leaving group (typically a chlorine) on a quinazoline core.[2][6]
Synthetic Workflow Visualization
The following diagram illustrates the pivotal role of this compound in the synthesis of the core structure of Poziotinib.
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3,4-Dichloro-2-fluoroaniline CAS 886762-39-6
An In-Depth Technical Guide to 3,4-Dichloro-2-fluoroaniline (CAS 886762-39-6) for Advanced Synthesis
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate this compound. With full editorial control, this document is structured to provide not just data, but a foundational understanding of the compound's properties, synthesis, analysis, and application, grounded in established scientific principles.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 886762-39-6) is a halogenated aromatic amine that has emerged as a crucial building block in the field of advanced organic synthesis. Its specific substitution pattern—featuring two chlorine atoms and a fluorine atom on the aniline scaffold—offers a unique combination of electronic and steric properties. These characteristics are highly sought after in medicinal chemistry for modulating the physicochemical and pharmacokinetic profiles of drug candidates.
This compound is particularly valued as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted cancer therapies such as Poziotinib.[1] Its high purity and well-defined structure are indispensable for developing innovative and effective therapeutic agents.[1] This guide will delve into the essential technical details required for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and analysis. The key identifiers and properties of this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 886762-39-6 | [2][3][4] |
| IUPAC Name | This compound | [2][4][5] |
| Molecular Formula | C₆H₄Cl₂FN | [3][4] |
| Molecular Weight | 180.01 g/mol | [4][6] |
| Appearance | White to Yellow or Gray Solid | [2] |
| Purity | Typically ≥95-98% | [2][3][4] |
| Density | ~1.5 g/cm³ | [4][6] |
| Melting Point | 57-61 °C | [6] |
| Flash Point | 109 °C | [6] |
| Storage Conditions | Store in a refrigerator, in a dry, cool, and well-ventilated place.[2][7] | [2][7] |
| InChI Key | ZPTBUEKFZSYXBD-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | C1=CC(=C(C(=C1N)F)Cl)Cl | [5] |
Analytical Characterization: Ensuring Identity and Purity
Structural confirmation and purity assessment are critical quality control steps. While a specific, published spectrum for this compound is not available in the provided search results, its structure allows for the confident prediction of its spectroscopic features based on data from analogous compounds like 3-chloro-4-fluoroaniline and various dichloroanilines.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals in the aromatic region for the two protons on the benzene ring, with coupling patterns influenced by the adjacent fluorine atom. A broad singlet corresponding to the amine (-NH₂) protons would also be present.[8]
-
¹³C NMR : The spectrum will display six unique signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly affected by the attached halogen and amine groups. The carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹J-CF).
-
-
Mass Spectrometry (MS) :
-
Mass spectrometry is essential for confirming the molecular weight and halogenation pattern. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster.[10] For C₆H₄Cl₂FN, the primary peaks would be expected at m/z 179 (containing two ³⁵Cl atoms) and m/z 181 (containing one ³⁵Cl and one ³⁷Cl), with a distinctive intensity ratio.
-
Protocol 1: Standard GC-MS Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile and semi-volatile compounds like halogenated anilines. The following is a standard protocol adaptable for this compound.[10][12]
-
Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions :
-
Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas : Helium, at a constant flow of 1.0 mL/min.[12]
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 70°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[12]
-
-
MS Conditions :
Caption: Standard workflow for GC-MS analysis of halogenated anilines.
Synthesis and Plausible Reaction Pathways
While specific proprietary synthesis methods for this compound are not detailed in public literature, a chemically sound pathway can be proposed based on established industrial processes for analogous compounds, such as the synthesis of other chloro-fluoroanilines or dichloroanilines.[13][14][15] The most common approach involves the reduction of the corresponding nitroaromatic compound.
A plausible synthesis could involve:
-
Nitration : Selective nitration of a dichlorofluorobenzene precursor.
-
Reduction : The subsequent reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., with H₂ gas over a palladium-on-carbon catalyst) or metal-acid reduction.[15][16]
Caption: A plausible synthetic pathway to this compound.
Core Applications in Drug Discovery and Development
The primary and most significant application of this compound is as a specialized chemical intermediate for advanced organic synthesis projects.[1] The presence and specific arrangement of halogen atoms are crucial for influencing the biological activity and metabolic stability of the final API.
-
Pharmaceutical Synthesis : It is a fundamental component in the multi-step synthesis of sophisticated pharmaceutical agents.[1] Its use facilitates the creation of complex molecular architectures required for targeted therapies.[1]
-
Medicinal Chemistry Research : The unique electronic properties imparted by the fluorine and chlorine atoms make this compound a valuable tool for structure-activity relationship (SAR) studies. Researchers use such building blocks to explore new reaction pathways and develop novel compounds with enhanced therapeutic profiles.[1][17]
Caption: Role as a key building block in API synthesis.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The following information is synthesized from available safety data sheets (SDS) for this compound and structurally similar chemicals.[2][6][7]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] | |
| Signal Word | Warning | [2][6] | |
| Hazard Statements | H302 | Harmful if swallowed. | [2][6] |
| H312 | Harmful in contact with skin. | [2] | |
| H315 | Causes skin irritation. | [6] | |
| H319 | Causes serious eye irritation. | [6] | |
| H332 | Harmful if inhaled. | [2] | |
| H335 | May cause respiratory irritation. | [6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][7] | [2][7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6][7] | [6][7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] | [6][7] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[7] | [7] |
Standard Handling Procedures
-
Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][18]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, such as a refrigerator designated for chemicals.[2][7]
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing contaminated clothing.[7]
-
Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes.[7]
-
Ingestion : Rinse mouth with water. Call a poison center or doctor if you feel unwell.[7]
-
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A Comprehensive Technical Guide to 3,4-Dichloro-2-fluoroaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 3,4-Dichloro-2-fluoroaniline, a critical halogenated intermediate in the pharmaceutical and fine chemical industries. The document begins by establishing the precise molecular weight and core physicochemical properties of the compound, which are fundamental to its reactivity and application. Subsequent sections offer a detailed exploration of its structural elucidation through modern spectroscopic techniques, a plausible and robust synthetic pathway with a step-by-step protocol, and its significant role as a building block in the development of advanced therapeutic agents. Safety protocols for handling and storage are also detailed to ensure best laboratory practices. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical entity.
Introduction
Halogenated anilines are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Within this class of compounds, this compound (CAS No. 886762-39-6) has emerged as a particularly valuable intermediate. Its unique substitution pattern provides a reactive platform for constructing sophisticated pharmaceutical agents, including targeted cancer therapies like Poziotinib[3]. Understanding the fundamental properties of this molecule, starting with its molecular weight, is the first step toward leveraging its full potential in research and development.
Section 1: Core Physicochemical and Chemical Properties
A precise understanding of a compound's properties is essential for its effective application in synthesis and process development. The molecular weight dictates stoichiometry, while other physical characteristics influence reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| Molecular Weight | 180.00 g/mol | PubChem[4] |
| Exact Mass | 178.9704827 Da | PubChem[4] |
| Molecular Formula | C₆H₄Cl₂FN | PubChem[4] |
| CAS Number | 886762-39-6 | Sigma-Aldrich[5], PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Appearance | White to Yellow or Gray Solid | Sigma-Aldrich[5] |
| Purity | Typically ≥98% | Sigma-Aldrich[5] |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[5] |
| InChI Key | ZPTBUEKFZSYXBD-UHFFFAOYSA-N | PubChem[4] |
Section 2: Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of this compound is a critical step that validates both the starting material and the results of subsequent reactions. A multi-technique spectroscopic approach is standard practice.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For this compound, Electron Ionization (EI) would be a suitable method.
-
Expected Molecular Ion (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at an m/z corresponding to the molecular weight (approx. 180).
-
Isotopic Patterning (Self-Validation): The presence of two chlorine atoms creates a highly characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the spectrum will display an M⁺ peak, an M+2 peak of approximately 65% the intensity of M⁺, and an M+4 peak of about 10% the intensity. This signature pattern is a crucial validation of the compound's elemental composition, confirming the presence of two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum for this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene ring. The fluorine and adjacent amine group will influence their chemical shifts and coupling patterns. A broad singlet corresponding to the two amine (-NH₂) protons would also be present.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogen and amine substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
N-H Vibrations: Characteristic stretching bands for the primary amine (-NH₂) group are expected in the 3300-3500 cm⁻¹ region.
-
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching typically appears above 3000 cm⁻¹, while C=C ring stretching vibrations are found in the 1450-1600 cm⁻¹ range.
-
C-X Bonds: Strong absorption bands corresponding to the C-Cl and C-F bonds will be present in the fingerprint region (typically below 1300 cm⁻¹).
Protocol: Sample Preparation for NMR Analysis
This protocol ensures high-quality data for structural verification.
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm).
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 MHz for proton).[6]
Section 3: Synthesis and Mechanistic Insights
While multiple synthetic routes may exist, a common and industrially scalable approach for producing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This method is efficient and relies on readily available starting materials.
Caption: Plausible synthetic workflow for this compound.
Causality in Synthesis: Why These Steps?
-
Nitration: The synthesis begins with a suitably substituted benzene ring. Electrophilic nitration is a classic and effective method for introducing a nitro group onto the aromatic ring, which will later be converted to the aniline. The choice of starting material (1,2-dichloro-3-fluorobenzene) is critical to achieving the desired substitution pattern.
-
Reduction: The nitro group is an ideal precursor to the amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and highly efficient method for this transformation.[7][8] It offers high yields and avoids the use of harsh, stoichiometric metal reagents. Alternatively, reduction with a metal in acid, such as iron in hydrochloric acid, provides a more classical but still effective route.
Protocol: Catalytic Hydrogenation of 3,4-Dichloro-2-fluoronitrobenzene
This protocol is adapted from established methods for the reduction of similar halogenated nitroaromatic compounds.[7]
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 3,4-Dichloro-2-fluoronitrobenzene and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of 10% Palladium on Carbon (Pd/C).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen, which can pose a safety hazard and deactivate the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 50-100 psi) and begin vigorous stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by using analytical techniques like TLC or GC-MS on small aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The solvent is then removed under reduced pressure. The crude this compound can be purified further by recrystallization or column chromatography to achieve high purity.
Section 4: Applications in Drug Development
This compound is not just a laboratory chemical; it is a vital building block for creating high-value active pharmaceutical ingredients (APIs).[3] The specific arrangement of its functional groups allows for regioselective reactions, enabling the construction of complex drug molecules.
-
Targeted Cancer Therapy: The compound is a documented key intermediate in the synthesis of Poziotinib [3], a tyrosine kinase inhibitor investigated for treating non-small cell lung cancer (NSCLC) with specific mutations. The aniline nitrogen serves as a nucleophilic handle for coupling with other heterocyclic fragments, forming the core of the final drug.
-
Scaffold for Novel Agents: Beyond known drugs, its structure is of great interest to medicinal chemists. The dichloro substitution pattern provides steric and electronic properties that can enhance binding to target proteins, while the fluorine atom can improve metabolic stability and cell membrane permeability—highly desirable traits in modern drug design.[9]
Section 5: Safety, Handling, and Storage
As with all halogenated anilines, proper handling of this compound is imperative for laboratory safety.
Hazard Identification
Based on its classification and data for similar compounds, this compound should be treated as a hazardous substance.
-
GHS Pictogram: GHS07 (Exclamation Mark)[5]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[5]. May cause skin and eye irritation.[10]
-
Signal Word: Warning[5]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[12]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
Ingestion: Rinse mouth. Call a poison center or doctor immediately.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage condition is in a refrigerator.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]
Conclusion
This compound is a high-value chemical intermediate whose utility in pharmaceutical R&D is directly linked to its precise molecular structure and properties. With a molecular weight of 180.00 g/mol , its true value is realized through its application as a versatile building block for complex therapeutics. This guide has provided a comprehensive overview, from its fundamental physicochemical data and spectroscopic signature to its synthesis and critical role in drug development. By adhering to the detailed analytical, synthetic, and safety protocols outlined herein, researchers can effectively and safely harness the potential of this important molecule to drive innovation in medicinal chemistry.
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A-Z Guide to the Structural Elucidation of 3,4-Dichloro-2-fluoroaniline: A Multi-technique Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichloro-2-fluoroaniline is a key chemical intermediate in the synthesis of advanced pharmaceutical compounds.[1] Its precise molecular structure is critical for its reactivity and the ultimate efficacy and safety of the final products. This in-depth guide provides a comprehensive framework for the unambiguous structural elucidation of this compound using a synergistic combination of modern spectroscopic techniques. We will delve into the principles and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This document serves as a technical resource, offering not just data, but the strategic workflow and interpretive logic required to confidently verify the compound's identity and purity.
Introduction: The Significance of a Verified Structure
In the intricate world of pharmaceutical and agrochemical synthesis, starting materials and intermediates are the foundational pillars upon which complex molecules are built. This compound (C₆H₄Cl₂FN) is one such crucial building block.[1] The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and an amine group on a benzene ring—governs its chemical behavior. An incorrect isomer or the presence of impurities could lead to failed syntheses, undesirable side products, and significant delays in development pipelines. Therefore, a robust and systematic approach to structure verification is not merely a quality control measure; it is an essential component of scientific rigor and successful drug development. This guide will walk through the logical progression of analytical techniques used to confirm the structure of this important intermediate.
Physicochemical Properties
A foundational step in characterization is the determination of basic physical and chemical properties. These constants serve as an initial checkpoint for identity and purity.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂FN | PubChem[2] |
| Molecular Weight | 180.00 g/mol | PubChem[2] |
| Appearance | Light tan to dark gray crystals or brown solid | [3] |
| Boiling Point | Information not readily available | |
| Melting Point | 66-71 °C (for the related 3,4-dichloroaniline) | [4] |
The Elucidation Workflow: A Spectroscopic Journey
The definitive confirmation of a molecular structure is rarely achieved with a single technique. Instead, it is pieced together like a puzzle, with each spectroscopic method providing unique and complementary information. The logical workflow presented here ensures maximum data acquisition and cross-validation at each step.
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A Guide to the Spectroscopic Characterization of 3,4-Dichloro-2-fluoroaniline: A Pharmaceutical Intermediate
Introduction
3,4-Dichloro-2-fluoroaniline is a halogenated aromatic amine with significant utility as a building block in the synthesis of complex pharmaceutical compounds.[1] Its molecular architecture, featuring a trifunctionalized benzene ring, provides a versatile scaffold for creating targeted therapeutics. Accurate and comprehensive structural elucidation is paramount for ensuring the identity, purity, and quality of this intermediate in any drug development pipeline.
This technical guide provides an in-depth framework for the spectroscopic characterization of this compound (CAS: 886762-39-6, Molecular Formula: C₆H₄Cl₂FN, Molecular Weight: 180.01 g/mol ).[2][3] Rather than merely presenting data, this document serves as a practical guide for researchers and drug development professionals. It outlines the theoretical underpinnings, predictive analysis, and robust experimental protocols for acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Strategic Workflow for Spectroscopic Analysis
A logical and efficient workflow is critical for the complete structural confirmation of a molecule like this compound. The process begins with mass spectrometry to confirm the molecular weight and elemental composition, followed by infrared spectroscopy to identify key functional groups, and culminates in nuclear magnetic resonance spectroscopy for the definitive mapping of the molecular skeleton.
Caption: A strategic workflow for the spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the foundational technique for determining the molecular weight and confirming the elemental composition of a compound. For halogenated molecules, MS provides a distinctive isotopic pattern that serves as a powerful diagnostic tool.
Expertise & Experience: The Halogen Isotope Signature
The presence of two chlorine atoms in this compound creates a highly characteristic molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[4] Fluorine, conversely, is monoisotopic (¹⁹F). This leads to a predictable pattern for the molecular ion (M⁺).
-
M⁺ Peak: Corresponds to the molecule containing two ³⁵Cl isotopes.
-
[M+2]⁺ Peak: Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl isotope.
-
[M+4]⁺ Peak: Corresponds to the molecule containing two ³⁷Cl isotopes.
The relative intensities of these peaks are expected to be approximately 9:6:1, a definitive signature for a dichlorinated compound. Based on the molecular formula, the primary molecular ion (M⁺) for the C₆H₄³⁵Cl₂FN isotope will be at an m/z of approximately 179.
Predicted Mass Spectrum Data
| Feature | Predicted m/z | Rationale & Interpretation |
| Molecular Ion Cluster | ||
| M⁺ | 179 | Corresponds to [C₆H₄³⁵Cl₂FN]⁺, the base peak. |
| [M+2]⁺ | 181 | Corresponds to [C₆H₄³⁵Cl³⁷ClFN]⁺. Expected relative intensity is ~65% of M⁺. |
| [M+4]⁺ | 183 | Corresponds to [C₆H₄³⁷Cl₂FN]⁺. Expected relative intensity is ~10% of M⁺. |
| Key Fragmentation Ions | ||
| [M-Cl]⁺ | 144/146 | Loss of a chlorine radical, showing a characteristic 3:1 isotope pattern for the remaining Cl atom. |
| [M-HCl]⁺ | 143 | Loss of hydrogen chloride, a common fragmentation pathway for chlorinated aromatic amines. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of this compound using a standard single-quadrupole GC-MS system with an electron ionization (EI) source.
-
Sample Preparation:
-
Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is fully dissolved.
-
-
GC Method Parameters:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5 or equivalent) is suitable.[4]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[4]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-250.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Expertise & Experience: Interpreting Vibrational Modes
The IR spectrum of this compound is dominated by vibrations from the amine group, the aromatic ring, and the carbon-halogen bonds. The positions of the aromatic C-H bending bands can also provide clues about the substitution pattern.
Predicted Infrared Absorption Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Assignment |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary amine (-NH₂). Two distinct sharp bands are expected. For a similar compound, 3-chloro-4-fluoroaniline, these appear around 3485 and 3392 cm⁻¹.[5] |
| 3100 - 3000 | C-H Aromatic Stretch | C-H bonds on the benzene ring. |
| 1640 - 1610 | N-H Scissoring (Bending) | Primary amine (-NH₂). A strong, broad band. |
| 1600 - 1450 | C=C Aromatic Stretch | Benzene ring skeletal vibrations. Typically, two to three sharp bands are observed in this region. |
| 1280 - 1220 | C-F Stretch | Aryl-fluorine bond. A strong, characteristic absorption.[5] |
| 1300 - 1250 | C-N Stretch | Aryl-amine bond. |
| 900 - 675 | C-H Out-of-Plane Bending | The pattern of these bands is diagnostic of the aromatic substitution pattern. |
| 800 - 600 | C-Cl Stretch | Aryl-chlorine bonds. These are often in the fingerprint region and can be difficult to assign definitively.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a modern, rapid technique for analyzing solid samples directly without the need for sample preparation like KBr pellets.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of solid this compound onto the ATR crystal.
-
Lower the pressure clamp to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular connectivity.
Expertise & Experience: The Fluoroaniline Spin System
The aromatic region of the ¹H NMR spectrum will be particularly informative. The molecule has two protons on the aromatic ring. Their chemical shifts and splitting patterns are dictated by coupling to each other (³JHH, ortho coupling) and to the fluorine atom (³JHF and ⁴JHF, ortho and meta coupling, respectively). ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[6][7]
Caption: Predicted proton-fluorine spin coupling network in this compound.
Predicted NMR Spectral Data
Table 3.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -NH₂ | 3.8 - 4.5 | Broad singlet | - | 2H |
| H-6 | 6.7 - 6.9 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5 Hz, ³J(H6-F2) ≈ 8.0 Hz | 1H |
| H-5 | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-F2) ≈ 4.5 Hz | 1H |
Table 3.2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (J, Hz) |
| C-1 (C-NH₂) | 135 - 140 | Doublet (d) | ²J(C1-F2) ≈ 10-15 Hz |
| C-2 (C-F) | 150 - 155 | Doublet (d) | ¹J(C2-F2) ≈ 230-250 Hz |
| C-3 (C-Cl) | 118 - 123 | Doublet (d) | ²J(C3-F2) ≈ 18-22 Hz |
| C-4 (C-Cl) | 125 - 130 | Doublet (d) | ³J(C4-F2) ≈ 3-5 Hz |
| C-5 | 128 - 132 | Doublet (d) | ⁴J(C5-F2) ≈ 1-3 Hz |
| C-6 | 115 - 120 | Doublet (d) | ³J(C6-F2) ≈ 4-6 Hz |
Table 3.3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -120 to -140 | Doublet of doublets (dd) | ³J(F2-H6) ≈ 8.0 Hz, ⁴J(F2-H5) ≈ 4.5 Hz |
Note: ¹⁹F chemical shifts are referenced relative to CFCl₃.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent and solubilizes many organic compounds.
-
Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans (or more, as ¹³C is less sensitive).
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg).
-
Spectral Width: A range appropriate for aryl fluorides (e.g., -100 to -180 ppm).
-
Number of Scans: 16 to 64 scans.
-
-
Conclusion
The structural elucidation of this compound is a critical step in its use for pharmaceutical R&D. By employing a systematic combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, researchers can unequivocally confirm its identity and purity. The predictive data and detailed protocols within this guide provide a robust framework for scientists to acquire and interpret high-quality spectroscopic data, ensuring the integrity of this key synthetic intermediate.
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Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . Sheffield Hallam University Research Archive. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dichloro-2-fluoroaniline
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3,4-dichloro-2-fluoroaniline, a compound of interest for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document offers a detailed interpretation of the predicted ¹H NMR spectrum, underpinned by fundamental principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related analogs. Furthermore, it outlines a robust experimental protocol for acquiring a high-quality spectrum and includes visual aids to facilitate the understanding of molecular structure and spin-spin coupling interactions.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the chloro, fluoro, and amino substituents on the aniline ring dictates its chemical reactivity and biological activity. An unambiguous structural elucidation is therefore paramount for its effective application and for ensuring the quality and purity of its downstream products.
¹H NMR spectroscopy stands as a primary and powerful analytical technique for the structural verification of organic molecules in solution. By probing the magnetic environments of protons within a molecule, ¹H NMR provides invaluable information regarding the number of distinct proton sets, their electronic environments (chemical shift), and their spatial relationships with neighboring nuclei (spin-spin coupling). This guide will dissect the ¹H NMR spectrum of this compound, offering a detailed rationale for the observed spectral features.
Predicted ¹H NMR Spectrum: A Detailed Analysis
In the absence of a publicly available, fully assigned experimental spectrum, a high-quality predicted ¹H NMR spectrum of this compound serves as the basis for this guide. The prediction was generated using advanced computational algorithms that consider the intricate electronic effects of the substituents on the aromatic ring. The predicted spectral data is presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-5 | ~7.15 | Doublet of doublets (dd) | ortho J(H-5, H-6) ≈ 8.8 Hz, meta J(H-5, F) ≈ 5.5 Hz | 1H |
| H-6 | ~6.85 | Doublet of doublets (dd) | ortho J(H-6, H-5) ≈ 8.8 Hz, ortho J(H-6, F) ≈ 9.0 Hz | 1H |
| NH₂ | ~4.0 (variable) | Broad singlet (br s) | - | 2H |
Note: The chemical shift of the amine (NH₂) protons is highly dependent on solvent, concentration, and temperature, and may exchange with residual water, leading to a broad signal or its disappearance.
Deciphering the Aromatic Region: Substituent Effects and Coupling Patterns
The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two aromatic protons, H-5 and H-6. The chemical shifts and splitting patterns of these protons are governed by the interplay of the electronic effects of the three substituents: the amino (-NH₂) group, the two chloro (-Cl) groups, and the fluoro (-F) group.
-
The Amino Group (-NH₂): As a potent electron-donating group through resonance, the amino group significantly shields the protons on the aromatic ring, causing them to resonate at a higher field (lower ppm) compared to benzene (δ ≈ 7.34 ppm).
-
The Chloro (-Cl) and Fluoro (-F) Groups: These halogen atoms are electronegative and exert an electron-withdrawing inductive effect, which deshields the aromatic protons, shifting their signals to a lower field (higher ppm). However, they also possess lone pairs of electrons that can participate in resonance, leading to some shielding, particularly at the ortho and para positions. In the case of this compound, the cumulative electron-withdrawing nature of the three halogens counteracts the donating effect of the amino group, resulting in the predicted chemical shifts in the aromatic region.
The predicted splitting patterns arise from spin-spin coupling between the aromatic protons and with the fluorine atom:
-
H-5: This proton is predicted to appear as a doublet of doublets (dd). The larger coupling constant (ortho coupling, ³J) of approximately 8.8 Hz is due to its coupling with the adjacent H-6 proton. The smaller coupling constant (meta coupling, ⁴J) of around 5.5 Hz arises from its interaction with the fluorine atom at the C-2 position.
-
H-6: This proton is also anticipated to be a doublet of doublets (dd). It exhibits ortho coupling with H-5 (³J ≈ 8.8 Hz) and a larger ortho coupling with the fluorine atom at C-2 (³J ≈ 9.0 Hz).
The following diagram illustrates the molecular structure and the key spin-spin coupling interactions.
Caption: Molecular structure and key J-coupling interactions in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for aniline derivatives.[1] Its residual proton signal at approximately 7.26 ppm can serve as a secondary chemical shift reference.[1] Other deuterated solvents like DMSO-d₆ or acetone-d₆ can also be used, which may influence the chemical shift of the NH₂ protons.
-
Concentration: Accurately weigh and dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal standard to reference the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool at the bottom of the pipette to prevent issues with shimming.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution of the coupling patterns.
-
Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve a high degree of homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 11 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for sufficient relaxation of the nuclei.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J) in Hertz (Hz).
-
The logical workflow for this experimental protocol is illustrated in the following diagram.
Caption: Experimental workflow for ¹H NMR analysis of this compound.
Comparative Analysis with Related Compounds
To further validate the predicted spectrum and understand the substituent effects, it is instructive to compare the data with the experimental ¹H NMR data of structurally similar compounds: 3-chloro-4-fluoroaniline and 3,4-dichloroaniline.
Table 2: Comparison of ¹H NMR Data for Related Anilines (in CDCl₃)
| Compound | H-2 | H-5 | H-6 | NH₂ |
| This compound (Predicted) | - | ~7.15 (dd) | ~6.85 (dd) | ~4.0 (br s) |
| 3-Chloro-4-fluoroaniline (Experimental) | ~6.91 (dd) | ~6.64 (ddd) | ~6.83 (t) | ~3.7 (br s) |
| 3,4-Dichloroaniline (Experimental) | ~7.15 (d) | ~6.74 (dd) | ~6.48 (d) | ~3.7 (br s) |
Data for 3-chloro-4-fluoroaniline and 3,4-dichloroaniline are sourced from publicly available spectral databases.[2][3]
The comparison reveals consistent trends. The presence of the electron-withdrawing fluorine atom at the C-2 position in the target molecule is expected to deshield the adjacent protons, leading to the predicted downfield shifts for H-5 and H-6 compared to 3-chloro-4-fluoroaniline. The overall substitution pattern results in a spectrum that is a logical hybrid of the electronic influences observed in the two comparative compounds.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding the ¹H NMR spectrum of this compound. Through the analysis of a predicted spectrum, validated by comparison with related compounds, the key spectral features have been rationalized based on fundamental principles of chemical shifts and spin-spin coupling. The provided experimental protocol offers a robust methodology for acquiring a high-quality spectrum, essential for the accurate structural characterization of this important chemical intermediate. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of halogenated anilines.
References
-
NMRDB.org. "Predict 1H proton NMR spectra." Accessed January 11, 2026. [Link]
-
University of California, Davis. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts. Accessed January 11, 2026. [Link]
Sources
An In-Depth Technical Guide to the 13C NMR Analysis of 3,4-Dichloro-2-fluoroaniline
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3,4-dichloro-2-fluoroaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this complex halogenated aromatic amine.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its chloro, fluoro, and amino substituents on the benzene ring dictates its chemical reactivity and biological activity. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule. The unique electronic environment of each carbon atom, influenced by the interplay of inductive and resonance effects of the substituents, gives rise to a characteristic 13C NMR spectrum. This guide will systematically deconstruct this spectrum, providing a robust framework for its analysis.
Theoretical Background: Predicting the 13C NMR Spectrum
The 13C NMR spectrum of this compound is governed by the electronic effects of its three substituents: the amino (-NH2) group, the two chloro (-Cl) groups, and the fluoro (-F) group. Understanding these effects is paramount for the accurate assignment of carbon signals.
-
Amino Group (-NH2): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing a significant upfield shift (to lower ppm values) of the corresponding carbon signals. The carbon directly attached to the amino group (C-1) also experiences a substantial upfield shift.
-
Chloro Groups (-Cl): Chlorine is an electronegative atom that withdraws electron density through induction, leading to a deshielding effect and a downfield shift (to higher ppm values) of the attached carbon signals (C-3 and C-4). However, chlorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring. This resonance effect partially counteracts the inductive withdrawal, particularly at the ortho and para positions relative to the chlorine atoms.
-
Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect that significantly deshields the directly attached carbon (C-2), causing a large downfield shift. Similar to chlorine, fluorine has lone pairs that can engage in resonance, but its inductive effect is dominant. A key feature of fluorine in 13C NMR is the presence of through-bond J-coupling between the 19F and 13C nuclei, which splits the carbon signals into doublets. The magnitude of this coupling (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.
The interplay of these effects is visualized in the following diagram:
Caption: Substituent effects on the aromatic carbons of this compound.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
A self-validating and robust experimental protocol is crucial for obtaining reliable 13C NMR data.
1. Sample Preparation:
-
Analyte: this compound (ensure high purity).
-
Solvent: Deuterated chloroform (CDCl3) is a common choice due to its excellent solubilizing properties for many organic compounds and its single carbon signal at approximately 77.16 ppm which can be used as an internal reference.[1] Other deuterated solvents like DMSO-d6 or acetone-d6 can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[2][3]
-
Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][5]
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][6]
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing C-H couplings.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax, ensuring more accurate signal intensities. For quantitative analysis, a much longer delay of at least 5 times the longest T1 relaxation time is required.[9][10]
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0 to 200 ppm, to encompass the full range of expected aromatic and any potential aliphatic carbon signals.
-
Temperature: 298 K (25 °C).
The following workflow diagram illustrates the logical steps for data acquisition and analysis:
Caption: Experimental workflow for 13C NMR analysis.
Predicted 13C NMR Data for this compound
Based on the principles of substituent effects and analysis of data from analogous compounds, a predicted 13C NMR dataset for this compound in CDCl3 is presented below. This serves as a reliable guide for interpreting the experimental spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |
| C-1 | ~140 | Doublet | ~10-15 (²JCF) |
| C-2 | ~155 | Doublet | ~240-250 (¹JCF) |
| C-3 | ~120 | Doublet | ~15-20 (²JCF) |
| C-4 | ~125 | Doublet | ~5-10 (³JCF) |
| C-5 | ~128 | Doublet | ~3-5 (⁴JCF) |
| C-6 | ~118 | Doublet | ~20-25 (³JCF) |
Detailed Spectral Interpretation
The assignment of each signal in the 13C NMR spectrum of this compound is a logical process based on the predicted chemical shifts and C-F coupling patterns.
-
C-2 (Carbon bearing Fluorine): This carbon will appear as a doublet with a very large coupling constant (¹JCF) in the range of 240-250 Hz. Due to the strong deshielding effect of the directly attached fluorine atom, this signal will be the most downfield, predicted to be around 155 ppm.
-
C-1 (Carbon bearing the Amino Group): The carbon attached to the electron-donating amino group will be significantly shielded. However, its proximity to the electronegative fluorine atom will cause some deshielding. It will appear as a doublet due to two-bond coupling with fluorine (²JCF), with a predicted coupling constant of 10-15 Hz. Its chemical shift is expected around 140 ppm.
-
C-3 (Carbon bearing Chlorine, ortho to Fluorine): This carbon is attached to a chlorine atom and is also ortho to the fluorine atom, resulting in a two-bond C-F coupling (²JCF) of approximately 15-20 Hz. The combined deshielding effects of the adjacent chlorine and fluorine atoms will place this signal at around 120 ppm.
-
C-4 (Carbon bearing Chlorine, meta to Fluorine): This carbon is attached to a chlorine atom and is meta to the fluorine atom. It will exhibit a three-bond C-F coupling (³JCF) of around 5-10 Hz. Its chemical shift is predicted to be in the region of 125 ppm.
-
C-6 (ortho to Amino, meta to Fluorine): This carbon is strongly shielded by the ortho amino group but is also subject to a three-bond coupling with the fluorine atom (³JCF), which is typically in the range of 20-25 Hz. This will likely be the most upfield signal, predicted around 118 ppm.
-
C-5 (meta to Amino, para to Fluorine): This carbon is less affected by the amino group's resonance effect. It will show a small four-bond C-F coupling (⁴JCF) of approximately 3-5 Hz. Its chemical shift is predicted to be around 128 ppm.
For unambiguous assignment, especially in cases of signal overlap, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. DEPT experiments can distinguish between CH, CH2, and CH3 groups, which in this case would confirm the signals for the protonated carbons C-5 and C-6.[1] HSQC would correlate the carbon signals to their directly attached protons, while HMBC would reveal long-range C-H correlations, providing a comprehensive connectivity map of the molecule.
Conclusion
The 13C NMR analysis of this compound is a powerful method for its structural verification. A thorough understanding of the interplay between the inductive and resonance effects of the amino, chloro, and fluoro substituents, combined with the characteristic C-F coupling patterns, allows for a confident and accurate interpretation of the spectrum. The experimental protocols and interpretation framework provided in this guide offer a robust foundation for researchers and scientists working with this and structurally related compounds, ensuring the integrity and reliability of their analytical data.
References
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 nuclear magnetic resonance for organic chemists. Wiley-Interscience.
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Leicester. (n.d.). NMR sample preparation. Retrieved from [Link]
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JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
- Giam, C. S., & Stouffer, J. E. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(5), 789-794.
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PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Chemistry Department NMR Facility. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
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University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2019, February 26). NMR Coupling Constants, Chemical Shift, and 13C NMR. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]
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Infrared spectroscopy of 3,4-Dichloro-2-fluoroaniline
An In-Depth Technical Guide to the Infrared Spectroscopy of 3,4-Dichloro-2-fluoroaniline
Authored by: Gemini, Senior Application Scientist
This document serves as a comprehensive technical guide on the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this guide delves into the theoretical underpinnings, practical experimental procedures, and detailed spectral interpretation of this important chemical intermediate. As a key building block in the synthesis of advanced pharmaceutical compounds, precise analytical characterization of this compound is paramount for quality control and reaction monitoring.[1]
Introduction: The Molecule and the Method
This compound (C₆H₄Cl₂FN) is a substituted aromatic amine whose structural complexity presents a unique spectroscopic signature.[2] Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. Each bond and functional group absorbs infrared radiation at a characteristic frequency, allowing for robust structural elucidation and compound identification. This guide provides the foundational knowledge to leverage IR spectroscopy for the unambiguous characterization of this compound.
Caption: Molecular Structure of this compound.
Theoretical Vibrational Mode Analysis
The infrared spectrum of this compound is a composite of absorptions arising from its primary amine, substituted benzene ring, and carbon-halogen bonds. Understanding the expected frequency for each vibrational mode is the first step in accurate spectral assignment.
-
N-H Vibrations (Amine Group): As a primary aromatic amine, two distinct N-H stretching bands are expected.[3][4] The asymmetric stretch occurs at a higher frequency than the symmetric stretch. These bands are typically found in the 3300-3500 cm⁻¹ region.[4][5] Additionally, a strong N-H scissoring (in-plane bending) absorption is anticipated between 1550-1650 cm⁻¹, and a broad N-H wagging (out-of-plane) band can appear from 650-900 cm⁻¹.[3][4]
-
Aromatic Ring Vibrations: The aromatic nature of the molecule gives rise to several characteristic peaks.
-
C-H Stretching: Vibrations from the C-H bonds on the benzene ring typically produce sharp, medium-intensity absorptions just above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range).[6]
-
C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, often of variable intensity, in the 1475-1600 cm⁻¹ region.[6]
-
-
C-N, C-F, and C-Cl Vibrations: These single-bond stretches are crucial for identification but can be subject to coupling with other vibrations.
-
C-N Stretch: For aromatic amines, a C-N stretching band of moderate to strong intensity is expected in the 1200-1350 cm⁻¹ range.[3][4][5]
-
C-F Stretch: The carbon-fluorine bond gives rise to a very strong absorption band. Its position is sensitive to the molecular environment but generally falls within the 1000-1360 cm⁻¹ range.[7]
-
C-Cl Stretch: Carbon-chlorine stretching vibrations are found in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹.[8] The presence of two chlorine atoms may result in multiple or complex absorptions in this area.[9]
-
Core Spectroscopic Data Summary
The expected vibrational frequencies for this compound are summarized below. This table serves as a quick reference for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Bond | Expected Intensity |
| 3400 - 3500 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | Medium |
| 3000 - 3100 | Stretch | C-H (Aromatic) | Medium, Sharp |
| 1550 - 1650 | Scissoring (Bending) | N-H (Primary Amine) | Strong |
| 1475 - 1600 | Stretch | C=C (Aromatic Ring) | Medium to Weak |
| 1200 - 1350 | Stretch | C-N (Aromatic Amine) | Strong |
| 1000 - 1360 | Stretch | C-F | Strong |
| 650 - 900 | Wagging (Out-of-plane) | N-H (Primary Amine) | Medium, Broad |
| 550 - 850 | Stretch | C-Cl | Strong |
Experimental Protocol: Acquiring the FTIR Spectrum
The following section provides a validated, step-by-step methodology for obtaining a high-quality FTIR spectrum of solid this compound. Adherence to this protocol ensures reproducibility and accuracy.
Safety and Handling
-
Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always handle the compound within a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid creating dust. Ensure proper ventilation.[12] Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[10]
Methodology 1: KBr Pellet Technique
This classic method involves dispersing the solid sample within a dry potassium bromide (KBr) matrix, which is transparent to infrared radiation.[13][14]
Equipment and Reagents:
-
FTIR Spectrometer
-
Hydraulic press and pellet die
-
Agate mortar and pestle
-
Spectroscopic grade KBr (oven-dried at ~110°C)
-
This compound sample
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr. The sample concentration in KBr should be between 0.2% and 1%.[14]
-
Grinding: Transfer the KBr to the agate mortar and grind it to a fine powder. Add the sample and continue to grind the mixture until it is a homogenous, fine powder. This minimizes light scattering.[13][15]
-
Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Acquisition: Place the empty sample holder in the spectrometer and run a background scan. This corrects for atmospheric H₂O and CO₂.
-
Sample Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Methodology 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[13]
Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
Procedure:
-
Background Acquisition: With the ATR crystal clean and uncovered, acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface.
-
Sample Acquisition: Acquire the sample spectrum. The instrument's software will perform the ATR correction to generate a spectrum comparable to one from the transmission (KBr) method.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe after analysis.
Caption: Experimental workflow for FTIR analysis of this compound.
Spectral Interpretation: A Deeper Analysis
Interpreting the spectrum involves assigning the observed absorption bands to the predicted vibrational modes. The "fingerprint region" (below 1500 cm⁻¹) is often complex due to the coupling of various bending and stretching vibrations, but it contains highly specific information.
-
Distinguishing Features: The most unambiguous peaks for initial identification are the dual N-H stretches above 3300 cm⁻¹ and the very strong C-F stretch. The aromatic C-H stretches just above 3000 cm⁻¹ confirm the presence of the benzene ring.
-
Substituent Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electron density of the aromatic ring and the amine group.[16] These inductive and resonance effects can cause slight shifts in the frequencies of the N-H and C=C stretching vibrations compared to unsubstituted aniline.[17][18] For instance, electron-withdrawing groups tend to increase the N-H stretching frequencies in aromatic amines.[4]
-
Fingerprint Region Analysis: The region from 1400 cm⁻¹ down to 500 cm⁻¹ contains the C-N, C-F, and C-Cl stretching bands, as well as various C-H bending modes. While complex, the pattern of peaks in this region is unique to the molecule's specific substitution pattern and serves as a definitive fingerprint. The strong C-F and C-Cl bands are particularly diagnostic within this region.
Caption: Relationship between functional groups and spectral regions.
Conclusion
The infrared spectrum of this compound provides a rich source of structural information. A systematic approach, beginning with the identification of key functional group absorptions (N-H, aromatic C-H) and proceeding to the complex fingerprint region (C-F, C-Cl, C-N), enables confident identification and quality assessment. The experimental protocols outlined herein, particularly the rapid and reliable ATR method, provide a robust framework for routine analysis in both research and industrial settings. By combining theoretical knowledge with meticulous experimental practice, IR spectroscopy stands as a powerful tool in the analytical arsenal for characterizing this vital pharmaceutical precursor.
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Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1996). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 73(4), 345. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
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Yokoyama, T., Taft, R. W., & Kamlet, M. J. (1987). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Journal of the Chemical Society, Perkin Transactions 2, 875-879. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (1987). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782703, this compound. Retrieved from [Link]
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Nature Publishing Group. (1962). N-H Stretching Frequencies of Amines and Amides. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. Retrieved from [Link]
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Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
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Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational spectra of aniline and substituents in the gas phase and.... Retrieved from [Link]
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Gridnev, I. D., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications, 30(1), 84-87. Retrieved from [Link]
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Wu, D.-Y., et al. (2011). Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. The Journal of Physical Chemistry C, 115(11), 4643-4652. Retrieved from [Link]
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Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
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A Technical Guide to the Solubility of 3,4-Dichloro-2-fluoroaniline in Organic Solvents
Abstract
3,4-Dichloro-2-fluoroaniline is a key building block in the synthesis of advanced pharmaceutical compounds.[1] Its solubility profile in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will explore the physicochemical properties of the molecule, predict its solubility in different classes of organic solvents, and provide a detailed experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this important intermediate.
Introduction: The Significance of this compound
This compound (C₆H₄Cl₂FN) is a halogenated aromatic amine that serves as a vital intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms, a fluorine atom, and an amino group, imparts a unique combination of polarity and lipophilicity that governs its interactions with various solvents. A thorough understanding of its solubility is paramount for optimizing synthetic routes, designing efficient crystallization processes, and developing stable formulations.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂FN | PubChem[2] |
| Molecular Weight | 180.01 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | General knowledge |
| Topological Polar Surface Area | 26.02 Ų | PubChem[2] |
The presence of the amino (-NH₂) group and the electronegative halogen atoms (Cl, F) contribute to the molecule's polarity and its ability to act as a hydrogen bond donor and acceptor. The aromatic ring, on the other hand, is nonpolar. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the properties of the chosen solvent.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound in various organic solvents can be predicted by considering the following solvent properties:
-
Polarity and Dielectric Constant: Solvents with higher dielectric constants are generally better at solvating polar molecules.
-
Hydrogen Bonding Capability: The amino group of this compound can form hydrogen bonds with protic solvents (e.g., alcohols) and accept hydrogen bonds from solvents with acidic protons.
-
Dispersion Forces: The nonpolar aromatic ring will interact favorably with nonpolar solvents through London dispersion forces.
Based on these principles, we can anticipate the following solubility trends:
-
High Solubility: in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., methanol, ethanol). These solvents can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the aniline derivative.
-
Moderate Solubility: in solvents of intermediate polarity.
-
Low Solubility: in nonpolar solvents (e.g., hexane, toluene). The energy required to break the crystal lattice of the solid aniline and overcome the solvent-solvent interactions in these nonpolar solvents is not sufficiently compensated by solute-solvent interactions.
The following diagram illustrates the key molecular interactions influencing the solubility of this compound.
Caption: Intermolecular forces governing the solubility of this compound.
Experimental Determination of Solubility
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is essential.
-
-
Sampling and Filtration:
-
Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter to remove any undissolved solid particles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC using a suitable method to separate and quantify the this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor.
-
Data Interpretation and Application
The experimentally determined solubility data can be used to:
-
Select appropriate solvents for chemical reactions: Solvents in which the reactants are highly soluble are often preferred to ensure a homogeneous reaction mixture and enhance reaction rates.
-
Develop purification strategies: Recrystallization, a common purification technique, relies on the differential solubility of a compound in a solvent at different temperatures.
-
Optimize formulation development: In the pharmaceutical industry, solubility is a critical factor in determining the bioavailability of a drug.
Conclusion
References
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-
This compound | C6H4Cl2FN | CID 2782703 - PubChem. (URL: [Link])
Sources
An In-depth Technical Guide to the Physicochemical Properties and Analysis of 3,4-Dichloro-2-fluoroaniline
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6), a critical halogenated aniline intermediate in modern synthetic chemistry. With full editorial control, this document moves beyond a standard data sheet to offer an in-depth analysis of its physicochemical properties, focusing on the theoretical and practical aspects of its melting point. It details authoritative, field-proven methodologies for melting point determination, explores a plausible synthetic pathway to understand potential impurities, and contextualizes the compound's significance through its pivotal role in the synthesis of advanced pharmaceutical agents. This guide is structured to provide not just data, but a causal understanding of experimental choices and analytical results, ensuring scientific integrity and empowering researchers in their work.
Core Physicochemical Profile
This compound is a polysubstituted aromatic amine whose unique arrangement of chloro and fluoro substituents imparts specific reactivity and physical characteristics. These properties are fundamental to its handling, reaction optimization, and purification. A summary of its key physicochemical data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 886762-39-6 | [1][2] |
| Molecular Formula | C₆H₄Cl₂FN | [2] |
| Molecular Weight | 180.01 g/mol | [2] |
| Appearance | White to yellow or gray solid | |
| Melting Point | 57-61 °C | |
| Boiling Point | 256 °C | |
| Density | 1.502 g/cm³ | |
| Flash Point | 109 °C | |
| Purity (Typical) | ≥98% |
The Significance of Melting Point: A Determinant of Purity and Identity
The melting point of a crystalline solid is one of its most characteristic physical properties. For a pure substance, melting occurs over a sharp, well-defined temperature range (typically <1-2 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range. Therefore, the accurate determination of the melting point of this compound is not merely a data-gathering exercise; it is a critical quality control parameter that validates the material's purity and identity before its use in sensitive downstream applications like pharmaceutical synthesis.
Given its role as a precursor, even minor impurities—such as regioisomers or residual starting materials from its synthesis—can have significant consequences on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
Methodologies for Melting Point Determination
Two primary techniques are employed for the determination of melting points in a research and quality control setting: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC). The choice of method depends on the required precision, the amount of sample available, and the specific information sought.
Protocol 1: Capillary Melting Point Determination
This classic and widely used method relies on the visual observation of the phase transition from solid to liquid as a sample is heated.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform packing and heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid (2-3 mm in height) should be introduced into the tube.
-
Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to tightly pack the solid at the sealed end. This prevents the sample from shrinking or shifting during heating, which could lead to erroneous readings.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): For an unknown sample, perform a rapid preliminary heating to approximate the melting point.
-
Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Prepare a new capillary. Heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Record two temperatures:
-
T₁ (Onset of Melting): The temperature at which the first droplet of liquid becomes visible.
-
T₂ (Clear Point): The temperature at which the last solid particle melts, and the sample is completely a transparent liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample of this compound, this range should be narrow.
Caption: Logical flow for determining melting point via the capillary method.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and objective measure of the melting process.
During melting, the sample absorbs energy (latent heat of fusion) to transition from a solid to a liquid state. This endothermic process requires more heat flow to the sample compared to the inert reference to maintain the same temperature increase rate. The DSC instrument detects this difference and plots it as a peak on a thermogram. The peak's onset temperature, peak maximum, and area correspond to the start of melting, the melting point, and the enthalpy of fusion, respectively.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition. Place an empty, sealed pan in the reference position.
-
Thermal Program:
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature well above the melting point (e.g., 80 °C).
-
The entire process is conducted under a continuous purge of an inert gas (e.g., nitrogen) to create a stable thermal environment.
-
-
Data Analysis: Analyze the resulting thermogram (Heat Flow vs. Temperature). The melting point is typically reported as the onset temperature of the endothermic melting peak. The purity of the substance can also be estimated from the shape of the melting peak using specialized software.
Caption: Key stages of melting point analysis using DSC.
Synthetic Pathway and Implication for Purity
Understanding the synthesis of this compound is crucial for anticipating potential impurities that can affect its melting point. A common and industrially viable method for preparing substituted anilines is the catalytic reduction of the corresponding nitroaromatic compound.
Plausible Synthesis Route:
The most likely precursor for this compound is 1,2-dichloro-3-fluoro-4-nitrobenzene . The synthesis would proceed via the reduction of the nitro group (-NO₂) to an amino group (-NH₂), typically through catalytic hydrogenation.
Reaction: 1,2-dichloro-3-fluoro-4-nitrobenzene → this compound
Common Conditions:
-
Catalyst: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective. Raney Nickel is another possibility.
-
Hydrogen Source: Molecular hydrogen (H₂) gas under pressure.
-
Solvent: An alcohol such as ethanol or methanol is typically used.
-
Temperature: Mildly elevated temperatures (e.g., 50-100 °C) are often sufficient.
-
Unreacted Starting Material: Incomplete reduction can leave traces of 1,2-dichloro-3-fluoro-4-nitrobenzene.
-
Hydrodehalogenation Byproducts: Under harsh hydrogenation conditions, one of the chlorine atoms could be replaced by hydrogen, leading to the formation of chlorofluoroaniline isomers.
-
Intermediates: Incomplete reduction could also result in intermediates like nitroso or hydroxylamine compounds.
The presence of any of these impurities would lower and broaden the melting point range of the final product.
Caption: Catalytic reduction pathway for aniline synthesis.
Application in Drug Development: A Cornerstone for Poziotinib
This compound is not an esoteric laboratory chemical; it is a high-value building block in the pharmaceutical industry. Its most notable application is as a key intermediate in the synthesis of Poziotinib , an oral pan-HER inhibitor used in the treatment of certain types of cancer.
In the synthesis of Poziotinib, the amino group of this compound acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on a quinazoline core structure. This reaction forms a critical carbon-nitrogen bond, incorporating the dichlorofluorophenyl moiety into the final drug molecule. The high purity of the aniline, confirmed by its sharp melting point, is paramount to ensure the efficiency and selectivity of this crucial coupling step.
Safety and Handling
As a Senior Application Scientist, it is imperative to underscore the importance of proper laboratory practice. This compound is a hazardous substance and must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
The melting point of this compound is a fundamental parameter that extends beyond a simple physical constant. It serves as a reliable indicator of purity, directly impacting the compound's performance in high-stakes applications such as the synthesis of the anticancer drug Poziotinib. This guide has provided a detailed framework for its determination, contextualized its importance through an understanding of its synthesis, and outlined the necessary protocols for its accurate analysis and safe handling. By integrating theoretical principles with practical, field-proven methodologies, this document aims to equip researchers and drug development professionals with the expertise required to confidently work with this vital chemical intermediate.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Boiling Point of 3,4-Dichloro-2-fluoroaniline
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the boiling point of 3,4-Dichloro-2-fluoroaniline, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from related isomers and analogous structures to provide a robust estimation. Furthermore, it outlines detailed methodologies for the experimental determination of the boiling point, ensuring scientific rigor and reproducibility.
Introduction to this compound: A Molecule of Interest
This compound is a halogenated aromatic amine with significant applications in the pharmaceutical and agrochemical industries. Its structural complexity, featuring a trifunctionalized benzene ring, makes it a valuable building block for the synthesis of a wide range of bioactive molecules. The physicochemical properties of this intermediate, particularly its boiling point, are critical for process development, purification, and ensuring the overall efficiency and safety of synthetic routes.
The precise determination of the boiling point is fundamental for a variety of laboratory and industrial processes, including:
-
Purification: Fractional distillation, a common method for purifying liquid compounds, relies on differences in boiling points.
-
Reaction Condition Optimization: Knowledge of the boiling point is essential for selecting appropriate reaction temperatures and preventing unwanted side reactions or degradation.
-
Safety and Handling: Understanding the volatility of a compound is crucial for implementing proper safety protocols and minimizing exposure risks.
The Challenge of Determining the Boiling Point of Halogenated Anilines
The boiling points of halogenated anilines are influenced by a combination of factors, including molecular weight, intermolecular forces (such as hydrogen bonding and dipole-dipole interactions), and the substitution pattern on the aromatic ring. The presence of multiple halogen atoms and an amino group leads to a complex interplay of these forces, making theoretical prediction challenging.
While experimental determination remains the gold standard, the availability of such data for every novel compound is not always guaranteed. In the case of this compound, a thorough literature search reveals a scarcity of directly reported experimental boiling points. Therefore, a comparative analysis with structurally similar isomers is a scientifically sound approach to estimate this crucial physical property.
Comparative Analysis of Dichlorofluoroaniline Isomers
To provide a reliable estimate for the boiling point of this compound, a comparative analysis of its isomers and the parent dichloroaniline compound is presented below. This data has been compiled from various chemical suppliers and databases.
| Compound Name | Structure | Reported Boiling Point (°C) | Notes |
| 3,4-Dichloroaniline | 272 | Non-fluorinated analog.[1][2] | |
| 3-Chloro-2-fluoroaniline | 214 | Isomer.[3] | |
| 4-Chloro-2-fluoroaniline | 92 @ 2.3 mmHg | Isomer; reported at reduced pressure. | |
| 2,6-Dichloro-4-fluoroaniline | 216 | Isomer.[4] | |
| 3-Chloro-4-fluoroaniline | 227-228 | Isomer.[5] | |
| 3,5-Dichloro-4-fluoroaniline | 287.2 ± 35.0 (Predicted) | Isomer; predicted value.[6][7] |
Analysis of Trends:
-
Effect of Fluorine: The introduction of a fluorine atom generally increases the molecular weight and can alter the dipole moment of the molecule, both of which can affect the boiling point.
-
Substitution Pattern: The relative positions of the halogen and amine substituents significantly influence intermolecular interactions. For instance, steric hindrance around the amino group can affect its ability to participate in hydrogen bonding.
-
Comparison with 3,4-Dichloroaniline: The boiling point of the non-fluorinated parent compound, 3,4-dichloroaniline, is 272 °C.[1][2] The addition of a fluorine atom is expected to increase the boiling point due to the increase in molecular weight and potential for altered dipole-dipole interactions.
-
Isomeric Variation: The boiling points of the dichlorofluoroaniline isomers listed range from 214 °C to a predicted high of around 287 °C. This wide range underscores the significant impact of the substituent positions.
Estimation for this compound:
Based on the available data, the boiling point of this compound is likely to be in the higher end of the observed range for its isomers, and likely higher than that of 3,4-dichloroaniline. The predicted value for 3,5-dichloro-4-fluoroaniline (287.2 ± 35.0 °C) provides a useful, albeit broad, reference range.[6][7] A reasonable estimate for the atmospheric boiling point of this compound would be in the range of 275-295 °C . This estimation is based on the increased molecular weight compared to 3,4-dichloroaniline and the trends observed among the fluorinated isomers.
Experimental Determination of Boiling Point: A Methodological Guide
For definitive characterization, experimental determination of the boiling point is paramount. The following section details two standard, reliable methods for this purpose.
Siwoloboff Method (Micro-scale)
This method is ideal for small sample quantities and is a common technique in research laboratories.
Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the external pressure. This is observed when a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination by the Siwoloboff Method.
Protocol:
-
Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube or a fusion tube.
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).
-
Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Recording: When a continuous and rapid stream of bubbles is observed, stop heating. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube. Record this temperature.
Distillation Method
This method is suitable for larger quantities of the compound and can be performed concurrently with purification.
Principle: The boiling point is the temperature at which the liquid and vapor phases of a substance are in equilibrium at a given pressure. In a distillation setup, this is the temperature of the vapor that is in equilibrium with the boiling liquid.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination by the Distillation Method.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound into the distilling flask along with a few boiling chips or a magnetic stir bar.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
Heating: Gently heat the distilling flask.
-
Observation and Recording: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. Record the temperature at which the vapor is condensing and dripping into the condenser at a steady rate.
Safety Precautions
This compound is a chemical intermediate and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
References
-
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An In-Depth Technical Guide to the Reactivity of the Amine Group in 3,4-Dichloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-fluoroaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique substitution pattern, featuring three electron-withdrawing halogen atoms on the aniline core, profoundly influences the reactivity of the amine group. This guide provides a comprehensive analysis of the electronic and steric factors governing the nucleophilicity and basicity of the amine functionality in this compound, along with detailed protocols for its key transformations. Understanding these principles is paramount for optimizing synthetic routes and developing novel molecular entities.
The Electronic Landscape of this compound: A Tale of Attenuated Reactivity
The reactivity of the amine group in aniline is fundamentally dictated by the availability of the nitrogen's lone pair of electrons. In this compound, the presence of two chlorine atoms and a fluorine atom significantly diminishes the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline. This effect is a concert of two primary electronic phenomena:
-
Inductive Effect (-I): Halogens are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. They pull electron density away from the aromatic ring and, by extension, from the amine group through the sigma bonds. The cumulative -I effect of three halogen substituents makes the nitrogen lone pair less available for donation to a proton or an electrophile.
-
Resonance Effect (+R): The lone pair on the nitrogen atom can be delocalized into the aromatic pi-system, which is a characteristic feature of anilines. While the halogen atoms also possess lone pairs that can participate in resonance, their electron-withdrawing inductive effect is generally considered to be more dominant in influencing the reactivity of the amine group in polyhalogenated anilines.
Key Reactions of the Amine Group
Despite its attenuated reactivity, the amine group of this compound can undergo a variety of important chemical transformations. These reactions are central to its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
One of the most significant reactions of this compound is its participation in nucleophilic aromatic substitution reactions, where it acts as the nucleophile. A prime example is its use in the synthesis of the targeted cancer therapy drug, Poziotinib.[3][4][5] In this synthesis, the amine group of this compound displaces a chlorine atom on a quinazoline ring system.
Caption: Nucleophilic aromatic substitution reaction of this compound.
The electron-deficient nature of the amine requires specific conditions to facilitate this reaction, often involving elevated temperatures and the use of a suitable solvent.
-
To a solution of a 4-chloro-7-methoxyquinazoline derivative (1.0 eq) in a suitable solvent such as acetonitrile or toluene, add this compound (1.2 eq).
-
The reaction mixture is heated to a temperature ranging from 75°C to 90°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Typical Yield |
| 4-Chloro-7-methoxyquinazoline deriv. | This compound | Acetonitrile | 90 ± 5°C | 8 h | ~60% |
| 4-Chloro-7-methoxyquinazoline deriv. | This compound | Toluene | 75°C | 2 h | ~81% |
Acylation: Formation of Amides
The amine group of this compound can be acylated to form amides using acylating agents such as acyl chlorides or anhydrides. This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical and agrochemical compounds. Due to the reduced nucleophilicity of the aniline, these reactions may require a catalyst or a base to proceed efficiently. For electron-deficient anilines, the in-situ formation of a more reactive acyl fluoride from the corresponding carboxylic acid can be an effective strategy.[6][7]
Caption: General acylation reaction of this compound.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add the acylating agent (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up to remove the base and any unreacted starting materials.
-
The crude product can be purified by recrystallization or column chromatography.
Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of this compound introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines. This transformation can be challenging due to the low nucleophilicity of the starting material and the potential for over-alkylation.[8] Stronger bases and more reactive alkylating agents may be required compared to the alkylation of more nucleophilic anilines.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq).
-
Stir the mixture at room temperature for a short period to allow for deprotonation.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
The reaction may be heated to increase the rate. Monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the excess base (if NaH was used) with a few drops of water or isopropanol.
-
Isolate the product through extraction and purify by column chromatography or distillation.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Alkyl Iodide | K2CO3 / NaH | Acetonitrile / DMF | 25 - 60 | 12 - 24 |
| Alkyl Bromide | Et3N / DBU | Dichloromethane / Toluene | 25 - 80 | 8 - 16 |
Sulfonation
The reaction of this compound with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid, leads to the formation of a sulfonic acid derivative. This electrophilic aromatic substitution reaction primarily occurs on the aromatic ring, directed by the activating (ortho-, para-directing) but sterically hindered amino group and the deactivating (meta-directing) halogen substituents. The most likely position for sulfonation is para to the amine group, if available, or ortho if the para position is blocked. Given the substitution pattern of this compound, the sulfonation is expected to occur at the C6 position.
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid or fuming sulfuric acid at a low temperature.
-
Slowly heat the reaction mixture to the desired temperature (often in the range of 100-200°C).
-
Maintain the temperature for several hours until the reaction is complete.
-
Cool the reaction mixture and carefully pour it onto ice.
-
The sulfonic acid product will precipitate and can be collected by filtration.
-
The product is then washed with cold water and dried.
Diazotization and the Sandmeyer Reaction
The primary amine group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[9] This diazonium salt is a versatile intermediate that can be subsequently transformed into a wide range of functional groups through the Sandmeyer reaction, which involves treatment with a copper(I) salt.[10][11][12][13][14] This two-step sequence allows for the introduction of halides (Cl, Br, I), cyano, and other groups, providing synthetic routes that are not easily accessible through direct electrophilic aromatic substitution.
Caption: Diazotization followed by the Sandmeyer reaction.
Step 1: Diazotization
-
Dissolve this compound (1.0 eq) in a mixture of a strong acid (e.g., HCl, H2SO4) and water, and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction (e.g., Chlorination)
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Nitrogen gas will be evolved. Allow the reaction to proceed until gas evolution ceases, and then warm to room temperature.
-
Isolate the product by steam distillation or extraction with an organic solvent.
-
Purify the product by distillation or chromatography.
Conclusion
The amine group in this compound, while rendered less reactive by the strong electron-withdrawing effects of the three halogen substituents, remains a versatile functional handle for a variety of important chemical transformations. A thorough understanding of the electronic and steric factors at play is crucial for designing and optimizing synthetic strategies that utilize this valuable intermediate. The protocols provided in this guide serve as a foundation for researchers to explore and exploit the rich chemistry of this compound in the pursuit of novel pharmaceuticals and other advanced materials.
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A Guide to the Strategic Application of 3,4-Dichloro-2-fluoroaniline in Modern Medicinal Chemistry
Abstract
The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern drug design, offering medicinal chemists fine control over a molecule's physicochemical and pharmacokinetic properties. Among the vast array of halogenated building blocks, 3,4-Dichloro-2-fluoroaniline has emerged as a particularly valuable intermediate. Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on an aniline ring—provides a versatile platform for constructing complex therapeutic agents, especially in the realm of targeted therapies like kinase inhibitors. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, core synthetic applications, and its pivotal role in the synthesis of advanced pharmaceutical agents. A specific case study on its application in the development of a kinase inhibitor, Poziotinib, is presented, complete with detailed synthetic workflows and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in their discovery programs.
The Strategic Value of Halogenated Scaffolds in Drug Discovery
The deliberate introduction of halogen atoms, particularly fluorine and chlorine, into drug candidates is a time-tested strategy for optimizing molecular properties. These atoms are not mere placeholders; they exert profound effects on a molecule's biological behavior.
-
Metabolic Stability: Fluorine, often introduced as a "metabolic shield," can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes). Replacing a hydrogen atom with a fluorine atom, which has a much stronger C-F bond, can significantly increase a drug's half-life. Polychlorinated aromatic rings also tend to be more resistant to metabolic degradation.[1]
-
Binding Affinity and Selectivity: Halogen atoms can dramatically enhance binding affinity to biological targets.[1] The electron-withdrawing nature of chlorine and fluorine can modulate the pKa of nearby functional groups, such as the aniline nitrogen, influencing its ability to act as a hydrogen bond donor or acceptor.[2] This is particularly crucial for interactions within the ATP-binding site of kinases.[2] Fluorine can also participate in favorable orthogonal interactions with protein backbones.[2]
-
Lipophilicity and Permeability: The addition of halogens increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its target. The unique electronic properties imparted by specific halogen substitution patterns are essential for developing drugs that target everything from bacterial infections to cancer.[3]
The 3,4-dichloro-2-fluoro substitution pattern on an aniline scaffold offers a unique combination of these effects, making it a "privileged" structure for library design and a versatile starting point for creating novel therapeutics.[4][5][6]
Physicochemical Profile of this compound
A comprehensive understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound (CAS No. 886762-39-6) are summarized below.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₆H₄Cl₂FN | Provides the exact atomic composition. |
| Molecular Weight | 179.01 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Off-white to light brown crystalline solid | Physical state at standard conditions. |
| Melting Point | 45-49 °C | Important for determining purity and appropriate reaction conditions. |
| Boiling Point | ~245 °C at 760 mmHg | Useful for purification by distillation, though often avoided due to high temp. |
| pKa (Anilinium ion) | ~1.5 - 2.5 (Estimated) | The strong electron-withdrawing effect of the halogens significantly reduces the basicity of the amine, impacting its nucleophilicity and reaction conditions (e.g., requiring stronger bases for deprotonation). |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, DMF) | Dictates the choice of appropriate solvent systems for reactions and purification. |
Role as a Privileged Synthetic Intermediate
This compound is a versatile building block primarily due to the reactivity of its aniline functional group.[4] The nucleophilic amino group serves as a handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.[7]
Core Synthetic Transformations
The diagram below illustrates the central role of this compound in accessing diverse chemical scaffolds relevant to medicinal chemistry.
Caption: General synthetic utility of this compound.
Exemplary Synthetic Protocol: N-Acylation
This protocol details a standard procedure for forming an amide bond, a fundamental transformation in medicinal chemistry.
Objective: To synthesize N-(3,4-dichloro-2-fluorophenyl)acetamide.
Materials:
-
This compound (1.0 eq, e.g., 1.0 g)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (10 mL/g of aniline)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 5.59 mmol). Dissolve it in dichloromethane (10 mL).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture, especially important when using reactive electrophiles like acetyl chloride. DCM is a good, relatively non-reactive solvent for this transformation.
-
-
Base Addition: Add triethylamine (1.16 mL, 8.38 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Rationale: TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction. Cooling the reaction controls the initial exotherm upon addition of the highly reactive acetyl chloride.
-
-
Electrophile Addition: Add acetyl chloride (0.44 mL, 6.15 mmol) dropwise to the stirred solution over 5 minutes.
-
Rationale: Dropwise addition ensures the reaction temperature remains controlled, preventing potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Rationale: The NaHCO₃ wash neutralizes any remaining acid (HCl, excess acetyl chloride). The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography to yield the pure amide product.
Case Study: Application in Kinase Inhibitor Synthesis
Rationale for Use in Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[8] Many of these small molecules function by competing with ATP for binding to the kinase domain. The aniline scaffold is a classic "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.[2] The specific halogenation pattern of this compound offers several advantages:
-
Modulated Hinge Interaction: The electron-withdrawing halogens fine-tune the hydrogen bond donating capacity of the N-H group.
-
Access to Hydrophobic Pockets: The dichlorophenyl ring can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.
-
Vector for Elaboration: The aniline serves as a key attachment point for coupling to the core heterocyclic scaffold of the inhibitor (e.g., a quinazoline or pyrimidine).[8]
Example: Poziotinib Synthesis Pathway
This compound is a key intermediate in the synthesis of Poziotinib, an irreversible pan-HER tyrosine kinase inhibitor.[4] The simplified workflow below illustrates how this building block is incorporated to form the core of the final drug molecule.
Caption: Simplified synthetic workflow for Poziotinib.
In this synthesis, the aniline nitrogen of this compound acts as a nucleophile, displacing a leaving group (typically a chlorine) on the 4-position of a quinazoline core. This crucial C-N bond-forming reaction establishes the key pharmacophore. Subsequent modification at another position on the quinazoline core attaches the reactive Michael acceptor sidechain, which is responsible for the drug's irreversible binding to its target kinase.
Future Perspectives and Opportunities
The utility of this compound is far from exhausted. While its application in oncology is well-established, its unique electronic and steric properties make it an attractive building block for exploring other therapeutic areas. Potential future applications include:
-
Novel Antibacterials: Halogenated anilines are precursors to scaffolds like fluoroquinolones.[9][10] New derivatives could be explored to combat antibiotic resistance.
-
CNS-Active Agents: The modulated lipophilicity and metabolic stability offered by this scaffold could be leveraged in the design of new agents targeting central nervous system disorders.
-
Agrochemicals: The biological activity of halogenated aromatics is also relevant in the development of next-generation herbicides and pesticides.[3]
-
Fragment-Based Drug Discovery (FBDD): As a "privileged" fragment, it can be used in screening libraries to identify initial hits against a wide range of biological targets, which can then be elaborated into lead compounds.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for modern medicinal chemists. Its precisely arranged halogen substituents provide a powerful means to influence metabolic stability, target binding, and overall physicochemical properties. Its proven utility in the synthesis of complex, high-value therapeutics like kinase inhibitors underscores its importance in drug discovery. As researchers continue to seek novel chemical matter to address unmet medical needs, the creative application of versatile and powerful building blocks like this compound will remain a critical driver of innovation.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dichloro-2-fluoroaniline
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 3,4-dichloro-2-fluoroaniline, a key intermediate in the development of advanced pharmaceutical compounds.[1] The synthesis begins with the electrophilic nitration of 1,2-dichloro-3-fluorobenzene to produce the key intermediate, 3,4-dichloro-2-fluoronitrobenzene. This intermediate is subsequently reduced to the target aniline. This document furnishes detailed experimental protocols for both steps, with a particular focus on the robust and widely applicable Béchamp reduction for the final conversion. Alternative methodologies, such as catalytic hydrogenation, are also discussed. The protocols are designed for researchers, chemists, and professionals in drug development, providing insights into experimental design, reaction monitoring, and safety considerations.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all reactants, intermediates, and products is critical for safe handling and successful synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Property | 1,2-Dichloro-3-fluorobenzene (Starting Material) | 3,4-Dichloro-2-fluoronitrobenzene (Intermediate) | This compound (Final Product) |
| CAS Number | 36556-50-0 | N/A (Assumed Structure) | 886762-39-6 |
| Molecular Formula | C₆H₃Cl₂F | C₆H₂Cl₂FNO₂ | C₆H₄Cl₂FN |
| Molecular Weight | 164.99 g/mol | 209.99 g/mol | 180.00 g/mol [2] |
| Appearance | Colorless Liquid | Yellow Crystalline Solid (Expected) | White to Yellow or Gray Solid[3] |
| Boiling Point | 80 °C | Data not available | Data not available |
| IUPAC Name | 1,2-Dichloro-3-fluorobenzene | 1,2-Dichloro-3-fluoro-4-nitrobenzene | This compound[2] |
Data for the nitro intermediate is based on typical properties of similar compounds as a specific literature source is unavailable.
Table 2: GHS Safety Information
| Compound | Pictograms | Signal Word | Hazard Statements (H-Codes) |
| 1,2-Dichloro-3-fluorobenzene | GHS02, GHS07 | Danger | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Nitrating Mixture (HNO₃/H₂SO₄) | GHS05, GHS08 | Danger | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. |
| 3,4-Dichloro-2-fluoronitrobenzene | GHS06, GHS08 (Expected) | Danger | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. |
| Iron Powder (Fe) | GHS02 | Warning | H228: Flammable solid. |
| This compound | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[3] |
Overall Synthetic Pathway
The synthesis is conceptualized as a two-step process. The first step involves the introduction of a nitro group onto the aromatic ring, a necessary precursor for the subsequent reduction to the desired amine functionality.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
This protocol describes a standard electrophilic aromatic substitution to install a nitro group. The regioselectivity on a tri-substituted benzene ring can be complex, and the reaction may yield a mixture of isomers requiring purification.[4][5] The directing effects of the halogens (ortho-, para-directing) compete, making empirical optimization necessary.
Materials and Reagents:
-
1,2-Dichloro-3-fluorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice (from deionized water)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -10 °C), cautiously add fuming nitric acid (1.2 eq) dropwise to chilled concentrated sulfuric acid (3-4 volumes relative to the substrate). Stir gently and maintain the low temperature.
-
Substrate Addition: To a separate reaction flask containing 1,2-dichloro-3-fluorobenzene (1.0 eq), begin cooling in an ice bath to 0-5 °C.
-
Nitration Reaction: Add the pre-formed nitrating mixture dropwise to the stirred substrate solution over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions and improve selectivity. [6]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude nitroaromatic product.
-
Work-up:
-
Extract the product into dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will likely be a mixture of isomers. Purify via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or fractional distillation under high vacuum to isolate the desired 3,4-dichloro-2-fluoronitrobenzene isomer.
This section details the reduction of the nitro-intermediate to the target aniline via the Béchamp reduction. This method is highly effective for aromatic nitro compounds and is favored for its low cost and operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[7][8]
Causality of Experimental Choice: The Béchamp reduction uses inexpensive iron powder as the stoichiometric reductant in the presence of a small amount of acid.[9] The reaction is initiated by the acid, but the iron(II) chloride (FeCl₂) formed is hydrolyzed in situ, regenerating the acid.[8] This catalytic cycle for the acid makes the process highly efficient and economical for large-scale production.[10]
Materials and Reagents:
-
3,4-Dichloro-2-fluoronitrobenzene
-
Iron powder (Fe, fine grade, <100 mesh)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M) or Celite®
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and mechanical stirrer
Protocol:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of 3,4-dichloro-2-fluoronitrobenzene (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Reaction Initiation: Heat the suspension to 70-80 °C with vigorous stirring. Once heated, add a small volume of concentrated HCl (approx. 0.1-0.2 eq) portion-wise. The reaction is exothermic, and a noticeable increase in temperature and refluxing should occur.
-
Reflux: Maintain the reaction at reflux for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the nitro compound spot (higher Rƒ) and the appearance of the aniline spot (lower Rƒ). The reaction mixture will turn from a yellow/orange suspension to a dark gray or black slurry.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a sodium hydroxide or sodium carbonate solution until the pH is approximately 8-9.
-
Filter the entire slurry through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrate and washes. Remove the organic solvent under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3x volumes).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Final Purification: Concentrate the final organic solution under vacuum to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.
Workflow Visualization
The following diagram illustrates the key stages of the Béchamp reduction and subsequent product isolation.
Caption: Experimental workflow for the Béchamp reduction and purification.
Alternative Reduction Method: Catalytic Hydrogenation
For laboratories equipped with hydrogenation apparatus, catalytic hydrogenation offers a cleaner alternative with a simpler work-up, as it avoids the formation of large quantities of iron sludge.
-
Catalyst Choice: Platinum on carbon (Pt/C) is highly effective for reducing halogenated nitroaromatics and generally shows lower rates of dehalogenation compared to Palladium on carbon (Pd/C).[2][11]
-
General Protocol: The nitro-intermediate is dissolved in a solvent like ethanol or methanol. A catalytic amount of 5% Pt/C (typically 1-3% w/w) is added under an inert atmosphere.[11] The vessel is then pressurized with hydrogen gas (e.g., 50-100 psi) and stirred at a slightly elevated temperature (e.g., 40-60 °C) until hydrogen uptake ceases.[3][12]
-
Work-up: The primary step is the careful filtration of the pyrophoric catalyst through Celite®, followed by the evaporation of the solvent to yield the product.[3]
Trustworthiness and Validation: In all protocols, the identity and purity of the final product should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, GC-MS, and HPLC, to validate the success of the synthesis.
References
-
Vertex AI Search Result[1]. This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis. Available from:
- Benchchem. Technical Support Center: Catalyst Selection for Hydrogenation of 3-Chloro-4-Fluoronitrobenzene.
- Sigma-Aldrich. This compound | 886762-39-6.
- PubChem. This compound | C6H4Cl2FN | CID 2782703.
- Benchchem. Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.
- ECHEMI. 1,2-Dichloro-3-fluorobenzene | 36556-50-0.
- PubChem. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020.
- Chem-Station Int. Ed. Bechamp Reduction.
- ResearchGate. Highly selective hydrogenation of 3,4-dichloronitrobenzene over Pd/C catalysts without inhibitors.
- Wikipedia. Béchamp reduction.
- PMC. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Benchchem. Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline.
- Google Patents. US4217304A - Continuous reduction process.
- TSI Journals. Organic CHEMISTRY.
- NIH. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure.
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- 10. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols: The Versatility of 3,4-Dichloro-2-fluoroaniline in Modern Organic Synthesis
Abstract
3,4-Dichloro-2-fluoroaniline is a highly functionalized aromatic amine that has emerged as a cornerstone building block in the synthesis of complex organic molecules. The strategic placement of its chloro, fluoro, and amino substituents provides a unique combination of steric and electronic properties, making it an invaluable synthon for creating targeted and effective molecules in the pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth exploration of its applications, featuring detailed protocols for key transformations, and underscores the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: Physicochemical Profile and Strategic Importance
This compound (CAS No: 886762-39-6) is a specialized chemical intermediate whose utility is derived from the distinct reactivity of its functional groups.[1][3] The electron-withdrawing nature of the halogen atoms deactivates the aromatic ring to a degree, yet the amino group remains a potent nucleophile and a handle for diazotization, enabling a wide array of subsequent transformations. The fluorine atom, in particular, is a bioisostere for hydrogen but can significantly enhance metabolic stability, binding affinity, and lipophilicity in the final target molecule, a highly desirable trait in drug discovery.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 886762-39-6[3] |
| Molecular Formula | C₆H₄Cl₂FN[3] |
| Molecular Weight | 180.01 g/mol [3] |
| Appearance | Solid (Typical) |
| IUPAC Name | this compound[3] |
Safety and Handling
As with many halogenated anilines, this compound and its related compounds are classified as hazardous.[6][7] It is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin sensitization.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8][9]
Key Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[7][8][9]
Core Application: Diazotization and Sandmeyer-Type Reactions
The primary amino group of this compound is a gateway to a vast array of functional group interconversions via the formation of a diazonium salt. This intermediate is highly versatile and can undergo subsequent displacement reactions, most notably the copper-catalyzed Sandmeyer reaction, to introduce halides, cyano groups, and other functionalities that are otherwise difficult to install directly.[10][11][12][13]
The diazotization process involves the reaction of the primary amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[14][15] The resulting diazonium salt is often unstable and is used immediately in the next step.
Workflow for Diazotization and Subsequent Functionalization
Caption: General workflow for converting this compound into various functionalized aromatics via a diazonium salt intermediate.
Protocol 1: Synthesis of 3,4-Dichloro-2-fluoro-1-iodobenzene via Diazotization-Iodination
This protocol details the conversion of the amine to an iodide. The Sandmeyer-type iodination using potassium iodide is robust and does not typically require a copper catalyst.[12][13]
Materials & Equipment:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Diazotization:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, carefully add 10.0 g of this compound to 50 mL of water and 10 mL of concentrated sulfuric acid, cooled in an ice bath.
-
Stir the resulting slurry vigorously. In a separate beaker, dissolve 4.2 g of sodium nitrite in 15 mL of water.
-
Cool the aniline slurry to 0-5 °C using an ice-salt bath. Slowly add the sodium nitrite solution dropwise via a dropping funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.
-
-
Iodination:
-
In a separate 500 mL beaker, dissolve 11.0 g of potassium iodide in 50 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 3,4-dichloro-2-fluoro-1-iodobenzene.
-
Application in Heterocycle and Sulfonamide Synthesis
Anilines are fundamental precursors for a vast range of nitrogen-containing heterocycles and sulfonamides, which are privileged structures in medicinal chemistry and agrochemical science.[16] The synthesis of the herbicide Diclosulam, a triazolopyrimidine sulfonanilide, showcases this application, where a substituted aniline is coupled with a sulfonyl chloride.[17][18]
Reaction Scheme: Sulfonamide Formation
Caption: A representative scheme for the synthesis of a sulfonamide using this compound.
Protocol 2: General Synthesis of an N-Aryl Sulfonamide
This protocol provides a general method for coupling this compound with an arylsulfonyl chloride.
Materials & Equipment:
-
This compound
-
Benzenesulfonyl chloride (or other desired sulfonyl chloride)
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup:
-
Dissolve 5.0 g of this compound in 50 mL of dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.1 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Slowly add 1.05 equivalents of benzenesulfonyl chloride dropwise to the stirred solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), water (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide product.
-
Spectroscopic Data for Characterization
Accurate characterization of the starting material and products is crucial for validating experimental outcomes. Below is a summary of expected spectroscopic features for the parent aniline.
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) will show complex multiplets due to H-H and H-F coupling. A broad singlet for the -NH₂ protons (δ ~3.5-4.5 ppm, solvent dependent).[19][20] |
| ¹³C NMR | Aromatic region (δ 110-160 ppm) will show 6 distinct signals. The carbon bearing the fluorine (C-F) will exhibit a large coupling constant (J_CF).[19][20] |
| IR Spectroscopy | Characteristic N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C-F stretching (~1200-1300 cm⁻¹). C-Cl stretching (~700-800 cm⁻¹).[19][21] |
| Mass Spectrometry | Molecular ion peak (M⁺) will show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[19] |
Conclusion
This compound stands out as a versatile and powerful building block for modern organic synthesis. Its capacity to undergo clean and efficient diazotization allows for the introduction of a wide range of functional groups, while its nucleophilic character makes it an ideal partner in forming C-N bonds for the construction of sulfonamides and heterocyclic systems. The protocols and data provided herein serve as a practical guide for researchers and scientists, enabling the strategic incorporation of this valuable synthon into the synthesis of next-generation pharmaceuticals and agrochemicals.
References
- Vertex AI Search. (2026). This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis.
- Fisher Scientific. (2025).
- Fisher Scientific. (2011).
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025).
- Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PubChem. (n.d.). This compound | C6H4Cl2FN | CID 2782703.
- Google Patents. (n.d.).
- ResearchG
- BenchChem. (n.d.).
- Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
- Google Patents. (n.d.).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Solvay. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- PubChem. (n.d.). 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.
- Wikipedia. (n.d.). 3,4-Dichloroaniline.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- BenchChem. (n.d.). Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.
- BenchChem. (n.d.).
- PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- BenchChem. (n.d.).
- Google P
- PMC - PubMed Central. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.
- Biosynth. (n.d.). Diclosulam | 145701-21-9.
- PubChem. (n.d.). 3,4-Dichloroaniline | C6H5Cl2N | CID 7257.
- PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Google Patents. (n.d.).
- Google P
- PubChem. (n.d.). Diclosulam | C13H10Cl2FN5O3S | CID 3081304.
- BenchChem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
- PubMed Central. (2023).
- Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Taylor & Francis. (n.d.). Dichloroaniline – Knowledge and References.
Sources
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Introduction: Strategic Importance of a Challenging Building Block
An Application Guide to the Suzuki-Miyaura Coupling of 3,4-Dichloro-2-fluoroaniline
This compound is a key structural motif in modern medicinal chemistry and materials science. The specific arrangement of its halogen substituents provides a unique electronic profile and metabolic stability to derivative compounds, making it a valuable building block for synthesizing complex molecules, including kinase inhibitors and other targeted therapeutics. However, the same features that make it attractive also present significant synthetic challenges. The presence of two electron-withdrawing chloride groups and a fluorine atom deactivates the aromatic ring, while the inherent strength of the Carbon-Chlorine (C-Cl) bond makes standard cross-coupling conditions ineffective.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, prized for its functional group tolerance and the relatively low toxicity of its organoboron reagents.[3][4] This guide provides a detailed protocol and expert insights for successfully employing the Suzuki-Miyaura reaction with the challenging this compound substrate, focusing on the critical parameters required to activate the inert C-Cl bond and achieve high-yield synthesis of the desired biaryl products.
The Mechanistic Hurdle: Activating Aryl Chlorides
The canonical Suzuki-Miyaura catalytic cycle proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[2][5] For substrates like this compound, the oxidative addition of the palladium(0) catalyst into the C-Cl bond is the rate-limiting and most challenging step.[1] The high bond dissociation energy of C-Cl bonds compared to their bromide or iodide counterparts necessitates carefully selected catalytic systems.
Success hinges on overcoming this initial energy barrier. This is achieved by using a palladium catalyst paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) and strong bases.[2][6]
-
Electron-Rich Ligands: These ligands increase the electron density on the palladium(0) center, which enhances its ability to donate into the σ* orbital of the C-Cl bond, thereby facilitating bond cleavage.[2]
-
Bulky Ligands: Steric hindrance from bulky ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for the oxidative addition step.
-
Strong Bases: While the base's primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for aryl chlorides to promote the overall catalytic turnover.[1][2]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under an inert atmosphere. |
| Arylboronic Acid | Varies | Commercially Available | Use 1.2-1.5 equivalents. Check purity before use. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Pre-catalyst, handle under inert gas. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available | Air-sensitive ligand. |
| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely powder and dry in an oven before use. Use 3.0 equivalents. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | N/A | In-house | Must be degassed thoroughly before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Saturated NaCl solution (Brine) | N/A | In-house | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | For drying organic layers. |
| Celite® or Silica Gel | N/A | Commercially Available | For filtration and chromatography. |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Preparation:
-
Add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely powdered, anhydrous K₃PO₄ (3.0 eq.) to a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Seal the vessel, and evacuate and backfill with argon or nitrogen gas three times to ensure a strictly inert atmosphere. This step is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[7]
-
-
Catalyst and Ligand Addition:
-
In a separate vial and under the same inert atmosphere, add the palladium pre-catalyst Pd₂(dba)₃ (0.015 eq., 1.5 mol%) and the XPhos ligand (0.031 eq., 3.1 mol%).
-
Add a small amount of degassed solvent to this vial to form a slurry and quickly transfer it to the main reaction flask via a cannula or syringe. This pre-mixing is not always necessary but can ensure the ligand and catalyst are well-associated.
-
-
Solvent Addition and Reaction:
-
To the main reaction flask containing all solids, add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the aniline.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-120 °C. Higher temperatures are often necessary to drive the oxidative addition of the C-Cl bond.[1]
-
Stir the reaction mixture vigorously for 8-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the contents to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Screening and Optimization
For any new substrate pairing, optimization is key. The following table outlines common variables that can be screened to improve reaction yield and efficiency.
Table 2: Parameters for Optimization
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Rationale for Variation |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / SPhos | PEPPSI-IPr | Different ligands offer varied steric and electronic properties. PEPPSI catalysts are often robust and air-stable pre-catalysts.[5] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Cesium carbonate is more soluble and can be more effective. K₂CO₃ is a milder base, which may be useful if base-sensitive functional groups are present. |
| Solvent System | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | 2-MeTHF / H₂O (10:1) | Solvent polarity and aprotic nature can significantly impact catalyst activity and solubility of reagents.[8] |
| Temperature | 110 °C | 90 °C | 130 °C (Microwave) | Lower temperatures may prevent side reactions, while microwave heating can dramatically reduce reaction times.[9] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting can quickly identify and solve common problems.
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature for C-Cl activation.3. Poor quality reagents (water, impurities). | 1. Ensure meticulous degassing of solvents and use of inert atmosphere techniques.[7]2. Increase reaction temperature, possibly using a microwave reactor.3. Use anhydrous solvents and oven-dried base. |
| Protodeboronation | Presence of excess water or acidic impurities, leading to the replacement of the boronic acid group with hydrogen. | Use anhydrous, finely ground base and high-purity, anhydrous solvents. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[1][10] |
| Homocoupling of Boronic Acid | Often caused by oxygen, which re-oxidizes Pd(0) to Pd(II), leading to a side-cycle that couples two boronic acid molecules. | The most critical factor is the strict exclusion of oxygen.[7] Using a slight excess (1.2-1.5 eq) of the boronic acid can be optimal; a large excess may promote this side reaction.[1] |
| Formation of Side Products | The aniline nitrogen may coordinate to the palladium center, potentially inhibiting the catalyst or leading to side reactions. | While often tolerated, if inhibition is suspected, protection of the aniline (e.g., as a trifluoroacetamide) may be necessary, followed by a deprotection step.[11] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is not incidental; it is the direct result of a rational approach to reaction design that acknowledges the inherent difficulty of C-Cl bond activation. By employing highly active palladium catalysts with bulky, electron-rich ligands, strong bases, and carefully controlled anhydrous and anaerobic conditions, researchers can effectively synthesize a diverse array of valuable biaryl compounds. The protocols and troubleshooting guides presented here offer a solid foundation for navigating the complexities of this reaction, enabling further innovation in drug discovery and materials science.
References
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]
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2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town Open Access. [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi, University of Liège. [Link]
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Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. University of Liverpool. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
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Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Use of 3,4-Dichloro-2-fluoroaniline in the synthesis of poziotinib
Application Notes & Protocols
Topic: The Strategic Application of 3,4-Dichloro-2-fluoroaniline in the Synthesis of Poziotinib
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Poziotinib (HM781-36B) is a potent, orally bioavailable, quinazoline-based pan-HER inhibitor that has demonstrated significant efficacy against tumors with HER2 exon 20 insertion mutations.[1] The architectural complexity of Poziotinib necessitates a multi-step synthetic strategy, wherein the selection of key starting materials is paramount to the overall efficiency and success of the campaign. This document provides a detailed technical guide on the pivotal role of this compound, a critical building block, in the construction of the Poziotinib scaffold. We will elucidate the chemical logic behind its use, provide validated, step-by-step protocols for its incorporation, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Rationale for this compound in Poziotinib Synthesis
The structure of Poziotinib is characterized by a quinazoline core, which is essential for its kinase-inhibiting activity. The specific substitution pattern on this core dictates its potency and selectivity. The 4-anilino moiety is a common feature in many EGFR tyrosine kinase inhibitors, and in Poziotinib, this is a (3,4-dichloro-2-fluorophenyl)amino group.[1]
The choice of This compound is a deliberate and strategic one, driven by several key factors:
-
Electronic Properties: The aniline nitrogen acts as the nucleophile to displace a leaving group (typically a chlorine atom) at the C4 position of the quinazoline core. The presence of three electron-withdrawing halogen substituents (two chlorine, one fluorine) on the aniline ring modulates the nucleophilicity of the amino group, which is a critical factor in controlling the reaction rate and minimizing side reactions.
-
Steric Hindrance: The fluorine atom at the ortho-position (C2) introduces specific steric constraints that influence the final conformation of the drug-receptor complex, contributing to its binding affinity and inhibitory profile.
-
Metabolic Stability: Halogenation is a well-established strategy in medicinal chemistry to block sites of metabolism, potentially improving the pharmacokinetic profile of the drug.[2]
This guide will focus on the most critical step involving this intermediate: the nucleophilic aromatic substitution (SNAr) reaction to form the core structure of Poziotinib.
Synthetic Pathway Overview
The synthesis of Poziotinib can be approached from various starting points, but a common and efficient route involves the pre-formation of a functionalized quinazoline ring system, which is then coupled with this compound. The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of Poziotinib.
Core Synthesis Protocol: SNAr Coupling
This section details the central reaction: the coupling of the chlorinated quinazoline intermediate with this compound. The protocol is adapted from established synthetic routes.[3]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Role |
| 4-Chloro-7-methoxyquinazolin-6-yl acetate | N/A | ~266.67 | Electrophile |
| This compound | 824-34-0 | 178.01 | Nucleophile |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Isopropanol | 67-63-0 | 60.1 | Wash Solvent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic Base |
Step-by-Step Experimental Protocol
Reaction: Formation of 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (100 g, 1.0 eq).
-
Solvent Addition: Add Toluene (850 mL) and N,N-Diisopropylethylamine (DIPEA) (82.5 mL).
-
Chlorination: While stirring, heat the mixture to 75°C. Slowly add phosphorus oxychloride (POCl₃) (100 mL) over a period of 20 minutes. Maintain the temperature and continue stirring for 3 hours to form the 4-chloroquinazoline intermediate in situ.
-
Coupling Reaction: To the resulting mixture, add additional Toluene (450 mL) followed by this compound (84.6 g, 1.2 eq).[3]
-
Reaction Monitoring: Continue stirring the reaction mixture at temperature for approximately 2-8 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is observed.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature (approx. 25°C).[3]
-
A solid precipitate will form. Filter the solid under reduced pressure.
-
Wash the filter cake thoroughly with Toluene (400 mL) to remove unreacted starting materials and soluble impurities.[3]
-
Further wash the solid with Isopropanol (1000 mL) with stirring for 2 hours to ensure high purity.[3]
-
-
Drying: Filter the resulting solid again, wash with a final portion of isopropanol (400 mL), and dry in a vacuum oven at 40°C to a constant weight.[3]
Expected Results & Data
| Parameter | Expected Value | Source |
| Product | 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate | [3] |
| Yield | ~83% | [3] |
| Form | White to off-white solid | [4] |
Mechanistic Insight: The SNAr Reaction
The coupling reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr). The quinazoline ring, particularly with the electron-withdrawing nitrogen atoms, is sufficiently electron-deficient to be attacked by a nucleophile, especially when a good leaving group like chloride is at the C4 position.
Caption: Simplified mechanism of the key SₙAr coupling step.
Causality behind Experimental Choices:
-
Solvent (Toluene): A high-boiling, non-polar aprotic solvent is ideal. It allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier, while not interfering with the reaction mechanism.
-
Base (DIPEA): Used in the initial chlorination step, this hindered amine base scavenges the HCl generated without competing as a nucleophile.
-
Temperature (75-90°C): This temperature range provides sufficient thermal energy to drive the reaction forward at a reasonable rate without causing significant degradation of the reactants or products.[4]
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.
-
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
Avoid breathing dust. If dust is generated, respiratory protection is required.
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from light and incompatible materials such as strong acids.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
The successful synthesis of Poziotinib is critically dependent on the strategic and well-executed incorporation of this compound. This intermediate provides the necessary electronic and steric features for high-affinity binding to the HER family of kinases. The SNAr coupling reaction presented here is a robust and high-yielding method for forging the key C-N bond that connects the aniline moiety to the quinazoline core. By understanding the rationale behind the protocol and adhering to strict safety measures, researchers can reliably produce the necessary intermediates for the continued development and study of this important anticancer agent.
References
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The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride. (2019). PubMed. Available at: [Link]
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The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride. (2019). J-Stage. Available at: [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. Available at: [Link]
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Poziotinib for the treatment of Adenocarcinoma of Lung Stage IIIB or Adenocarcinoma of Lung Stage IV. (2014). New Drug Approvals. Available at: [Link]
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Alternate route to the synthesis of poziotinib. (n.d.). ResearchGate. Available at: [Link]
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Reported synthetic route to poziotinib. (n.d.). ResearchGate. Available at: [Link]
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Poziotinib | C23H21Cl2FN4O3 | CID 25127713. (n.d.). PubChem - NIH. Available at: [Link]
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This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Available at: [Link]
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Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2020). MDPI. Available at: [Link]
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Optimized synthetic protocol for the preparation of osimertinib. (n.d.). ResearchGate. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. Available at: [Link]
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Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013). PubMed Central. Available at: [Link]
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Application Note & Protocol: Synthesis of 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazoline
Introduction: The Strategic Importance of 4-Anilinoquinazolines
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This structural motif is central to the efficacy of several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Erlotinib and Lapatinib.[1] The reaction between an aniline derivative and a 4-chloroquinazoline is the pivotal step in assembling this pharmacophore. The specific product of the title reaction, 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazoline, serves as a crucial intermediate or a direct analogue in the synthesis of advanced TKIs designed to overcome drug resistance.[2]
This guide provides a comprehensive, field-tested protocol for the synthesis of this key intermediate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide critical insights into safety, optimization, and characterization, tailored for researchers in drug discovery and process development.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The formation of the C-N bond in this synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from the more common electrophilic aromatic substitution and is characteristic of aryl halides bearing electron-withdrawing groups.[3]
Key Principles:
-
Electrophilic Aromatic Ring: The quinazoline ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property activates the carbon atoms, particularly C4, making them susceptible to attack by nucleophiles.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dichloro-2-fluoroaniline acts as the nucleophile, attacking the electron-deficient C4 position of the 4-chloro-7-methoxyquinazoline.
-
Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the quinazoline ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the ring and further stabilized by the ring's nitrogen atoms.
-
Re-aromatization and Elimination: The intermediate rapidly collapses to restore the highly stable aromatic system by expelling the most suitable leaving group, which in this case is the chloride ion (Cl⁻).[4][5]
While palladium-catalyzed methods like the Buchwald-Hartwig amination can also form C-N bonds, the SNAr pathway is often preferred for this class of substrates due to its operational simplicity, cost-effectiveness, and the sufficient intrinsic reactivity of the 4-chloroquinazoline electrophile.[6][7]
Caption: Figure 2: Experimental Workflow
-
Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent any side reactions with water.
-
Inert Atmosphere: Purge the system with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Charging Reagents: To the flask, add 4-chloro-7-methoxyquinazoline (5.00 g, 25.7 mmol), followed by this compound (4.85 g, 27.1 mmol). Add 100 mL of anhydrous 2-propanol.
-
Expert Insight: Using a slight excess (1.05 to 1.1 equivalents) of the aniline helps to drive the reaction to completion. 2-Propanol is an excellent solvent choice as it has a suitable boiling point for reflux and allows for the precipitation of the product upon cooling.
-
-
Reaction Conditions: With vigorous stirring, heat the mixture to reflux (approximately 82°C) using a heating mantle. The solution should become homogeneous upon heating.
-
Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours, indicated by the consumption of the 4-chloro-7-methoxyquinazoline starting material.
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate, typically the hydrochloride salt of the product, should form. Cooling the mixture further in an ice bath can enhance precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with a small amount of cold 2-propanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual starting materials and solvent.
-
Expert Insight: The product often precipitates as its HCl salt due to the formation of HCl as a byproduct. This is advantageous as the salt is typically a well-defined, crystalline solid that is less soluble than the free base, facilitating high recovery.
-
-
Drying: Dry the collected solid in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 80-95%.
Safety, Handling, and Waste Disposal
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust. [8][9] Reagent-Specific Hazards:
-
4-Chloro-7-methoxyquinazoline: May cause skin, eye, and respiratory irritation. Harmful if swallowed. [10]* This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [11]Handle as a toxic substance.
-
2-Propanol: Flammable liquid and vapor. Causes serious eye irritation.
Waste Disposal: Dispose of all solvent and solid waste in appropriately labeled containers according to your institution's hazardous waste disposal protocols. Do not dispose of chemical waste down the drain.
Product Characterization
The identity and purity of the synthesized 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazoline should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC: To determine the purity of the final compound, which should ideally be >98% for use in subsequent drug development stages.
References
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Moyer, J. D., Barbacci, E. G., Iwata, K. K., et al. (1997). Induction of Apoptosis and Cell Cycle Arrest by CP-358,774, an Inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase. Cancer Research. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Lapatinib: An Intermediate's Role. Available at: [Link]
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Deng, P., Sun, G., Zhao, J., et al. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Pharmacology. Available at: [Link]
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Asquith, C. R., Laitinen, T., et al. (2019). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Pharmacology. Available at: [Link]
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Saeed, M., et al. (2021). Synthesis and Evaluation of Novel Erlotinib–NSAID Conjugates as More Comprehensive Anticancer Agents. Molecules. Available at: [Link]
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Chen, Y., et al. (2022). Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Mao, Z., et al. (2022). Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors. Frontiers in Pharmacology. Available at: [Link]
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Wang, Y., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. Available at: [Link]
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Bieberich, A. A., et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. RSC Medicinal Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Rostron, C. & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. Pharmaceutical Chemistry. Oxford University Press. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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The Strategic Application of 3,4-Dichloro-2-fluoroaniline in the Development of Potent Pan-HER Kinase Inhibitors
Introduction
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The careful selection of molecular building blocks is paramount in sculpting inhibitors with desired potency, selectivity, and pharmacokinetic profiles. Among these, halogenated anilines have emerged as privileged scaffolds, offering a versatile platform for engaging the ATP-binding pocket of various kinases. This technical guide focuses on the pivotal role of 3,4-dichloro-2-fluoroaniline , a key intermediate in the synthesis of potent kinase inhibitors.
The strategic arrangement of a fluorine atom at the ortho position and two chlorine atoms at the meta and para positions of the aniline ring provides a unique combination of electronic and steric properties. These attributes are instrumental in achieving high binding affinity and overcoming resistance mechanisms in clinically relevant kinases. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) conferred by this moiety, detailed synthetic protocols for its incorporation into a quinazoline-based kinase inhibitor, and an examination of the targeted biological pathways. Our primary case study will be Poziotinib , a potent, irreversible pan-HER inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with HER2 exon 20 insertion mutations.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in multi-step organic synthesis.
| Property | Value |
| CAS Number | 886762-39-6 |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 45-49 °C |
| Boiling Point | ~245 °C |
| Solubility | Soluble in organic solvents such as toluene, isopropanol, and acetonitrile. |
The Significance of the this compound Moiety in Kinase Inhibition: A Structure-Activity Relationship (SAR) Perspective
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases (HER/ErbB family).[4] The specific substitution pattern of the aniline ring plays a critical role in determining the inhibitor's potency, selectivity, and ability to overcome resistance mutations. The 3,4-dichloro-2-fluoro substitution, as seen in Poziotinib, is a prime example of rational drug design.
Key Contributions of the Substitution Pattern:
-
Ortho-Fluoro Group: The small, highly electronegative fluorine atom at the 2-position can engage in favorable interactions within the ATP-binding pocket. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the aniline ring, positioning the chloro substituents for optimal interactions.[5]
-
Meta- and Para-Chloro Groups: The chlorine atoms at the 3- and 4-positions are crucial for enhancing the binding affinity of the inhibitor. These bulky, lipophilic groups can occupy hydrophobic pockets within the kinase domain, leading to a more stable drug-receptor complex.[5][6] The dichloro substitution pattern has been shown to be particularly effective in achieving high potency.
-
Overcoming Steric Hindrance: In the case of HER2 exon 20 insertion mutations, the kinase's drug-binding pocket is sterically hindered, which limits the efficacy of many larger, more rigid inhibitors. The relatively small size and flexibility of the this compound moiety, when incorporated into a suitable scaffold like Poziotinib, allows the inhibitor to circumvent these steric clashes and effectively bind to the mutated kinase.[6]
-
Metabolic Stability: The presence of halogens can block sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.
The combination of these features results in an aniline moiety that contributes significantly to the high potency and clinical efficacy of inhibitors like Poziotinib against both wild-type and mutated HER family kinases.
Case Study: Poziotinib - A Pan-HER Inhibitor
Poziotinib (HM781-36B) is an orally available, irreversible pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[7] Its chemical structure incorporates the this compound moiety, which is crucial for its potent activity.
Caption: Key structural components of Poziotinib.
Poziotinib has demonstrated significant clinical activity in patients with NSCLC harboring HER2 exon 20 insertion mutations, a patient population with limited treatment options.[2]
Potency of Poziotinib Against HER Family Kinases
The following table summarizes the inhibitory activity of Poziotinib against various HER family kinases.
| Kinase Target | IC₅₀ (nM) | Reference |
| EGFR (wild-type) | 3.2 | [7] |
| EGFR (T790M/L858R) | 2.2 | [7] |
| HER2 | 5.3 | [7] |
| HER4 | 23.5 | [7] |
| HER2-amplified breast cancer cells | 1-9 | [7] |
| HER2-amplified gastric cancer cells | 1-4 | [7] |
Experimental Protocols: Synthesis of a Key Poziotinib Intermediate
The synthesis of Poziotinib involves the coupling of the this compound with a functionalized quinazoline core. A key step is the preparation of the 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl intermediate. The following protocol is a representative synthesis based on literature procedures.[8][9][10]
Caption: Synthetic workflow for a key Poziotinib intermediate.
Protocol 1: Synthesis of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate
This protocol describes the chlorination of the quinazolinone and subsequent nucleophilic aromatic substitution with this compound.
Materials:
-
7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate
-
Toluene
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphorus oxychloride (POCl₃)
-
This compound
-
Isopropanol
Procedure:
-
To a reaction vessel, add 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (100 g) and toluene (850 mL).
-
Add N,N-diisopropylethylamine (82.5 mL) to the mixture.
-
Heat the mixture to 75°C.
-
Slowly add phosphorus oxychloride (100 mL) over 20 minutes.
-
Stir the reaction mixture at 75°C for 3 hours.
-
Add additional toluene (450 mL) followed by this compound (84.6 g).
-
Continue stirring at temperature for 2 hours.
-
Cool the reaction mixture to 25°C. A solid precipitate will form.
-
Filter the solid under reduced pressure and wash with toluene (400 mL).
-
To the solid, add isopropanol (1000 mL) and stir for 2 hours.
-
Filter the solid, wash with isopropanol (400 mL), and dry in an oven at 40°C to yield the product.
Protocol 2: Synthesis of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol
This protocol describes the hydrolysis of the acetate group to yield the key phenol intermediate for the final steps of Poziotinib synthesis.
Materials:
-
4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate
-
Methanol
-
Aqueous ammonia solution
-
Water
Procedure:
-
Suspend 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate (100 g) in methanol (1000 mL).
-
Cool the mixture to 10-15°C.
-
Add aqueous ammonia solution (460 g) and stir the mixture at 25°C for 3 hours.
-
Filter the resulting solid and wash with a 1:1 mixture of methanol and water (400 mL).
-
Dry the solid in an oven at 40°C to yield the final intermediate.
Biological Context: Targeting the HER Family Signaling Pathway
The HER (ErbB) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, are key regulators of cell growth, proliferation, and survival. Dysregulation of this signaling network, through overexpression or mutation, is a common driver of tumorigenesis.[11] Poziotinib, as a pan-HER inhibitor, broadly suppresses the signaling output from this family.
Upon ligand binding (except for HER2, which does not have a known ligand), HER receptors form homodimers or heterodimers, leading to the activation of their intracellular kinase domains and autophosphorylation of tyrosine residues. These phosphotyrosine sites serve as docking platforms for adaptor proteins and downstream signaling molecules, activating two major pathways:
-
The PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway primarily controls cell proliferation and differentiation.
By irreversibly binding to the ATP pocket of EGFR, HER2, and HER4, Poziotinib prevents their activation and blocks the initiation of these downstream pro-cancerous signals, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified HER family signaling pathway and the inhibitory action of Poziotinib.
Conclusion
This compound is a highly valuable and strategically designed building block in the synthesis of advanced kinase inhibitors. Its unique substitution pattern confers desirable properties that translate into high potency, the ability to overcome certain resistance mechanisms, and favorable pharmacokinetic profiles in the resulting drug molecules. The successful development of Poziotinib as a potent pan-HER inhibitor for a difficult-to-treat patient population underscores the importance of this chemical intermediate. The protocols and data presented in this guide are intended to facilitate further research and development in the field of kinase inhibitor discovery, with this compound as a key tool in the medicinal chemist's arsenal.
References
- Nam HJ, Kim HP, Yoon YK, et al. Poziotinib, a novel pan-HER inhibitor, has activity against EGFR and HER2 exon 20 insertion mutations. Cancer Res. 2018;78(13_Supplement):3237-3237.
- Le, X., Goldman, J. W., Clarke, J. M., et al. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial. J Clin Oncol. 2021;39(33):3619-3629.
-
This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis. PharmaCompass. [Link]
- Hong, M. H., Kim, J., Ku, B. M., et al. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors.
- Maskrey, T. S., Kristufek, T., & Organ, M. G. A New Synthesis of Gefitinib. Synlett. 2019;30(04):471-476.
- Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & Abdel-Aziz, A. A. M. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules. 2024;29(12):2849.
- Process for the preparation of gefitinib.
-
Gefitinib Impurity Synthesis: The Importance of Precision in Pharmaceutical Analysis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Wang, Y., Li, J., Zhang, Y., et al. The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride. Chem Pharm Bull (Tokyo). 2019;67(6):587-591.
-
Poziotinib for the treatment of Adenocarcinoma of Lung Stage IIIB or Adenocarcinoma of Lung Stage IV. New Drug Approvals. [Link]
- Synthetic method of lapatinib - CN103159747A.
- McCubrey, J. A., Steelman, L. S., Chappell, W. H., et al. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. Adv Enzyme Regul. 2007;47:126-179.
- Robichaux, J. P., Elamin, Y. Y., Tan, Z., et al. Poziotinib potently inhibits EGFR and HER2 exon 20 insertion mutations. Cancer Cell. 2018;33(5):830-844.e6.
- Cai, Z., Ma, W., & Hou, X. An Improved Procedure for the Preparation of Poziotinib. 2015 International Conference on Materials, Environmental and Biological Engineering. 2015.
- Elamin, Y. Y., Robichaux, J. P., Carter, B. W., et al. Poziotinib for EGFR exon 20-insertion NSCLC: Clinical efficacy of the phase 2 ZENITH trial and differential impact of EGFR exon 20 insertion location on sensitivity. Cancer Cell. 2022;40(8):835-847.e5.
- Robichaux, J. P., Elamin, Y. Y., Vijayan, R. S. K., et al. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer.
- Hennequin, L. F., Ballard, P., Boyle, F. T., et al. Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. Bioorg Med Chem Lett. 2006;16(10):2672-2676.
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Introduction: The Strategic Role of Halogenated Anilines in Agrochemical Design
An Application Guide to Halogenated Anilines in Agrochemical Synthesis: A Focus on 3,4-Dichloro-2-fluoroaniline and its Analogs
Substituted anilines are a cornerstone class of intermediates in the synthesis of modern agrochemicals. The specific nature and position of halogen substituents on the aniline ring are critical design elements, profoundly influencing the physicochemical properties, metabolic stability, and biological efficacy of the final active ingredient.[1] The compound this compound represents a highly functionalized and promising building block for discovery research, with its unique trifunctional substitution pattern offering potential for novel molecular designs.
While this compound is a valuable intermediate in the synthesis of complex pharmaceuticals, its specific applications in widely commercialized agrochemicals are less documented than its close structural relatives.[2] Therefore, to provide a comprehensive and technically robust guide for researchers, this document will detail the well-established applications of two pivotal analogs: 3,4-Dichloroaniline and 4-Chloro-2-fluoroaniline . These case studies serve as authoritative examples of the synthetic strategies and chemical principles that can be extrapolated to next-generation intermediates like this compound.
Case Study 1: 3,4-Dichloroaniline as a Foundational Intermediate for Legacy Herbicides
3,4-Dichloroaniline is a crucial precursor for several widely used herbicides, particularly those in the phenylurea and acylanilide classes.[3][4] These compounds have been instrumental in global agriculture for controlling a broad spectrum of weeds.
Mechanism of Action: Photosystem II Inhibition
Herbicides derived from 3,4-dichloroaniline, such as Diuron, Linuron, and Propanil, primarily act by inhibiting photosynthesis.[5] They bind to the D1 quinone-binding protein in the photosystem II (PSII) complex of chloroplasts. This binding event blocks electron transport, leading to an accumulation of reactive oxygen species and subsequent lipid peroxidation, which ultimately results in the death of the susceptible plant.
Application I: Synthesis of Phenylurea Herbicides (Diuron)
Diuron is a broad-spectrum herbicide used for pre- and post-emergence control of broadleaf and grassy weeds in a variety of crops.[5] Its synthesis is a classic example of urea formation from an aniline precursor.
Caption: Synthetic pathway for the herbicide Diuron.
WARNING: This protocol involves dimethylcarbamoyl chloride, which is toxic and corrosive, or its synthesis from phosgene, which is extremely toxic. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichloroaniline (1.0 eq) in a suitable inert solvent (e.g., anhydrous toluene or dioxane).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.05 eq) in the same solvent via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Neutralization: Following the addition, add a base such as triethylamine (1.1 eq) dropwise to neutralize the hydrochloric acid generated during the reaction. A precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Work-up: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with water, followed by a brine solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Diuron.
Application II: Synthesis of Acylanilide Herbicides (Propanil)
Propanil is a selective, post-emergence contact herbicide highly effective against numerous grasses and broadleaf weeds in rice and other cereal crops.[5] Its synthesis involves the straightforward acylation of 3,4-dichloroaniline.
-
Reaction Setup: Dissolve 3,4-dichloroaniline (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) in an inert solvent like dichloromethane (DCM) or ethyl acetate in a round-bottom flask.
-
Acylation: Cool the mixture to 0-5 °C. Add propanoyl chloride (1.05 eq) dropwise while stirring vigorously. An exothermic reaction will occur. Maintain the temperature below 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until completion.
-
Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acid chloride), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude Propanil can be purified by recrystallization from a mixture of hexane and ethyl acetate.
| Herbicide | Chemical Class | Primary Use | Typical Yield Range |
| Diuron | Phenylurea | Broad-spectrum, pre/post-emergence | 85-95% |
| Linuron | Phenylurea | Selective, pre/post-emergence | 80-90% |
| Propanil | Acylanilide | Selective, post-emergence contact | 90-98% |
Case Study 2: 4-Chloro-2-fluoroaniline in the Synthesis of Modern PPO-Inhibiting Herbicides
The incorporation of fluorine into agrochemical structures is a key strategy for enhancing potency and tuning physicochemical properties.[1][6] 4-Chloro-2-fluoroaniline is an important building block for creating such advanced active ingredients.
Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition
Herbicides like Tiafenacil act by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[6] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which leaks from the chloroplast and is rapidly oxidized, generating singlet oxygen. This highly reactive species causes rapid membrane disruption and cell death, resulting in fast-acting herbicidal effects.
Application: Synthesis of Tiafenacil Intermediate
Tiafenacil is a pyrimidinedione herbicide. A key step in its synthesis involves the preparation of a carbamate intermediate derived from 4-chloro-2-fluoroaniline.[6]
Caption: Pathway to a key carbamate intermediate for Tiafenacil.
-
Isocyanate Formation: In a dry, inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous toluene. Add a stoichiometric amount of a phosgene equivalent, such as triphosgene (approx. 0.35 eq), and a non-nucleophilic base like triethylamine (2.2 eq). Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC/GC-MS). The intermediate isocyanate is formed in situ.
-
Carbamate Synthesis: Cool the reaction mixture containing the 4-chloro-2-fluorophenyl isocyanate. In a separate flask, prepare a solution of the desired alcohol (e.g., methanol or ethanol, 1.1 eq) in toluene.
-
Coupling Reaction: Slowly add the alcohol solution to the isocyanate mixture. The reaction is often exothermic and may require cooling to maintain control.
-
Reaction Completion and Work-up: Stir the mixture at room temperature for 1-3 hours. After completion, wash the reaction mixture with water and brine.
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude carbamate product can be purified via column chromatography on silica gel or by recrystallization.
Future Perspectives: The Potential of this compound
The synthetic principles demonstrated with 3,4-dichloroaniline and 4-chloro-2-fluoroaniline provide a solid foundation for exploring the utility of this compound. The unique electronic and steric properties conferred by its substitution pattern open new avenues for agrochemical discovery:
-
Steric Influence: The fluorine atom at the C2 position can induce a specific torsional angle in the final molecule. This conformational locking can lead to enhanced binding affinity and selectivity for the target enzyme or receptor, potentially increasing potency and reducing off-target effects.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating a fluorine atom at the C2 position could block a potential site of metabolism, thereby increasing the bioavailability and residual activity of the agrochemical.
-
Electronic Effects: The combined electron-withdrawing properties of the two chlorine atoms and the fluorine atom can significantly lower the pKa of the aniline nitrogen, influencing its reactivity in synthesis and its hydrogen bonding capabilities in biological systems.
Researchers can leverage this compound to synthesize novel analogs of existing herbicides, fungicides, and insecticides. For example, its use in creating new pyrazole carboxamide fungicides (SDHIs) or anthranilic diamide insecticides could lead to active ingredients with improved performance profiles or novel resistance-breaking capabilities.[7][8]
References
-
de Melo, J.P., et al. (2022). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. ResearchGate. Available at: [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Available at: [Link]
-
TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Available at: [Link]
-
Multichem Exports. (n.d.). 3-Chloro-4-Fluoroaniline. Available at: [Link]
-
MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health. Available at: [Link]
-
MDPI. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
Wang, J., et al. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
PubMed. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). 3,4-Dichloroaniline. Available at: [Link]
-
ResearchGate. (2013). Synthesis of cyantraniliprole and its bioactivity. Available at: [Link]
-
ResearchGate. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Available at: [Link]
- Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
-
PubMed. (1981). Tetrachloroazobenzene in 3,4-dichloroaniline and its herbicidal derivatives: propanil, diuron, linuron, and neburon. National Institutes of Health. Available at: [Link]
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- 3. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von 3,4-Dichlor-2-fluoranilin für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 3,4-Dichlor-2-fluoranilin. Als wichtiger Baustein in der medizinischen Chemie bietet dieses Molekül durch seine einzigartige Halogenierung ein Gerüst mit spezifischen elektronischen und sterischen Eigenschaften, die für die Modulation biologischer Zielstrukturen von großem Interesse sind. Die hier beschriebenen Protokolle sollen als Leitfaden für die Erstellung von Substanzbibliotheken für das biologische Screening dienen, insbesondere in der onkologischen Forschung und bei der Entwicklung von Kinase-Inhibitoren.
Strategische Überlegungen zur Derivatisierung
3,4-Dichlor-2-fluoranilin besitzt eine primäre Aminogruppe (-NH₂), die als reaktives Zentrum für eine Vielzahl von chemischen Transformationen dient. Die elektronenziehenden Eigenschaften der Chlor- und Fluor-Substituenten am Phenylring modulieren die Nukleophilie der Aminogruppe und die Reaktivität des aromatischen Systems. Dies muss bei der Auswahl der Reaktionsbedingungen berücksichtigt werden.
Die primären strategischen Ansätze zur Derivatisierung umfassen:
-
N-Acylierung und N-Sulfonylierung: Die Bildung von Amid- und Sulfonamidbindungen ist eine robuste und vielseitige Methode, um eine große Vielfalt an funktionellen Gruppen einzuführen. Diese Derivate sind in vielen pharmazeutischen Wirkstoffen zu finden und können wichtige Wasserstoffbrückenbindungen mit biologischen Zielmolekülen ausbilden.
-
Palladium-katalysierte Kreuzkupplungsreaktionen: Techniken wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung ermöglichen die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen direkt am aromatischen Ring. Diese Reaktionen sind entscheidend für die Synthese von komplexen biarylischen Strukturen und substituierten Anilinen, die häufig in Kinase-Inhibitoren vorkommen.
Die folgende Abbildung illustriert den allgemeinen Arbeitsablauf von der Auswahl der Derivatisierungsstrategie bis zur biologischen Evaluierung.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung und zum Screening.
Detaillierte Versuchsprotokolle
Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und können je nach Substrat und gewünschtem Produkt optimiert werden müssen. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit wasserfreien Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.
Protokoll 2.1: N-Acylierung mit Säurechloriden
Diese Methode beschreibt die Synthese von N-(3,4-Dichlor-2-fluorphenyl)amiden, die eine grundlegende Klasse von Derivaten darstellt.
Reaktionsprinzip: Die primäre Aminogruppe des Anilins agiert als Nukleophil und greift das elektrophile Carbonylkohlenstoffatom des Säurechlorids an. Eine Base wird zugegeben, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren, der andernfalls das Amin protonieren und die Reaktion unterbrechen würde.[1][2]
Materialien:
-
3,4-Dichlor-2-fluoranilin
-
Geeignetes Säurechlorid (z.B. Benzoylchlorid, Acetylchlorid)
-
Triethylamin (TEA) oder Pyridin
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
Magnetrührer, Rundkolben, Tropftrichter
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 3,4-Dichlor-2-fluoranilin (1,0 Äquivalente) in wasserfreiem DCM in einem trockenen Rundkolben.
-
Geben Sie Triethylamin (1,2 Äquivalente) zu der gerührten Lösung.
-
Kühlen Sie den Kolben in einem Eisbad auf 0 °C.
-
Lösen Sie das Säurechlorid (1,1 Äquivalente) in wasserfreiem DCM und geben Sie es langsam über einen Tropftrichter zu der gekühlten Anilinlösung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser gequencht.
-
Überführen Sie die Mischung in einen Scheidetrichter. Waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und schließlich mit gesättigter Kochsalzlösung (Brine).[2]
-
Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie auf Kieselgel.
Protokoll 2.2: N-Sulfonylierung mit Sulfonylchloriden
Dieses Verfahren führt zur Bildung von Sulfonamiden, einer wichtigen Wirkstoffklasse mit vielfältigen biologischen Aktivitäten.[3]
Reaktionsprinzip: Analog zur Acylierung reagiert die Aminogruppe mit einem elektrophilen Sulfonylchlorid. Die Reaktion wird typischerweise in Gegenwart einer Base durchgeführt.
Materialien:
-
3,4-Dichlor-2-fluoranilin
-
Geeignetes Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid)
-
Pyridin (dient als Base und Lösungsmittel)
-
Magnetrührer, Rundkolben
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 3,4-Dichlor-2-fluoranilin (1,0 Äquivalente) in Pyridin in einem Rundkolben bei Raumtemperatur.
-
Geben Sie das Sulfonylchlorid (1,1 Äquivalente) portionsweise unter Rühren hinzu. Eine leichte Erwärmung kann beobachtet werden.
-
Rühren Sie die Reaktionsmischung für 12-16 Stunden bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC.
-
Gießen Sie die Reaktionsmischung nach Abschluss vorsichtig in Eiswasser, um das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn gründlich mit kaltem Wasser, um Pyridinreste zu entfernen.[4]
-
Trocknen Sie das Rohprodukt. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) erfolgen.
Protokoll 2.3: Suzuki-Miyaura-Kreuzkupplung
Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von C-C-Bindungen und zur Synthese von Biaryl-Strukturen. Aufgrund der Stärke der C-Cl-Bindung sind für Chloraniline oft spezialisierte Katalysatorsysteme und optimierte Bedingungen erforderlich.[5]
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.
Materialien:
-
3,4-Dichlor-2-fluoranilin
-
Geeignete Aryl- oder Heteroarylboronsäure (1,5 Äquivalente)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%)
-
Base (z.B. K₂CO₃ oder Cs₂CO₃, 2,0 Äquivalente)
-
Lösungsmittelsystem (z.B. Toluol/Wasser, Dioxan/Wasser)
-
Schlenk-Gefäß, Rückflusskühler, Ölbad
Schritt-für-Schritt-Anleitung:
-
Geben Sie 3,4-Dichlor-2-fluoranilin (1,0 Äquivalent), die Boronsäure (1,5 Äquivalente), den Palladium-Katalysator (z.B. Pd(PPh₃)₄, 3 mol%) und die Base (z.B. K₂CO₃, 2,0 Äquivalente) in ein Schlenk-Gefäß.
-
Evakuieren Sie das Gefäß und füllen Sie es dreimal mit Inertgas (Argon oder Stickstoff).
-
Fügen Sie das entgaste Lösungsmittelsystem (z.B. Toluol/Ethanol/Wasser 4:1:1) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C für 12-24 Stunden.
-
Kühlen Sie die Mischung nach Abschluss auf Raumtemperatur ab. Fügen Sie Wasser und ein organisches Lösungsmittel (z.B. Ethylacetat) hinzu.
-
Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase mehrmals mit dem organischen Lösungsmittel.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Brine, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.[6]
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Analytische Charakterisierung und Aufreinigung
Die eindeutige Identifizierung und die Sicherstellung der Reinheit der synthetisierten Derivate sind entscheidend für die Validität der Ergebnisse des biologischen Screenings.
Techniken:
-
Kernspinresonanzspektroskopie (NMR): ¹H-, ¹³C- und ¹⁹F-NMR sind unerlässlich zur Strukturaufklärung. Die ¹⁹F-NMR ist besonders nützlich, um die erfolgreiche Derivatisierung zu bestätigen und fluorhaltige Verunreinigungen zu identifizieren.[7][8]
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Dient zur Überprüfung des Molekulargewichts und zur Reinheitsbestimmung.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Wird sowohl für die Analyse der Reinheit als auch für die präparative Aufreinigung zur Trennung von Isomeren oder schwer trennbaren Verunreinigungen eingesetzt.[9]
Tabelle 1: Repräsentative analytische Daten für Derivate
| Verbindung | Derivatisierungstyp | Erwartete ¹H-NMR-Signale (CDCl₃, δ in ppm) | Erwartete Masse (m/z) [M+H]⁺ |
| Startmaterial | - | 7.15-7.30 (m, 2H, Ar-H), 4.05 (br s, 2H, -NH₂) | 180.0 |
| N-Benzoyl-Derivat | Acylierung | 8.0-8.2 (br s, 1H, -NH-), 7.2-7.8 (m, 7H, Ar-H) | 284.0 |
| N-(p-Tosyl)-Derivat | Sulfonylierung | 7.2-7.8 (m, 6H, Ar-H), 6.8 (br s, 1H, -NH-), 2.4 (s, 3H, -CH₃) | 334.0 |
| Suzuki-Produkt (mit Phenylboronsäure) | Suzuki-Kupplung | 7.2-7.6 (m, 7H, Ar-H), 4.1 (br s, 2H, -NH₂) | 256.1 |
Hinweis: Die exakten chemischen Verschiebungen können je nach Substituenten variieren.
Biologische Relevanz und Screening-Ansätze
Halogenierte Aniline sind privilegierte Strukturen in der medizinischen Chemie. Die Halogenatome, insbesondere Fluor und Chlor, können die metabolische Stabilität eines Moleküls erhöhen und durch die Bildung von Halogenbrückenbindungen die Affinität zu Zielproteinen verbessern.[3][7]
Derivate von 3,4-Dichlor-2-fluoranilin sind vielversprechende Kandidaten für das Screening gegen verschiedene Zielmoleküle, insbesondere:
-
Proteinkinasen: Viele Kinase-Inhibitoren, die in der Krebstherapie eingesetzt werden, enthalten dichlorierte Phenylringe. Die hier synthetisierten Derivate können auf ihre inhibitorische Aktivität gegenüber einer Reihe von onkologisch relevanten Kinasen (z.B. EGFR, B-Raf, VEGFR) getestet werden.[10]
-
Andere Enzyme: Sulfonamid-Derivate sind bekannte Inhibitoren von Enzymen wie Carboanhydrasen oder Proteasen.[3]
-
Antimikrobielle Aktivität: Halogenierte aromatische Verbindungen zeigen oft auch antibakterielle oder antifungale Eigenschaften.
Die synthetisierten Verbindungen können in verschiedenen zellbasierten oder biochemischen Assays evaluiert werden. Beispielsweise wurde die In-vitro-Zytotoxizität von ähnlichen Fluor- und Chlorsubstituierten Anilino-Derivaten erfolgreich in Melanom-Zelllinien (A375) untersucht.[10] Verbindungen, die in primären Screens Aktivität zeigen ("Hits"), können anschließend für weiterführende Studien zur Bestimmung der Selektivität, des Wirkmechanismus und der pharmakokinetischen Eigenschaften ausgewählt werden.
Referenzen
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BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem.
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BenchChem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. BenchChem.
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Aziz-ur-Rehman, et al. (2013). Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides. Asian Journal of Chemistry.
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.
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BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
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National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
-
BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. BenchChem.
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Sivakumar, P. M., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917–3927.
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Wikipedia. (2023). Buchwald–Hartwig amination.
-
Organic Chemistry Resources. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
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Smith, G. A., et al. (1987). New class of 19F pH indicators: fluoroanilines. Journal of the American Chemical Society, 109(24), 7384–7388.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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Mlostoń, G., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(11), 3326.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Li, J., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 543–551.
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BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. BenchChem.
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Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421.
-
Li, J., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. ResearchGate.
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
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Vanderbilt University. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
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Mlostoń, G., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. PMC - NIH.
-
da Silva, W. M., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society.
-
Travkin, V. M., et al. (2003). Degradation of 3,4-Dichloro- and 3,4-Difluoroaniline by Pseudomonas fluorescens 26-K. ResearchGate.
-
Wang, Y., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Organic & Biomolecular Chemistry, 20(2), 269–273.
-
Li, W., et al. (2023). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
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BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem.
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Organic Syntheses. (n.d.). 3-(trans-2-(4-Fluorophenyl)vinyl)-2-nitro-N-(pyrrolidin-1-yl)benzamide.
-
BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. BenchChem.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
-
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
-
BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. BenchChem.
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides.
-
ChemicalBook. (n.d.). 3,4-Dichloroaniline(95-76-1) 1H NMR spectrum.
-
Nakamura, C., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(3), 699–706.
-
U.S. Environmental Protection Agency. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
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Application Note: A Scalable and Efficient Synthesis of 3,4-Dichloro-2-fluoroaniline
Abstract
3,4-Dichloro-2-fluoroaniline is a pivotal building block in the synthesis of advanced pharmaceutical agents, including targeted cancer therapies like Poziotinib.[1] Its specific substitution pattern makes it an indispensable intermediate for medicinal chemists and drug development professionals. This application note provides a detailed, scalable, and efficient two-step synthetic protocol starting from the readily available 1,2-dichloro-3-fluorobenzene. The described methodology focuses on robust and industrially applicable reactions—electrophilic nitration followed by catalytic hydrogenation—ensuring high yield and purity. This guide is designed for researchers and scientists, offering in-depth technical explanations, step-by-step protocols, and critical safety information to facilitate successful scale-up synthesis.
Strategic Approach to Synthesis
The selected synthetic pathway is a two-step process designed for scalability, efficiency, and high purity of the final product. The strategy begins with the regioselective nitration of 1,2-dichloro-3-fluorobenzene, followed by the reduction of the resulting nitro-intermediate to the target aniline.
-
Nitration: Electrophilic aromatic substitution on 1,2-dichloro-3-fluorobenzene to introduce a nitro group, yielding 3,4-dichloro-2-fluoronitrobenzene.
-
Reduction: Conversion of the nitro group to an amine via catalytic hydrogenation, a clean and high-yielding method suitable for industrial production.[2][3]
This route is advantageous due to the availability of the starting material and the well-established nature of both reaction classes, which allows for predictable outcomes and straightforward optimization for large-scale manufacturing.
Diagram of the Synthetic Pathway
Caption: Overall two-step synthesis of this compound.
In-Depth Mechanistic Rationale
Step 1: Regioselective Nitration of 1,2-Dichloro-3-fluorobenzene
The first step involves the nitration of 1,2-dichloro-3-fluorobenzene. This is a classic electrophilic aromatic substitution reaction. The choice of mixed acid (a combination of concentrated nitric acid and sulfuric acid) is crucial as sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents. Both fluorine and chlorine are ortho-, para-directing activators (though deactivating overall due to their inductive effect). The substitution pattern is determined by a combination of electronic and steric factors. The position para to the fluorine atom (C4) is the most favorable site for electrophilic attack, leading to the desired intermediate, 3,4-dichloro-2-fluoronitrobenzene.
Step 2: Reduction of 3,4-Dichloro-2-fluoronitrobenzene
The reduction of the nitro group is a critical step. While several methods exist, catalytic hydrogenation is the preferred choice for scale-up operations due to its high efficiency, clean reaction profile, and the avoidance of large volumes of toxic waste.[2][4]
Alternative methods, such as reduction with iron powder in the presence of an acid, are effective at the lab scale but generate significant iron sludge, which presents environmental and disposal challenges in an industrial setting.[2] Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst, proceeds under a pressurized hydrogen atmosphere.[2][5][6] This method offers excellent yields and results in a high-purity product, with water being the only significant byproduct.[2] The catalyst can also be recovered and reused, further enhancing the economic viability of the process on a large scale.[5]
Comparative Data for Reduction Methodologies
The choice of reduction method significantly impacts the process's efficiency, cost, and environmental footprint. The following table provides a comparison of the two primary methods.
| Parameter | Catalytic Hydrogenation (Pd/C or Pt/C) | Iron Reduction (Fe/HCl) |
| Typical Yield | > 95% | 85-95% |
| Product Purity | Very High (> 99%) | Good, but may require further purification |
| Byproducts | Water | Iron oxides/hydroxides (sludge), salts |
| Safety Concerns | Handling of flammable H₂ gas under pressure; pyrophoric catalysts.[4] | Production of acidic mists; handling of corrosive acids.[2] |
| Environmental Impact | Low; catalyst is recyclable.[5] | High; significant iron sludge waste.[2] |
| Scalability | Excellent; preferred for industrial scale. | Challenging due to waste handling and disposal. |
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and reactions. All experimental work must be conducted by trained professionals in a controlled laboratory or plant setting with appropriate personal protective equipment (PPE) and safety protocols in place.
Protocol 1: Synthesis of 3,4-Dichloro-2-fluoronitrobenzene (Nitration)
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (moles) | Volume/Mass |
| 1,2-Dichloro-3-fluorobenzene | 36556-50-0 | 164.99 | 1.0 | 165 g |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | - | 300 mL |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 1.2 | 76 mL |
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, charge a 1 L, three-necked, round-bottom flask (or an appropriately sized reactor) equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 300 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice-water bath.
-
Addition of Nitric Acid: Slowly add 76 mL of concentrated nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This creates the nitrating mixture.
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 165 g of 1,2-dichloro-3-fluorobenzene dropwise over 1-2 hours. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1.5 kg) with vigorous stirring. A solid precipitate will form.
-
Isolation: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product under vacuum to yield 3,4-dichloro-2-fluoronitrobenzene as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (moles) | Volume/Mass |
| 3,4-Dichloro-2-fluoronitrobenzene | - | 209.99 | 0.8 (approx.) | 168 g |
| Palladium on Carbon (5% Pd/C) | 7440-05-3 | - | - | 1.7 g |
| Ethanol or Methanol | 64-17-5 / 67-56-1 | - | - | 800 mL |
| Hydrogen Gas (High Purity) | 1333-74-0 | 2.02 | - | As required |
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 168 g of 3,4-dichloro-2-fluoronitrobenzene, 800 mL of ethanol (or methanol), and 1.7 g of 5% Pd/C catalyst (handle with care, often pyrophoric when dry).
-
Inerting: Seal the reactor and purge the system three times with high-purity nitrogen gas to remove all oxygen.[6]
-
Hydrogenation: Subsequently, purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi or 3.5-7 bar).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-70 °C). The reaction is exothermic; cooling may be required to maintain the set temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. This can be confirmed by GC analysis of a reaction aliquot.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas before opening.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with solvent or water and disposed of appropriately.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation to obtain a high-purity product.[2]
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of 3,4-dichloro-2-fluoronitrobenzene.
Conclusion
The two-step synthesis of this compound presented herein offers a robust, efficient, and scalable route to this valuable pharmaceutical intermediate. By employing a regioselective nitration followed by a clean and high-yield catalytic hydrogenation, this protocol is well-suited for industrial application. The detailed explanations and step-by-step instructions provide researchers and drug development professionals with a solid foundation for the successful production of high-purity this compound, a critical component in the development of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis.
- ChemicalBook. (n.d.). 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | 400-65-7.
- Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
- Benchchem. (n.d.). Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols.
- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- Benchchem. (n.d.). Application Notes and Protocols: 3,6-Dichloro-2,4-difluoroaniline in Pharmaceutical Intermediate Synthesis.
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- Benchchem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
- ChemicalBook. (n.d.). 3,4-Dichloroaniline synthesis.
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis.
- Benchchem. (n.d.). Improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.
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Application Note & Protocol: One-Pot Synthesis of a Novel Quinolone Moiety from 3,4-Dichloro-2-fluoroaniline for Drug Discovery Scaffolds
Abstract
3,4-Dichloro-2-fluoroaniline is a critical starting material in the synthesis of complex pharmaceutical compounds, particularly in the development of targeted therapies.[1] This application note details a robust, one-pot synthesis protocol for the preparation of a novel quinolone derivative from this compound. Quinolone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presented methodology leverages the principles of multicomponent reactions, offering high atom economy and operational simplicity, making it an attractive approach for researchers in drug development.[2] This document provides a step-by-step protocol, mechanistic insights, and a discussion of the potential applications of the resulting scaffold in pharmaceutical research.
Introduction
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Halogenated anilines, such as this compound, are valuable building blocks due to the profound impact of halogen substitution on the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The unique substitution pattern of this compound offers a strategic starting point for the synthesis of diverse heterocyclic systems.[1] Among these, the quinoline and quinolone ring systems are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[4][5]
Traditional multi-step syntheses of complex heterocyclic compounds are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies to overcome these limitations by combining multiple reaction steps in a single flask without the isolation of intermediates.[2][6] This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry.[7]
This application note presents a detailed protocol for a one-pot synthesis of a novel, highly functionalized quinolone derivative starting from this compound and a β-ketoester. The reaction proceeds via a modified Friedländer annulation, a classic method for quinoline synthesis, adapted here for a one-pot procedure.[4][8]
Reaction Scheme
Figure 1: One-pot synthesis workflow for the target quinolone derivative.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 886762-39-6 |
| Ethyl Acetoacetate | ≥99% | Sigma-Aldrich | 141-97-9 |
| p-Toluenesulfonic Acid Monohydrate | ≥98.5% | Sigma-Aldrich | 6192-52-5 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Sodium Sulfate | Anhydrous | Fisher Scientific | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Nitrogen inlet
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol is designed for the synthesis of 6,7-Dichloro-8-fluoro-2-methylquinolin-4-ol .
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq, 1.78 g, 10 mmol), ethyl acetoacetate (1.2 eq, 1.56 g, 12 mmol), and p-toluenesulfonic acid monohydrate (0.1 eq, 0.19 g, 1 mmol).
-
Add anhydrous toluene (40 mL) to the flask.
-
Equip the flask with a reflux condenser and a nitrogen inlet.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 110-111 °C) using a heating mantle.
-
Maintain the reflux for 12-16 hours. The progress of the reaction should be monitored by TLC (eluent: 1:1 ethyl acetate/hexane). The disappearance of the starting aniline is a key indicator of reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the product should form. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash with cold toluene (2 x 10 mL).
-
The crude product can be further purified by recrystallization from ethanol or by flash chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Rationale Behind Experimental Choices
-
One-Pot Approach: Combining the reactants and catalyst in a single vessel simplifies the procedure, reduces waste, and improves the overall efficiency of the synthesis.[2]
-
Catalyst: p-Toluenesulfonic acid is an effective and inexpensive acid catalyst for promoting both the initial enamine formation and the subsequent intramolecular cyclization.[4]
-
Solvent: Toluene is used as the solvent due to its high boiling point, which is suitable for the reflux conditions required for this reaction. Its azeotropic properties with water can also help to drive the dehydration step of the cyclization.
-
Stoichiometry: A slight excess of ethyl acetoacetate is used to ensure the complete consumption of the limiting reagent, this compound.
Expected Results and Discussion
The one-pot synthesis of 6,7-dichloro-8-fluoro-2-methylquinolin-4-ol is expected to proceed in good to excellent yields (typically 70-85% after purification). The product is anticipated to be a stable, crystalline solid. The presence of the dichloro and fluoro substituents on the quinolone ring provides multiple handles for further functionalization, making this scaffold highly valuable for the generation of compound libraries for high-throughput screening.
The electron-withdrawing nature of the halogen atoms may influence the reactivity of the aniline and the subsequent cyclization. Optimization of the reaction time and temperature may be necessary for different substrates.
Potential Applications in Drug Development
The synthesized quinolone scaffold can serve as a versatile intermediate for the development of a wide range of therapeutic agents. The quinolone core is known to exhibit various biological activities, including:
-
Antibacterial agents: Fluoroquinolones are a well-established class of antibiotics.[5]
-
Anticancer agents: Many kinase inhibitors used in cancer therapy feature a quinoline or quinazoline core.[5]
-
Antiviral and Antimalarial drugs: The quinoline ring is a key pharmacophore in several antiviral and antimalarial compounds.
The specific substitution pattern of the synthesized quinolone makes it a novel scaffold for exploring structure-activity relationships in these and other therapeutic areas.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction is carried out under anhydrous conditions. |
| Difficult product isolation | Optimize the solvent system for precipitation or recrystallization. | |
| Formation of Byproducts | Side reactions | Lower the reaction temperature and monitor the reaction more frequently. |
| Impure starting materials | Ensure the purity of this compound and ethyl acetoacetate before starting the reaction. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of a novel, highly functionalized quinolone derivative from this compound. The methodology is efficient, scalable, and provides access to a valuable scaffold for drug discovery and development. The principles and techniques described herein are intended to empower researchers to explore new chemical space and accelerate the discovery of new therapeutic agents.
References
- Vertex AI Search. This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis. Accessed January 11, 2026.
- Google Patents. CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. . Accessed January 11, 2026.
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RSC Publishing. An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions. [Link]. Accessed January 11, 2026.
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ResearchGate. TFA-Mediated One-Pot Synthesis of Furo-Fused Quinoxalines/ Pyrazines | Request PDF. [Link]. Accessed January 11, 2026.
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New Journal of Chemistry (RSC Publishing). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. [Link]. Accessed January 11, 2026.
-
Beilstein Journals. One-pot three-component synthesis of quinoxaline and phenazine ring systems using Fischer carbene complexes. [Link]. Accessed January 11, 2026.
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MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]. Accessed January 11, 2026.
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Targetedlibrary. One-Pot Synthesis of 1,4-Benzodiazepin-3-ones. [Link]. Accessed January 11, 2026.
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]. Accessed January 11, 2026.
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PMC - NIH. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. [Link]. Accessed January 11, 2026.
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JOCPR. Efficient one pot synthesis of[1][9][10]triazolo[4,3-α][1][10] benzodiazepines derivatives. [Link]. Accessed January 11, 2026.
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Research and Reviews. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]. Accessed January 11, 2026.
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Semantic Scholar. 3-chloro-4-fluoroaniline. [Link]. Accessed January 11, 2026.
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Wikipedia. 3,4-Dichloroaniline. [Link]. Accessed January 11, 2026.
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PMC - PubMed Central. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. [Link]. Accessed January 11, 2026.
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Indian Academy of Sciences. One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. [Link]. Accessed January 11, 2026.
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PMC - NIH. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]. Accessed January 11, 2026.
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PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]. Accessed January 11, 2026.
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ResearchGate. Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline.... [Link]. Accessed January 11, 2026.
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stoltz2.caltech.edu. Multicomponent Reactions in Total Synthesis. [Link]. Accessed January 11, 2026.
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download. FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]. Accessed January 11, 2026.
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PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]. Accessed January 11, 2026.
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ResearchGate. A Facile One-Pot Method for Synthesis of 2,4-Dichloroquinoline Derivatives. [Link]. Accessed January 11, 2026.
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PubChem. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. [Link]. Accessed January 11, 2026.
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]. Accessed January 11, 2026.
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ResearchGate. ChemInform Abstract: L-Proline-Promoted Three-Component Reaction of Anilines, Aldehydes and Barbituric Acids/ Malononitrile: Regioselective Synthesis of 5-Arylpyrimido[4,5-b]quinoline-diones and 2-Amino-4-arylquinoline-3-carbonitriles in Water.. [Link]. Accessed January 11, 2026.
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Application Notes and Protocols: Enabling Advanced Syntheses of 3,4-Dichloro-2-fluoroaniline Derivatives with Flow Chemistry
Introduction
3,4-Dichloro-2-fluoroaniline is a critical intermediate in the synthesis of advanced pharmaceutical compounds and complex agrochemicals.[1] Its unique substitution pattern, featuring both electron-withdrawing chlorine atoms and a fluorine atom, provides a versatile scaffold for constructing highly functionalized molecules. However, reactions involving halogenated anilines, such as diazotization or high-energy coupling reactions, often present significant safety and scalability challenges in traditional batch processing. These challenges include poor control over exothermic events, the generation of unstable intermediates, and difficulties in achieving consistent product quality.
Continuous flow chemistry offers a transformative solution to these problems. By conducting reactions in small-volume, continuous-flow reactors, we can achieve superior control over reaction parameters like temperature, pressure, and residence time.[2] This enhanced control dramatically improves safety, especially when handling hazardous reagents or thermally unstable intermediates.[3] Furthermore, flow chemistry facilitates seamless scalability, reduces waste, and often leads to higher yields and purities compared to batch methods.[4]
This document provides detailed application notes and protocols for key transformations of this compound using continuous flow technology. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry for safer, more efficient, and scalable synthesis.
Critical Safety & Handling Protocols for this compound
This compound and its derivatives are classified as toxic and hazardous compounds. Strict adherence to safety protocols is mandatory.
-
Toxicity: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and may cause an allergic skin reaction.[5][6]
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[6]
-
Engineering Controls: Use a well-ventilated area, preferably a fume hood with appropriate exhaust ventilation.[5] All flow chemistry equipment should be assembled and leak-tested within the fume hood.
-
Emergency Procedures:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7]
-
-
Disposal: Dispose of all waste, including contaminated materials and reaction mixtures, according to local, state, and federal regulations for hazardous waste.[5]
Application I: Continuous Flow Diazotization and In-Situ Consumption
Rationale: The formation of diazonium salts from anilines is a cornerstone of synthetic chemistry but is notoriously hazardous in batch mode due to the thermal instability of the diazonium intermediate. Flow chemistry mitigates this risk by generating the diazonium salt in small quantities and consuming it immediately in a subsequent reaction step, preventing its accumulation.[8] This "just-in-time" generation is a key safety advantage of flow processing.[9]
Protocol 1: Aqueous Diazotization for Sandmeyer Reaction
This protocol describes the continuous formation of the diazonium salt of this compound and its immediate in-situ reaction with a copper(I) chloride solution to yield 1,2,3-trichloro-4-fluorobenzene.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A (Aniline Stream): Prepare a 0.5 M solution of this compound in 2 M aqueous HCl. Ensure complete dissolution.
-
Solution B (Nitrite Stream): Prepare a 0.6 M solution of sodium nitrite (NaNO₂) in deionized water.
-
Solution C (Sandmeyer Stream): Prepare a 1.0 M solution of copper(I) chloride (CuCl) in 3 M aqueous HCl.
-
-
Flow Reactor Setup:
-
Use three independent HPLC pumps to deliver Solutions A, B, and C.
-
Connect the outputs of the pumps for Solution A and Solution B to a T-mixer (e.g., PEEK or glass).
-
The output of the first T-mixer is directed into a residence time unit (Reactor 1), which consists of a 5 mL PFA tubing coil submerged in a cooling bath maintained at 0-5 °C.
-
The output from Reactor 1 is connected to a second T-mixer, where it converges with the stream from Solution C.
-
The output of the second T-mixer is directed into a second residence time unit (Reactor 2), a 10 mL PFA coil maintained at 50 °C.
-
The output from Reactor 2 is passed through a back-pressure regulator (BPR) set to 5 bar to ensure single-phase flow and prevent outgassing.
-
The final product stream is collected in a flask containing a 2 M NaOH solution to neutralize the acid and quench the reaction.
-
-
Execution:
-
Set the cooling and heating baths to their target temperatures.
-
Begin pumping all three solutions at the flow rates specified in Table 1. Start with the solvent first to prime the system before introducing the reagents.
-
Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product.
-
Monitor the reaction completion by taking small aliquots from the output stream (after the BPR) for offline analysis (e.g., HPLC, GC-MS).
-
Quantitative Data: Diazotization Protocol
| Parameter | Pump A (Aniline) | Pump B (Nitrite) | Pump C (Sandmeyer) | Reactor 1 | Reactor 2 |
| Concentration | 0.5 M | 0.6 M | 1.0 M | - | - |
| Flow Rate | 0.50 mL/min | 0.50 mL/min | 1.00 mL/min | - | - |
| Stoichiometry | 1.0 equiv. | 1.2 equiv. | 4.0 equiv. | - | - |
| Temperature | Ambient | Ambient | Ambient | 0-5 °C | 50 °C |
| Residence Time | - | - | - | 5 min | 5 min |
| Reactor Volume | - | - | - | 5 mL | 10 mL |
Workflow Diagram: Continuous Diazotization-Sandmeyer Reaction
Caption: Workflow for the continuous diazotization and Sandmeyer reaction.
Application II: High-Temperature C-N Cross-Coupling in Flow
Rationale: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl amines. However, they often require high temperatures and can be sensitive to catalyst deactivation. Flow reactors enable superheating of solvents past their atmospheric boiling points by applying back pressure, dramatically accelerating reaction rates.[4] The high surface-area-to-volume ratio also ensures efficient heat transfer, preventing hot spots and improving thermal homogeneity, which can preserve catalyst lifetime.
Protocol 2: Proposed Flow Protocol for Buchwald-Hartwig Amination
This protocol outlines a hypothetical procedure for the coupling of this compound with an aryl bromide (e.g., 4-bromotoluene) in a high-temperature flow reactor.
Step-by-Step Methodology:
-
Reagent Preparation (under inert atmosphere):
-
Solution A (Reaction Mixture): In a glovebox, prepare a single stock solution in anhydrous 1,4-dioxane containing:
-
This compound (0.2 M, 1.0 equiv.)
-
4-bromotoluene (0.24 M, 1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (0.28 M, 1.4 equiv.)
-
Pd₂(dba)₃ (0.002 M, 0.01 equiv. Pd)
-
XPhos (0.008 M, 0.04 equiv.)
-
-
Note: The base is added last. The solution may be a slurry; ensure adequate stirring is available at the pump inlet or use a system designed for pumping slurries.
-
-
Flow Reactor Setup:
-
Use a single HPLC pump capable of handling organic solvents and slurries.
-
The pump outlet is connected to a stainless steel reactor coil (e.g., 10 mL volume) placed in a high-temperature heating unit (e.g., a column heater or oil bath).
-
The reactor outlet is connected to a back-pressure regulator (BPR) set to 20 bar. This is critical for safely superheating the dioxane.
-
The outlet of the BPR is connected to a cooling loop (heat exchanger) before the product is collected to prevent flashing of the hot solvent.
-
The product is collected in a flask for subsequent workup and analysis.
-
-
Execution:
-
Purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Set the heater to the target temperature (140 °C).
-
Begin pumping the solvent (anhydrous 1,4-dioxane) through the system to pre-heat it.
-
Once the temperature is stable, switch the pump inlet to the reagent stock solution (Solution A).
-
Collect the initial volume corresponding to the system dead volume as waste.
-
Once the reaction reaches a steady state, begin collecting the product stream.
-
Monitor the reaction progress via offline HPLC analysis of the collected fractions.
-
Quantitative Data: C-N Cross-Coupling Protocol
| Parameter | Value |
| Reagent Concentrations | See Protocol Step 1 |
| Flow Rate | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 20 min |
| Temperature | 140 °C |
| Pressure (BPR Setting) | 20 bar |
| Reactor Material | Stainless Steel |
Workflow Diagram: High-Temperature Flow C-N Coupling
Caption: Setup for high-temperature, high-pressure C-N cross-coupling in flow.
References
-
Gemoets, H. P. L., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
McPake, C. B., Murray, C. B., & Sandford, G. (2013). Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination. Australian Journal of Chemistry. [Link]
-
McPake, C. B., et al. (2013). Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination. ResearchGate. [Link]
-
Hu, T., Baxendale, I. R., & Baumann, M. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules. [Link]
-
Sci-Hub. (n.d.). Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination. [Link]
-
Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
Gérardy, R., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Pharmaceuticals. [Link]
-
Corrales, C., et al. (2022). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs. [Link]
- CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
-
Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Society Reviews. [Link]
-
Hu, T., Baxendale, I. R., & Baumann, M. (2016). Exploring Flow Procedures for Diazonium Formation. ResearchGate. [Link]
-
Corrales, C., et al. (2022). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI. [Link]
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- 4. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Exploring Flow Procedures for Diazonium Formation [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Green Chemistry Approaches to 3,4-Dichloro-2-fluoroaniline Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Greener Synthesis of a Key Pharmaceutical Intermediate
3,4-Dichloro-2-fluoroaniline is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern is integral to the efficacy of various commercial products. However, traditional synthetic routes to halogenated anilines often rely on harsh reagents, volatile organic solvents (VOCs), and energy-intensive processes, contributing to a significant environmental footprint.[1] The production of such fine chemicals is often associated with chemical waste that can include spent catalysts, unreacted starting materials, and byproducts that are slow to degrade and can contaminate water and soil.[1]
This document provides a guide to more sustainable and environmentally benign methodologies for the synthesis of this compound, in line with the principles of green chemistry. We will explore catalytic hydrogenation in green solvents, the potential of biocatalysis, and the efficiencies offered by continuous flow chemistry. These approaches aim to reduce waste, improve safety, and increase energy efficiency without compromising product yield or purity.
Core Synthetic Strategy: Reduction of 2-Fluoro-3,4-dichloronitrobenzene
The most common and atom-economical final step for the synthesis of this compound is the reduction of its nitro precursor, 2-fluoro-3,4-dichloronitrobenzene. The primary challenge in this transformation is the selective reduction of the nitro group while preventing hydrodehalogenation (the removal of chlorine or fluorine atoms).[2][3]
Caption: General synthetic pathway to this compound.
Approach 1: Selective Catalytic Hydrogenation in Green Solvents
Catalytic hydrogenation is a cornerstone of green chemistry, utilizing molecular hydrogen as a clean reductant, with water as the only theoretical byproduct.[4] The key to a successful and green process lies in the choice of catalyst and solvent, and the precise control of reaction conditions to ensure high selectivity.
Causality Behind Experimental Choices:
-
Catalyst Selection: For halogenated nitroaromatics, catalyst choice is critical to prevent dehalogenation. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be aggressive in removing halogens. Platinum-based catalysts, such as platinum on carbon (Pt/C), often show better selectivity. Bimetallic catalysts like Pt-V/C or the use of Raney Cobalt have also been reported to be highly selective for the hydrogenation of halogenated nitroaromatics, minimizing the loss of halogen atoms.[3]
-
Solvent System: Traditional volatile organic solvents can be replaced with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent with a better safety profile than THF. Deep Eutectic Solvents (DESs), such as a mixture of choline chloride and glycerol, are non-volatile, biodegradable, and can enhance catalyst stability and recyclability.[5][6][7]
-
Reaction Conditions: Lowering substrate concentration has been shown to decrease dehalogenation.[3] Temperature and pressure are optimized to achieve a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Catalytic Hydrogenation using Pt/C in 2-MeTHF
(This protocol is adapted from established procedures for the selective hydrogenation of other halogenated nitroaromatics).[2][3]
Materials:
-
2-Fluoro-3,4-dichloronitrobenzene
-
5% Platinum on Carbon (Pt/C) catalyst
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
Celite® for filtration
Equipment:
-
High-pressure autoclave equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller.
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Charging: In a high-pressure autoclave, prepare a 0.1 M solution of 2-fluoro-3,4-dichloronitrobenzene in 2-MeTHF.
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pt/C catalyst. The typical substrate-to-catalyst weight ratio is between 100:1 and 200:1.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to 5 bar with hydrogen.
-
Reaction: Begin vigorous stirring and heat the mixture to 60-80°C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake is kept wet with solvent during handling.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization if necessary.
Approach 2: Continuous Flow Hydrogenation
Continuous flow chemistry offers significant advantages in terms of safety, process control, and scalability.[8][9] For exothermic reactions like hydrogenation, the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaways and improving selectivity.
Causality Behind Experimental Choices:
-
Reactor Type: A packed-bed reactor containing the solid-supported catalyst allows for continuous operation without the need for downstream catalyst filtration.[9] This simplifies the work-up process and allows for long-term, stable operation.
-
Process Parameters: In a flow system, parameters such as flow rate (which determines residence time), temperature, and pressure can be independently and precisely controlled, enabling fine-tuning of the reaction for optimal yield and selectivity.[9] This level of control is often difficult to achieve in batch reactors.[9]
Caption: Workflow for continuous flow hydrogenation.
Experimental Protocol: Continuous Flow Hydrogenation
(This protocol is based on systems developed for the selective hydrogenation of other halogenated nitroaromatics).[8][9]
Materials:
-
A 0.1 M solution of 2-fluoro-3,4-dichloronitrobenzene in 2-MeTHF
-
Hydrogen gas
-
Packed column with a solid-supported catalyst (e.g., 5% Pt/C)
Equipment:
-
HPLC pump for liquid delivery
-
Mass flow controller for hydrogen gas
-
Static mixer
-
Packed-bed reactor in a temperature-controlled housing
-
Back pressure regulator
-
Product collection vessel
Procedure:
-
System Priming: Prime the HPLC pump with the 2-MeTHF solvent.
-
Reaction Start-up: Begin pumping the substrate solution through the system at a set flow rate (e.g., 0.5 mL/min). Simultaneously, introduce hydrogen gas at the desired flow rate and pressure (controlled by the back pressure regulator, e.g., 10 bar).
-
Reaction Conditions: Heat the packed-bed reactor to the optimal temperature (e.g., 80°C).
-
Steady State: Allow the system to reach a steady state, which is typically achieved after a few residence times.
-
Product Collection: Collect the output from the reactor. The solvent can be removed under reduced pressure to isolate the product.
-
Optimization: The yield and selectivity can be optimized by adjusting the flow rate, temperature, and hydrogen pressure.
Approach 3: Biocatalytic Reduction using Nitroreductases
Biocatalysis offers an exceptionally green route for chemical synthesis, with reactions often occurring in aqueous media under mild conditions.[10] Nitroreductases are enzymes that can catalyze the reduction of nitroaromatics to their corresponding anilines with high selectivity.[1][11]
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of nitroreductase is crucial, as different enzymes will have varying substrate specificities and activities.[10] A screening of available nitroreductases would be necessary to identify an enzyme that efficiently reduces 2-fluoro-3,4-dichloronitrobenzene.
-
Cofactor Recycling: Nitroreductases require a nicotinamide cofactor (NADH or NADPH) as a source of reducing equivalents. An efficient cofactor recycling system, such as using glucose and glucose dehydrogenase, is essential for a cost-effective process.
-
Reaction Medium: The reaction is typically performed in an aqueous buffer. The use of co-solvents like Deep Eutectic Solvents (DESs) can sometimes improve substrate solubility and enzyme stability.[5]
Hypothetical Protocol: Biocatalytic Reduction
(This is a generalized protocol and would require screening and optimization for the specific substrate).
Materials:
-
2-Fluoro-3,4-dichloronitrobenzene
-
A suitable nitroreductase (e.g., from Bacillus tequilensis)[10]
-
NADH or NADPH cofactor
-
A cofactor recycling system (e.g., glucose, glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Mixture: In a temperature-controlled vessel, prepare a solution of phosphate buffer containing glucose, the cofactor (catalytic amount), and glucose dehydrogenase.
-
Substrate Addition: Add the 2-fluoro-3,4-dichloronitrobenzene. It may be necessary to use a co-solvent like DMSO (in small amounts) or a DES to aid solubility.
-
Enzyme Addition: Initiate the reaction by adding the nitroreductase.
-
Reaction: Gently agitate the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, quench the reaction and extract the product with ethyl acetate.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Comparative Data of Green Synthesis Methods
| Parameter | Catalytic Hydrogenation (Batch) | Continuous Flow Hydrogenation | Biocatalytic Reduction (Hypothetical) |
| Reductant | H₂ gas | H₂ gas | NADH/NADPH (recycled) |
| Catalyst | Pt/C, Raney Co[3] | Pt/C, Pt-V/C[3] | Nitroreductase Enzyme[10] |
| Solvent | 2-MeTHF, Toluene, DESs[3][5] | 2-MeTHF, Toluene[3] | Aqueous Buffer, DESs[5][10] |
| Temperature | 60-100°C | 60-120°C | 25-40°C |
| Pressure | 5-10 bar | 10-20 bar | Atmospheric |
| Yield | >95% (optimized) | >98% (optimized)[9] | Substrate-dependent |
| Selectivity | Good to Excellent | Excellent | Potentially very high |
| Safety | High pressure H₂, pyrophoric catalyst | Improved safety due to small reaction volume | Generally safer |
| Waste | Catalyst, solvent | Minimal solvent waste | Aqueous waste, denatured enzyme |
Conclusion and Future Outlook
The synthesis of this compound can be made significantly greener by adopting modern chemical technologies. Catalytic hydrogenation, especially when performed in a continuous flow reactor, presents a mature, efficient, and scalable green alternative to traditional methods.[8][9] The precise control over reaction parameters in flow systems allows for the minimization of dehalogenation byproducts, leading to higher purity and simpler product isolation.[9] While biocatalysis is a promising avenue, further research is needed to identify and engineer nitroreductases with high activity and stability for this specific, highly substituted substrate. The continued development and adoption of these green chemistry approaches are essential for the sustainable future of pharmaceutical and chemical manufacturing.
References
-
Gemoets, H. P. L. et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
Gemoets, H. P. L. et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
Gemoets, H. P. L. et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
Wang, Q. et al. (2020). Continuous hydrogenation of halogenated nitroaromatic compounds in a micropacked bed reactor. Request PDF. Available at: [Link]
-
Roldán, M. D. et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]
-
Pudukulathan, Z. et al. (2017). Nitroreductases: A Biocatalytic Alternative to Produce Aromatic Amines. Request PDF. Available at: [Link]
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Contente, M. L. et al. (2021). Biochemical reduction of nitroaromatic groups in sequential... ResearchGate. Available at: [Link]
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Grogan, G. et al. (2021). Biocatalytic reduction of nitroaromatic compounds to arylamines... ResearchGate. Available at: [Link]
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Pellei, M. et al. (2017). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. PMC - NIH. Available at: [Link]
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Roldán, M. D. et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. PDF. Available at: [Link]
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Piera, J. et al. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available at: [Link]
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- Heinichen, P. et al. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.
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Li, F. et al. (1998). Synthesis of 2,3,4 Trifluoronitrobenzene from 2,3 Dichloronitrobenzene. Journal of East China University of Science and Technology. Available at: [Link]
- Papenfuhs, T. et al. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. Google Patents.
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Maleki, A. et al. (2022). Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst in the Synthesis of. Organic Chemistry Research. Available at: [Link]
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Zhang, Y. & Zhou, J. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances (RSC Publishing). Available at: [Link]
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Pagnoncelli, M. (2019). Synthesis and applications of deep eutectic solvents as media for nucleophilic substitutions. POLITesi. Available at: [Link]
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Zhang, Q. et al. (2019). Application of Deep-Eutectic Solvents in Green Organic Synthesis. ResearchGate. Available at: [Link]
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de Gonzalo, G. et al. (2018). Deep Eutectic Solvents as Media in Alcohol Dehydrogenase‐Catalyzed Reductions of Halogenated Ketones. Request PDF. Available at: [Link]
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Reich, H. J. (n.d.). Catalytic Hydrogenation. Organic Chemistry Data. Available at: [Link]
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Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative. Available at: [Link]
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EPFL Graph Search. (n.d.). Transfer hydrogenation. EPFL. Available at: [Link]
- Wang, J. et al. (2007). Catalytic hydrogenation method for preparing 3,4-dichloroaniline. Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-2-fluoroaniline
Last Updated: 2026-01-10
Introduction
3,4-Dichloro-2-fluoroaniline is a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its utility is underscored by the precise arrangement of its halogen substituents, which imparts unique chemical properties essential for the efficacy of the final products. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive troubleshooting framework and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a specific focus on the identification and mitigation of common impurities.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, linking them to potential impurities and offering actionable solutions. The primary and most industrially viable route to this compound is the catalytic hydrogenation of 3,4-dichloro-2-fluoronitrobenzene. Therefore, the troubleshooting guide will focus on impurities arising from this process.
Issue 1: Presence of Starting Material (3,4-Dichloro-2-fluoronitrobenzene) in the Final Product
Symptom:
-
An unexpected peak corresponding to the molecular weight of 3,4-dichloro-2-fluoronitrobenzene is observed in GC-MS or LC-MS analysis.
-
Incomplete conversion is indicated by TLC or HPLC monitoring of the reaction.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive or Poisoned Catalyst | The catalyst (e.g., Pd/C, Pt/C) may have lost activity due to improper storage, handling, or the presence of catalyst poisons (e.g., sulfur or phosphorus compounds) in the starting materials or solvent. | 1. Use Fresh Catalyst: Ensure the catalyst is from a fresh, properly stored batch. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to drive the reaction to completion. 3. Purify Starting Materials: Verify the purity of the 3,4-dichloro-2-fluoronitrobenzene and solvents to eliminate potential catalyst poisons. |
| Insufficient Hydrogen Pressure or Inefficient Mixing | The reduction of the nitro group is dependent on adequate hydrogen availability at the catalyst surface. Low pressure or poor agitation can limit the reaction rate. | 1. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe operating limits of the reactor. 2. Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen. |
| Suboptimal Reaction Temperature | The rate of hydrogenation is temperature-dependent. A temperature that is too low can lead to slow or incomplete reaction. | 1. Optimize Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10°C), while monitoring for the formation of byproducts. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to achieve full conversion. | 1. Extend Reaction Time: Continue the reaction and monitor its progress using a suitable analytical technique (TLC, HPLC, or GC) until the starting material is no longer detected. |
Issue 2: Formation of Dehalogenated Byproducts (e.g., 3-Chloro-2-fluoroaniline or 4-Chloro-2-fluoroaniline)
Symptom:
-
Peaks corresponding to the molecular weights of monochlorinated fluoroanilines are detected in the mass spectrum.
-
Multiple spots are observed on the TLC plate, indicating the presence of more than one product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-reduction or Harsh Reaction Conditions | Aggressive reaction conditions, such as high temperature, high hydrogen pressure, or a highly active catalyst, can lead to the undesired removal of chlorine atoms (dehalogenation). | 1. Lower Temperature and Pressure: Reduce the reaction temperature and hydrogen pressure to milder conditions. 2. Use a More Selective Catalyst: Consider using a catalyst known for higher selectivity, or employ a catalyst modifier to suppress dehalogenation. 3. Reduce Reaction Time: Once the starting material is consumed, stop the reaction promptly to avoid over-reduction. |
| Catalyst Choice | Some catalysts are more prone to causing dehalogenation than others. | 1. Screen Catalysts: Experiment with different catalysts (e.g., different metal loadings or supports) to find one that minimizes dehalogenation for this specific transformation. |
Issue 3: Presence of Isomeric Impurities
Symptom:
-
Analytical data (e.g., NMR, GC) suggests the presence of other dichloro-fluoroaniline isomers that are not the target this compound.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Impure Starting Material | The 3,4-dichloro-2-fluoronitrobenzene starting material may contain isomeric impurities that are carried through the synthesis. | 1. Analyze Starting Material: Thoroughly analyze the starting material using techniques like GC-MS or NMR to identify and quantify any isomeric impurities. 2. Purify Starting Material: If significant isomeric impurities are present, purify the starting material (e.g., by recrystallization or chromatography) before proceeding with the hydrogenation. |
| Side Reactions During Synthesis of Starting Material | The synthesis of 3,4-dichloro-2-fluoronitrobenzene itself can produce isomers depending on the reaction pathway and conditions. | 1. Source High-Purity Starting Material: Procure starting materials from a reputable supplier with a detailed certificate of analysis. |
Issue 4: Formation of Polymeric or Colored Impurities
Symptom:
-
The final product has a dark color (e.g., brown or black) even after initial purification.
-
The presence of high molecular weight species is indicated by analytical techniques.
-
Difficulty in isolating a pure, crystalline product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oxidation of the Aniline Product | Anilines are susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities.[2] This can occur during the reaction, work-up, or storage. | 1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Degas Solvents: Use degassed solvents for the reaction and purification steps. 3. Proper Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature. |
| Side Reactions at High Temperatures | Excessive heat can promote polymerization and degradation of the aniline product. | 1. Maintain Temperature Control: Ensure precise temperature control throughout the reaction and avoid localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of 3,4-dichloro-2-fluoronitrobenzene.[3] This method is favored for its high yield and selectivity. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas as the reducing agent.[4]
Q2: What are the critical parameters to control during the synthesis to ensure high purity?
A2: The key parameters to meticulously control are:
-
Temperature: To prevent side reactions like dehalogenation and polymerization.
-
Hydrogen Pressure: To ensure complete reduction without promoting over-reduction.
-
Catalyst Selection and Loading: The choice and amount of catalyst directly impact reaction rate and selectivity.
-
Reaction Time: Sufficient time is needed for complete conversion, but prolonged reaction times can lead to byproduct formation.
-
Agitation: Efficient mixing is crucial for the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).
Q3: How can I effectively purify the crude this compound?
A3: Several purification techniques can be employed, depending on the nature of the impurities:
-
Distillation: Vacuum distillation is often effective for separating the product from less volatile or more volatile impurities.
-
Recrystallization: This is a powerful technique for removing impurities that have different solubilities than the desired product. A suitable solvent system must be identified.
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be used to separate the target compound from closely related impurities.[5]
Q4: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities.[3][6]
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS): A versatile technique for a wide range of impurities, including non-volatile and thermally labile compounds.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the product and any impurities present, and can be used for quantitative analysis.[3][7]
Q5: What safety precautions should be taken when working with this compound and its synthesis?
A5: It is imperative to handle all chemicals with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Hydrogen Safety: When performing catalytic hydrogenation, use appropriate equipment and follow established safety protocols for handling flammable gases under pressure.
Visualizing the Synthesis and Impurity Formation
The following diagram illustrates the primary synthetic pathway to this compound and the points at which common impurities can arise.
Sources
Technical Support Center: Purification of Crude 3,4-Dichloro-2-fluoroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the purification of crude 3,4-Dichloro-2-fluoroaniline. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during the purification process. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and reproducibility of your results.
Introduction
This compound is a key building block in the synthesis of advanced pharmaceutical compounds.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Crude this compound often contains a variety of impurities, including unreacted starting materials, byproducts from side reactions, isomeric impurities, and degradation products. This guide will systematically address the common challenges in purifying this compound to a high degree of purity.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Reference(s) |
| CAS Number | 886762-39-6 | [2][3] |
| Molecular Formula | C₆H₄Cl₂FN | [4] |
| Molecular Weight | 180.01 g/mol | [5] |
| Appearance | White to yellow or gray solid | |
| Melting Point | 57-61 °C | [2] |
| Boiling Point | 256 °C (at 760 mmHg) | [2][3] |
| Solubility | Data not widely available, but expected to be soluble in common organic solvents like ethanol, methanol, and ethyl acetate, with low solubility in water, similar to other halogenated anilines. | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities in the synthesis of halogenated anilines include:
-
Unreacted Starting Materials: Such as the nitro-precursor if the synthesis involves a reduction step.[7]
-
Isomeric Impurities: Positional isomers of dichlorofluoroaniline are common and often challenging to separate due to similar physical properties.[8][9]
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[4][10]
-
Hydrolysis Products: Depending on the workup conditions, hydrolysis of the aniline or related intermediates can occur.[11]
-
Byproducts from Side Reactions: Such as dehalogenation products or over-chlorination, depending on the synthesis.[8]
Q2: My crude product is a dark oil or a discolored solid. What is the likely cause and how can I address it?
A2: Discoloration in anilines is typically due to the formation of oxidation products, which are often highly colored.[12] To decolorize your product, you can incorporate a step with activated carbon during recrystallization. After dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon, briefly heat, and then perform a hot filtration to remove the carbon and the adsorbed colored impurities. Subsequent cooling should yield a lighter-colored crystalline product.[10]
Q3: Which analytical techniques are most suitable for assessing the purity of my this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity and separating non-volatile impurities. A C18 reversed-phase column is a good starting point.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and isomers.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help in identifying and quantifying impurities without the need for reference standards for each one.[15]
Purification Strategy Workflow
The selection of an appropriate purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first and most effective step for bulk purification.
Q: I'm attempting to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen for several reasons:
-
High Solute Concentration: The solution is too supersaturated.
-
Solution: Reheat the mixture to dissolve the oil, and add a small amount of the hot solvent to decrease the concentration.[16]
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[10]
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Choose a solvent or solvent system with a lower boiling point.
-
-
Presence of Impurities: High levels of impurities can depress the melting point of the mixture and promote oiling.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
-
Q: No crystals are forming even after my solution has cooled and been placed in an ice bath. What are the next steps?
A: This is a common issue, often related to supersaturation or insufficient nucleation.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure product, add it to the solution to act as a "seed" for crystal growth.[16]
-
-
Increase Concentration: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[16]
-
-
Change the Solvent System: The chosen solvent may not be appropriate.
-
Solution: If using a mixed solvent system (e.g., ethanol/water), try adding more of the "anti-solvent" (water) dropwise to the cooled solution.
-
Caption: Troubleshooting common issues in recrystallization.
Vacuum Distillation
For thermally stable anilines, vacuum distillation can be an effective purification method, especially for removing non-volatile or highly volatile impurities.
Q: I'm trying to perform a vacuum distillation, but the product is solidifying in the condenser. How can I prevent this?
A: With a melting point of 57-61 °C, this compound can easily solidify in a cold condenser.
-
Jacketed Condenser: Use a condenser with a jacket and circulate warm water (around 60-65 °C) through it instead of cold water.[17]
-
Air Condenser: For small-scale distillations, a simple air condenser (a straight tube without a cooling jacket) might be sufficient.
-
Heat Gun: If a blockage occurs, you can gently warm the outside of the condenser with a heat gun to melt the solid. Exercise extreme caution when heating glassware under vacuum.
Q: My distillation is very slow, or I'm not getting any product to distill over. What could be the problem?
A: This usually points to an issue with temperature or pressure.
-
Insufficient Vacuum: Your vacuum may not be strong enough to lower the boiling point sufficiently.
-
Solution: Check all connections for leaks. Ensure your vacuum pump is functioning correctly and is appropriate for the desired pressure.
-
-
Inadequate Heating: The temperature of the heating mantle may be too low.
-
Solution: Gradually increase the temperature of the heating mantle. Be mindful of the compound's thermal stability.
-
-
Bumping: The liquid may be boiling unevenly.
-
Solution: Ensure you are using a stir bar or boiling chips for smooth boiling.[18]
-
Column Chromatography
For achieving the highest purity and for separating challenging isomeric impurities, column chromatography is the method of choice.
Q: My compound is streaking or "tailing" on the TLC plate and the column. How can I improve the separation?
A: Tailing is a common issue with basic compounds like anilines on silica gel, which is acidic.
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1%), to your mobile phase. The TEA will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[19]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based resin.
Q: I'm having trouble separating my product from a very similar impurity (likely an isomer). What can I do to improve the resolution?
A: Separating isomers requires optimizing the chromatographic conditions for selectivity.
-
Fine-tune the Mobile Phase: A small change in the polarity of the mobile phase can have a significant impact on the separation of isomers. Try very gradual gradients or a range of isocratic conditions with different solvent ratios.
-
Change the Solvent System: Sometimes, changing one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Column Dimensions and Particle Size: A longer and narrower column will provide better resolution. Using a stationary phase with a smaller particle size will also increase efficiency.[8]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This is a good starting point for the bulk purification of crude this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (if decolorizing or if solid impurities are present): Pre-heat a funnel and a receiving flask. Perform a hot gravity filtration to remove the activated carbon or other insoluble materials.[10]
-
Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.[10]
-
Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Silica Gel Column Chromatography
This protocol is designed for high-purity applications and for the separation of closely related impurities.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the product. Add 0.5% triethylamine (TEA) to the mobile phase to prevent tailing.[19]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Wet Loading: Carefully add the concentrated solution to the top of the column.
-
Dry Loading: For less soluble samples, adsorb the product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[19]
-
-
Elution: Begin eluting with the mobile phase, collecting fractions in an orderly manner. You can use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, to improve separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Safety Precautions
This compound and its related compounds are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[20]
-
Toxicity: Halogenated anilines are generally toxic if swallowed, in contact with skin, or if inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
References
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ChemBK. Benzenamine, 3,4-dichloro-2-fluoro-. [Link]
- Google Patents. CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
-
ResearchGate. (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. [Link]
-
ResearchGate. The Degradation of 3,4-Dichloroaniline by Pseudomonas fluorescens Strain 26-K. [Link]
-
ResearchGate. Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter.... [Link]
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HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline. [Link]
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Wikipedia. 3,4-Dichloroaniline. [Link]
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Chem-Impex. 4-Chloro-2-fluoroaniline. [Link]
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PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]
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Europe PMC. Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K.. [Link]
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PubChem. 3,4-Dichloroaniline. [Link]
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PubChem. This compound. [Link]
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PubMed. Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor. [Link]
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ArtMolecule. Impurities and Degradation products | @rtMolecule. [Link]
- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
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Technical Support Center: Recrystallization of 3,4-Dichloro-2-fluoroaniline
An in-depth guide to the purification of 3,4-dichloro-2-fluoroaniline, a key intermediate in pharmaceutical synthesis, is provided in this technical support center.[1] Designed for researchers, scientists, and professionals in drug development, this resource offers detailed troubleshooting guides and frequently asked questions to address challenges encountered during the recrystallization process.
The purity of starting materials and intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs). This compound is a critical building block, and its purification via recrystallization is a foundational step to ensure the integrity of the final product. This guide provides expert insights and practical solutions for optimizing this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization? A1: Recrystallization is a purification technique for solid organic compounds.[2] The core principle is based on the differential solubility of a compound in a specific solvent at varying temperatures.[3][4] An ideal solvent will dissolve the target compound (solute) completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures.[3] As the hot, saturated solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution. Impurities, which are either highly soluble in the solvent at all temperatures or insoluble in the hot solvent, are left behind in the solution (mother liquor) or removed via hot filtration, respectively.[2][4]
Q2: Why is selecting the right solvent so critical? A2: The success of recrystallization hinges almost entirely on the choice of solvent.[3][4] An inappropriate solvent can lead to poor recovery, failure to remove impurities, or the undesirable "oiling out" of the product. The ideal solvent should:
-
Exhibit a steep solubility curve: It should dissolve a large amount of this compound when hot, but very little when cold.[2]
-
Not react with the compound: The solvent must be chemically inert to avoid product degradation.[2]
-
Have a suitable boiling point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals.
-
Dissolve impurities differently: Impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by filtration).[4]
Q3: What are the primary safety concerns when handling this compound? A3: this compound is a hazardous chemical. According to its Safety Data Sheet (SDS), it is toxic if swallowed, inhaled, or in contact with skin, and it can cause serious eye damage and allergic skin reactions.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]
-
Disposal: Dispose of waste according to approved local, state, and federal regulations.
Q4: What are the common impurities in synthesized this compound? A4: The synthesis of this compound typically involves the reduction of a nitro-substituted precursor.[7][8] Potential impurities can include:
-
Unreacted Starting Material: Such as 3,4-dichloro-2-fluoronitrobenzene.
-
Reaction Intermediates: Incomplete reduction can leave intermediates like azoxy, azo, or hydrazo compounds.[9][10]
-
Isomeric Impurities: Depending on the synthesis route, other isomers may be present.[11]
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to discolored impurities.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: No crystals form, even after cooling in an ice bath.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[12][13] This is the most common reason for crystallization failure.
-
Solution:
-
Reheat the solution to boiling and reduce its volume by evaporating a portion of the solvent in a fume hood.[13]
-
Allow the concentrated solution to cool slowly again.
-
If crystals still do not form, the solution may be supersaturated. Try to induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus.[12] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: Add a tiny "seed" crystal of the pure compound to the cooled solution to initiate crystal growth.[12][13]
-
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The crude product separates from the solution as a liquid (an oil) rather than a solid. This often happens if the compound is significantly impure or if the solution is cooled too rapidly.[12] It can also occur if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it on a wooden block or in a beaker with paper towels) can promote the formation of crystals over oil.[13]
-
If oiling persists, consider using a different solvent or a mixed solvent system with a lower boiling point.[12]
-
Problem 3: The yield of recrystallized product is very low.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain dissolved in the cold mother liquor.[13]
-
Solution 1: Before filtering, check for supersaturation. If a glass rod dipped in the solution and air-dried shows significant solid residue, your product is still in solution.[13] Reduce the solvent volume by boiling and re-cool to recover more product.
-
Possible Cause 2: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution 2: To prevent this, use a pre-heated funnel and flask for the hot filtration.[14] It also helps to use a slight excess of hot solvent to keep the product dissolved, and then boil off the excess solvent after filtration is complete.[14]
-
Possible Cause 3: The crystals were washed with a solvent that was not ice-cold.
-
Solution 3: Always use ice-cold solvent to wash the collected crystals. This minimizes the re-dissolving of your purified product.[15] Use only a small amount of solvent for washing.[14]
Problem 4: The final product is discolored (e.g., yellow or brown).
-
Possible Cause: The discoloration is due to colored impurities or oxidation of the aniline.[9]
-
Solution:
-
After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon) to the solution.
-
Gently boil the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color.
-
Proceed with the cooling and crystallization steps as usual.
-
Experimental Protocol and Data
Solvent Screening
Choosing an effective solvent is the first step. The polarity of this compound suggests that polar protic solvents or mixtures may be effective. A preliminary screening is essential.
| Solvent System | Polarity | Boiling Point (°C) | Suitability Notes |
| Ethanol | Polar Protic | 78 | Good solubility, especially when hot. Often effective for anilines. May require a co-solvent like water to reduce cold solubility.[16] |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. Good for initial screening. |
| Isopropanol | Polar Protic | 82 | Another good candidate, similar in properties to ethanol. |
| Ethanol/Water | Polar Protic | Variable | A common and effective mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is cooled.[17] |
| Hexane/Ethyl Acetate | Non-polar / Polar Aprotic | Variable | A versatile mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until the cloud point is reached. |
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a chemical fume hood, add the minimum amount of boiling ethanol dropwise while heating and swirling until the solid just dissolves.[4] Adding solvent in small portions prevents using a large excess, which would reduce the yield.[15]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small spatula tip of activated charcoal. Swirl and gently reheat to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a clean Erlenmeyer flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal.[14] Rinse the original flask and filter paper with a very small amount of hot ethanol to recover any remaining product.
-
Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise until the solution turns persistently cloudy. Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.[18] Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.[14]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Finding the best solvent for recrystallisation student sheet. (2021).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystalliz
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization. (n.d.). University of California, Irvine.
- Recrystallization - Part 2. (2010). University of Massachusetts.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
- SAFETY DATA SHEET - this compound. (2025). Sigma-Aldrich.
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Compar
- SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. (2011). Fisher Scientific.
- SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. (2011). Thermo Fisher Scientific.
- 3-Chloro-4-Fluoro Aniline MATERIAL SAFETY D
- This compound CAS#: 886762-39-6. (n.d.). ChemicalBook.
- 3,4-Dichloroaniline. (n.d.).
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-3,4-difluoroaniline. (2025). ChemicalBook.
- 3,4-Dichloroaniline. (n.d.). Wikipedia.
- Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystalliz
- 2,6-dichloro-4-fluoroaniline 344-19-4. (n.d.). Guidechem.
- 3-Chloro-2-fluoroaniline 97%. (n.d.). Sigma-Aldrich.
- This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis. (n.d.). BOC Sciences.
- Method for co-production of 3-chloro-4-fluoroaniline and 2, 6-dichlorofluorobenzene. (n.d.).
- Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. (n.d.). Autech Industry Co.,Limited.
- This compound. (n.d.).
- Process for preparing 3, 4 dichloroaniline. (n.d.).
- Preparation method of 3-chloro-4-fluoroaniline. (n.d.).
- 3-Chloro-4-fluoroaniline. (n.d.).
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- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [wiredchemist.com]
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- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
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- 17. Reagents & Solvents [chem.rochester.edu]
- 18. reddit.com [reddit.com]
Technical Support Center: Column Chromatography of 3,4-Dichloro-2-fluoroaniline
Welcome to the technical support guide for the purification of 3,4-dichloro-2-fluoroaniline. This document provides field-proven protocols and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to move beyond simple step-by-step instructions and empower you with the causal logic behind each experimental choice, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and strategic decisions involved in the chromatographic purification of halogenated anilines like this compound.
Q1: Why can the purification of this compound by silica gel chromatography be problematic?
The primary challenge stems from an acid-base interaction. This compound is an aromatic amine, making it a basic compound. The stationary phase, silica gel, is known to be acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] This fundamental mismatch leads to strong, often irreversible, adsorption of the basic aniline to the acidic silica.[3][4] This interaction manifests in several common issues:
-
Peak Tailing/Streaking: Slow and uneven elution of the compound results in broad, asymmetric peaks during column chromatography and streaked spots on a TLC plate.[1]
-
Low or No Recovery: The compound can bind so strongly that it fails to elute from the column, leading to significant product loss.[3][5]
-
Compound Degradation: The acidic nature of silica gel can sometimes promote the degradation of sensitive compounds.[5][6]
Q2: What is the recommended stationary phase for purifying this compound?
While standard silica gel is the most common choice, its acidity requires mitigation. For a successful separation, you have several expert-recommended options:
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel (with basic modifier) | Cost-effective, widely available, good resolving power for many mixtures.[1] | Requires neutralization of acidic sites to prevent tailing and product loss.[3] | Routine purifications where baseline separation is achievable on TLC with a modifier. |
| Amine-Functionalized Silica | The amine-modified surface masks the acidic silanols, minimizing strong interactions and allowing for elution with simpler solvent systems (e.g., hexane/ethyl acetate).[4][7][8] | More expensive than standard silica gel. | Purifying challenging basic amines, simplifying method development, and improving peak shape without mobile phase additives.[4][7] |
| Neutral Alumina | Lacks the acidic silanol groups of silica, making it a good alternative for acid-sensitive or very basic compounds.[1] | Can have different selectivity compared to silica; may require re-optimization of the mobile phase. | Cases where tailing persists on silica even with basic modifiers, or for compounds known to be unstable on silica. |
| Reversed-Phase Silica (C18) | Ideal for highly polar compounds that show little to no movement on normal-phase silica.[1][9] The stationary phase is non-polar, and a polar mobile phase is used.[10] | Requires different solvent systems (e.g., acetonitrile/water, methanol/water).[11][12] May not be suitable for separating non-polar impurities. | Purifying very polar aniline derivatives or when normal-phase chromatography fails to provide a separation.[9] |
Our primary recommendation is to use standard silica gel but to deactivate the acidic sites by incorporating a basic modifier into the mobile phase.
Q3: How do I select an appropriate mobile phase (eluent)?
Mobile phase selection is a two-part process: achieving the correct polarity and neutralizing the stationary phase.
-
Polarity Optimization: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for this compound on a TLC plate. This Rf range typically ensures good separation on a column without excessively long elution times.[5] Common solvent systems for compounds of moderate polarity are mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.
-
Acid Neutralization: To counteract the acidity of the silica gel, it is critical to add a basic modifier to the eluent system.[1] The standard choice is triethylamine (TEA) at a concentration of 0.5-1% by volume.[3] This small amount of TEA will preferentially bind to the acidic silanol sites on the silica, preventing your aniline from strongly adsorbing and thus allowing it to elute symmetrically.[1][3]
Q4: Should I use a wet or dry loading method to apply my sample to the column?
For halogenated anilines, dry loading is strongly recommended .[3][13] Dissolving the crude product in a minimal amount of a strong or highly polar solvent (like dichloromethane or acetone) for wet loading can disrupt the top of the column packing. When this strong solvent is introduced, it can cause the compounds to flush down the column in a diffuse band, ruining the separation.
Dry loading bypasses this issue. By pre-adsorbing your compound onto a small amount of silica gel and then evaporating the solvent, you create a fine, solid powder.[14] This powder can be carefully added to the top of the packed column, creating a very narrow and concentrated starting band, which is essential for a high-resolution separation.[13][14]
Visualized Workflow for Purification
The following diagram outlines the logical flow from initial analysis to the final purified product.
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocol: Flash Chromatography
This protocol assumes the use of standard silica gel and is optimized to mitigate the common challenges associated with purifying anilines.
1. TLC Method Development:
-
Prepare a developing chamber with a suitable eluent, such as 85:15 Hexane:Ethyl Acetate, containing 1% triethylamine (TEA) .
-
Dissolve a small amount of your crude this compound in dichloromethane or ethyl acetate.
-
Spot the crude mixture on a silica gel TLC plate and develop it in the prepared chamber.
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.35. This adjusted solvent mixture will be your column eluent.
2. Column Preparation:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your optimized eluent (containing 1% TEA). A typical ratio is ~50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed firmly and evenly. Ensure there are no air bubbles or cracks.
-
Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.[14]
3. Sample Loading (Dry Method):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.[14]
-
Add a small amount of silica gel to the flask (e.g., 2-3 g).
-
Gently swirl the flask to ensure the solution coats the silica completely.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.[13][14]
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
4. Elution and Fraction Collection:
-
Carefully add your eluent to the column, taking care not to disturb the sand and sample layers.
-
Begin eluting the column using positive pressure ("flash chromatography").
-
Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor the elution process by spotting fractions onto TLC plates and developing them.
5. Product Isolation:
-
Identify the fractions containing your pure product using TLC analysis.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
Encountering issues is a normal part of chromatography. This guide provides solutions to the most common problems.
Q: My compound is tailing or streaking on both the TLC plate and the column. What's wrong?
A: This is the classic sign of strong acid-base interaction between your basic aniline and the acidic silica gel.[1][3]
-
Primary Solution: Ensure you have added a basic modifier like triethylamine (0.5-1%) to your eluent for both TLC and the column run. This is the most common oversight.[1][13]
-
Alternative Solution: If tailing persists, your compound may be particularly basic or sensitive. Consider switching to a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[1][4]
Q: I have very low (or zero) recovery of my compound from the column.
A: This indicates your compound has irreversibly adsorbed to the stationary phase.[3]
-
Cause: This is a more extreme version of the tailing problem, where the interaction with acidic silica is so strong the compound becomes permanently stuck.[3]
-
Solution: The preventative measures are key. Always use a TEA-modified eluent.[3] To salvage a run in progress, you can try eluting with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane, also containing 1% TEA) to strip the compound from the column. However, this may co-elute impurities. For future runs, pre-treating the silica by flushing the column with the TEA-containing eluent before loading the sample is a good practice.[3]
Q: My compound is not moving from the baseline (Rf ≈ 0).
A: Your mobile phase is not polar enough to elute the compound.[1]
-
Solution: Gradually increase the polarity of your eluent.[5] If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from a 90:10 mixture to an 80:20 mixture and re-check the Rf on a TLC plate.
Q: My compound is running with the solvent front (Rf ≈ 1).
A: Your mobile phase is too polar, and it is not interacting with the stationary phase.
-
Solution: Decrease the polarity of your eluent.[5] Increase the percentage of the non-polar component (e.g., hexane). For example, move from a 70:30 hexane/ethyl acetate mixture to a 90:10 mixture.
Q: My "purified" product still contains impurities.
A: This indicates poor separation, which can have several causes.
-
Improper Loading: If you did not use the dry loading technique, your initial sample band may have been too diffuse.[14]
-
Column Overloading: Using too much crude material for the amount of silica can exceed the column's separation capacity. A general rule is a mass ratio of at least 50:1 (silica:sample).
-
Co-eluting Impurities: The polarity of an impurity may be too similar to your product. Try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). For very difficult separations, HPLC with a specialized column (like a phenyl or PFP column) might be necessary to exploit different separation mechanisms like π-π interactions.[3]
Q: I suspect my compound is degrading on the column.
A: The acidic silica gel may be catalyzing a decomposition reaction.[5]
-
Diagnosis: A simple way to test for this is to perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not in the original mixture, it indicates on-plate (and likely on-column) degradation.[5]
-
Solution: Use a deactivated or neutral stationary phase like neutral alumina or amine-functionalized silica to avoid contact with the acidic surface.[1]
Caption: A decision-making diagram for troubleshooting common chromatography issues.
References
-
Armstrong, D. W., & Stine, G. Y. (1983). Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. Journal of Liquid Chromatography, 6(1), 23-40. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Zhang, L., et al. (2016). Silica-Based Phenyl and Octyl Bifunctional Imidazolium as a New Mixed-Mode Stationary Phase for Reversed-Phase and Anion-Exchange Chromatography. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Available at: [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography? (2014). Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]
-
New Journal of Chemistry. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Low Yield in 3,4-Dichloro-2-fluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 3,4-dichloro-2-fluoroaniline. This critical intermediate is a cornerstone in the development of advanced pharmaceutical agents and agrochemicals.[1][2] However, its synthesis can present significant challenges, often leading to suboptimal yields and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems encountered during the synthesis. The most prevalent synthetic route involves the diazotization of 3,4-dichloroaniline, followed by a fluorination reaction like the Balz-Schiemann or a related Sandmeyer-type process. Our troubleshooting will focus on this pathway.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how do I address them?
A low overall yield is typically a result of issues in one of two key stages: the formation of the diazonium salt or the subsequent fluoro-dediazoniation step.
Causality & Investigation: Aromatic diazonium salts are notoriously unstable intermediates.[3][4][5] Their stability is highly dependent on temperature, the counter-ion, and the electronic nature of the aromatic ring.[6] Electron-withdrawing chloro-substituents, as in our case, can further destabilize the salt. Decomposition often leads to tar formation or undesired side products, such as phenols from reaction with water.
Troubleshooting Workflow:
Recommended Actions & Protocols:
-
Strict Temperature Control: The diazotization must be performed at 0-5 °C.[7] Higher temperatures lead to rapid decomposition of the diazonium salt, forming 3,4-dichlorophenol and other byproducts.[3][4]
-
Reagent Stoichiometry and Quality: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite (NaNO₂) and at least 2.5-3 equivalents of acid (e.g., HBF₄ for Balz-Schiemann). The nitrous acid is generated in situ, and excess acid prevents the formation of diazoamino compounds.[3][6]
-
Monitor Diazonium Salt Formation: Before proceeding to fluorination, you can confirm the completion of diazotization. Take a small aliquot of the reaction mixture and add it to a solution of a coupling agent (e.g., 2-naphthol in NaOH). The immediate formation of a vibrant azo dye indicates the presence of the diazonium salt.
Q2: I am observing significant byproduct formation, particularly a compound with a phenolic -OH peak in the NMR. How can I minimize this?
This is a classic sign of diazonium salt hydrolysis.
Causality & Investigation: The diazonium group (-N₂⁺) is an excellent leaving group. In the presence of water, it can be displaced by a hydroxyl group, especially if the reaction temperature rises or if the solution is not sufficiently acidic.
Recommended Actions & Protocols:
-
Ensure Anhydrous Conditions for Fluorination: For the Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is often isolated by filtration and dried in vacuo before thermal decomposition.[8] This removes water, which is the primary source of the phenol byproduct.
-
Optimize Solvent Choice: Thermal decomposition in a higher-boiling, non-polar, or low-polarity solvent can improve yields by facilitating a more controlled reaction and minimizing side reactions.[8][9] Recent studies have shown that solvents like chlorobenzene can be effective.[9]
-
Consider a Sandmeyer-type Reaction: A copper(I)-mediated Sandmeyer fluorination can sometimes offer a milder, one-pot alternative to the thermal decomposition required in the Balz-Schiemann reaction, potentially reducing thermal decomposition byproducts.[10][11][12]
Q3: The fluorination step (Balz-Schiemann) is inefficient, with low conversion of the isolated diazonium salt. What can I do?
Inefficient conversion during the fluoro-dediazoniation step points to issues with the decomposition of the diazonium salt.
Causality & Investigation: The Balz-Schiemann reaction relies on the thermal decomposition of an aryl diazonium tetrafluoroborate to generate an aryl cation, which is then trapped by the fluoride from the BF₄⁻ counter-ion.[13][14] If the decomposition temperature is too high or the heating is uneven, charring and byproduct formation can occur.[8][13] Conversely, insufficient temperature will lead to incomplete reaction.
Table 1: Optimizing Thermal Decomposition Conditions
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Heating Method | Hot plate | Oil bath, sand bath | Provides uniform, controlled heating, preventing localized overheating and charring. |
| Decomposition | Neat (solvent-free) | In high-boiling solvent | Can improve heat transfer and moderate the reaction rate.[9] |
| Temperature | Varies (e.g., 100-200 °C) | Gradual ramp to decomposition point | Avoids explosive decomposition and reduces byproduct formation.[13] |
| Pressure | Atmospheric | Under vacuum | Helps remove gaseous byproducts (N₂, BF₃) and drive the reaction to completion. |
Recommended Protocol: Optimized Balz-Schiemann Decomposition
-
Preparation: Place the dry 3,4-dichlorobenzenediazonium tetrafluoroborate salt in a round-bottom flask equipped with a condenser and a gas outlet bubbler.
-
Heating: Immerse the flask in a pre-heated sand bath.
-
Decomposition: Increase the temperature gradually. Decomposition is often indicated by the vigorous evolution of nitrogen gas.
-
Completion: Once gas evolution ceases, maintain the temperature for an additional 15-30 minutes to ensure complete reaction.
-
Workup: Cool the flask and extract the crude product with a suitable solvent (e.g., diethyl ether or dichloromethane).
Q4: My final product is difficult to purify and appears as a dark oil or solid. What are the best practices for purification?
Discoloration is common with anilines due to oxidation and the presence of colored impurities like azo compounds.[15] Effective purification is crucial for obtaining a high-purity final product.
Causality & Investigation: Impurities can include unreacted starting materials, regioisomers, phenolic byproducts, and polymeric tars.[15] The basic nature of the aniline product can cause it to bind strongly to acidic silica gel, leading to poor recovery in column chromatography.[16]
Recommended Purification Workflow:
Step-by-Step Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the aniline and pull it into the aqueous layer.[17]
-
Separate the layers and discard the organic phase containing neutral impurities.
-
Basify the aqueous layer with NaOH or K₂CO₃ to a pH > 9 to deprotonate the aniline, which will precipitate or form an oil.[16]
-
Extract the free aniline back into a fresh portion of organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Vacuum Distillation:
-
This is highly effective for removing non-volatile tars and colored impurities.[16]
-
Distill the product from the acid-base extraction under reduced pressure. Collect the fraction that boils at the expected temperature for this compound.
-
-
Recrystallization (for solids):
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of HBF₄ in the Balz-Schiemann reaction? The fluoroboric acid (HBF₄) serves two purposes. First, it acts as the acid source to generate nitrous acid from sodium nitrite for the initial diazotization.[7] Second, and more importantly, the tetrafluoroborate anion (BF₄⁻) acts as both the counter-ion to precipitate the relatively stable diazonium salt and as the nucleophilic fluoride source during the final thermal decomposition step.[7][8]
Q2: Are there any critical safety precautions for this synthesis? Yes. Several hazards must be managed:
-
Diazonium Salts: Solid diazonium salts can be shock-sensitive and explosive, especially when completely dry.[4][6] They should be handled with care and not stored for extended periods.
-
Reagents: Fluoroboric acid is highly corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals.
-
Gas Evolution: Both the diazotization (NOx fumes) and the decomposition (N₂, BF₃) steps produce significant amounts of gas. The reaction must be performed in a well-ventilated fume hood with appropriate gas scrubbing if necessary.
Q3: Can I use other sources of fluoride besides HBF₄? Yes, modifications to the classic Balz-Schiemann reaction exist. For instance, Sandmeyer-type reactions may use copper catalysts with fluoride sources like KF, often in combination with crown ethers to improve fluoride solubility and reactivity.[10][12] Other counter-ions like hexafluorophosphate (PF₆⁻) have also been used, sometimes providing better yields for specific substrates.[7]
References
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Anilines.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
- Pees, A., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. National Institutes of Health.
- Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Pees, A., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters - ACS Publications.
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Unknown. (2020). DIAZONIUM SALTS.
- Wikipedia. (n.d.). Diazonium compound.
- RSC Publishing. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry.
- NextGurukul. (n.d.). Notes On Diazonium Salts. Gujarat board Class 12 Chemistry.
- Benchchem. (n.d.). Improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.
- Google Patents. (n.d.). Method for purifying aniline.
- Smith, C., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central.
- Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry.
- Unknown. (n.d.). This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis.
- Grokipedia. (n.d.). Balz–Schiemann reaction.
- Benchchem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- Zhang, C.-P., & Han, Z.-Z. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
- Zhang, C.-P., & Han, Z.-Z. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
- Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.
- Scientific Update. (2019). The Balz-Schiemann Reaction.
- Wiley. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. CBSE Notes, Papers, NCERT Solutions [nextgurukul.in]
- 5. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Dichloro-2-fluoroaniline
Welcome to the technical support center for the synthesis of 3,4-dichloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] We will explore the causality behind experimental outcomes and provide actionable, field-proven solutions to optimize your synthetic protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations and recommended actions in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most probable causes?
A1: Low yield in the synthesis of this compound, typically prepared via the catalytic hydrogenation of 3,4-dichloro-2-fluoronitrobenzene, can stem from several factors:
-
Catalyst Inactivity or Poisoning: The platinum or palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisons, such as sulfur or other metal contaminants in the starting material or solvent, can inhibit its activity.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low hydrogen pressure, or inadequate temperature.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting nitro compound.
-
Suboptimal Reaction Conditions: The balance between temperature and pressure is critical. Excessively high temperatures can promote dehalogenation side reactions, while conditions that are too mild will result in an incomplete reduction.[3]
-
Product Loss During Workup: Significant product loss can occur during the extraction and purification phases. Ensure the pH of the aqueous layer is adjusted correctly to keep the aniline in its free base form for efficient extraction into an organic solvent.[3] During recrystallization, using an excessive amount of solvent will prevent a good recovery of the purified product.
Q2: I'm observing significant byproduct formation, particularly a peak corresponding to a loss of one chlorine atom. What is this side reaction and how can I prevent it?
A2: The side reaction you are observing is hydrodechlorination (a type of dehalogenation), a common issue in the catalytic hydrogenation of halogenated nitroaromatics.[3] The chlorine atom, typically at position 3 or 4, is replaced by a hydrogen atom, leading to impurities like 4-chloro-2-fluoroaniline or 3-chloro-2-fluoroaniline.
Causality: This occurs on the surface of the metal catalyst (e.g., Pd/C or Pt/C), where the C-Cl bond is reductively cleaved. This process is often exacerbated by:
-
High Temperatures and Hydrogen Pressure: More aggressive reaction conditions increase the rate of dehalogenation.
-
Prolonged Reaction Times: Leaving the reaction to run long after the nitro group has been reduced provides more opportunity for dehalogenation.
-
Catalyst Type: The choice of catalyst and its support can influence selectivity.
Preventative Measures:
-
Optimize Reaction Conditions: Lower the reaction temperature and hydrogen pressure to the minimum required for efficient nitro reduction.[3] A typical starting point is 50-80°C and 0.5-1.0 MPa of H₂ pressure.[2][4]
-
Use a More Selective Catalyst: Consider screening different catalysts or using a catalyst modifier to suppress dehalogenation.
-
Monitor Closely: Track the reaction's progress and stop it as soon as the starting material is consumed to avoid over-reduction.
Q3: My final product is discolored (e.g., pink, brown, or black), even after initial purification. What causes this and how can I obtain a pure, colorless product?
A3: Discoloration in anilines is almost always due to oxidation or the presence of trace, highly colored impurities.
-
Air Oxidation: Anilines are notoriously susceptible to air oxidation, which forms colored quinone-imine type structures. This is accelerated by exposure to light and air.
-
Azo/Azoxy Impurities: If the reduction of the nitro group is incomplete, intermediates like 3,4-dichloro-2-fluoronitrosobenzene and N-(3,4-dichloro-2-fluorophenyl)hydroxylamine can form. These can couple to generate highly colored azoxy and azo compounds.[3][5][6]
-
Residual Catalyst: Incomplete filtration of the hydrogenation catalyst (e.g., Pd/C) can lead to a dark, heterogeneous product.
Solutions:
-
Inert Atmosphere Handling: Handle the purified aniline under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during storage.
-
Thorough Reduction: Ensure the hydrogenation reaction goes to completion to eliminate nitroso and hydroxylamine intermediates. A patent for a similar process suggests a final heating stage at a higher temperature (e.g., 170-180°C) to reduce any residual hydrazo compounds back to the desired aniline.[5]
-
Purification by Distillation: Vacuum distillation is highly effective for removing non-volatile colored impurities and baseline materials.[4]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Filter the mixture and recrystallize or distill the product.
-
Use of Antioxidants: For long-term storage, adding a small amount of an antioxidant can prevent degradation.[7]
Q4: My synthesis involves a diazotization step (e.g., a Sandmeyer reaction) and I'm getting a sticky, colored precipitate. What's happening?
A4: This is a classic sign of unwanted azo coupling . The diazonium salt (Ar-N₂⁺), which is an electrophile, is reacting with an electron-rich aromatic ring. The most likely coupling partner is your unreacted starting aniline or the product aniline itself.
Causality: Azo coupling is favored when the reaction medium is not sufficiently acidic.[8] In less acidic conditions (pH > 4), there is a higher concentration of the free aniline (a nucleophile), which readily attacks the diazonium salt.
Preventative Measures:
-
Maintain Low Temperature: Diazotization reactions must be kept cold (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt and to control the reaction rate.[]
-
Ensure Strong Acidity: The reaction must be run in a strong acid (e.g., HCl, H₂SO₄).[10] This ensures that the amine is protonated (Ar-NH₃⁺), deactivating it towards electrophilic attack by the diazonium salt.
-
Slow, Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic amine solution. This prevents localized areas of high nitrite concentration and temperature spikes, which can lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route to this compound?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of 3,4-dichloro-2-fluoronitrobenzene.[3][4] This route is favored for its high efficiency, selectivity, and atom economy.
-
Reaction: 3,4-dichloro-2-fluoronitrobenzene is reduced using hydrogen gas.
-
Catalyst: Platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are the most common catalysts.[3][4]
-
Conditions: The reaction is typically run in a solvent like ethanol or methanol, or sometimes neat, at temperatures of 50-100°C and hydrogen pressures of 0.1-5 MPa.[3][4]
An older method using iron powder in acidic media is also known but is less favored due to the large amount of iron-containing waste it generates.[4]
Visualizing the Synthesis and Side Reactions
The following diagrams illustrate the primary synthetic pathway and the formation of key byproducts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 6. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diazotisation [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions of 3,4-Dichloro-2-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving 3,4-dichloro-2-fluoroaniline. The unique electronic and steric properties of this substrate, imparted by its halogen substituents, present specific challenges and opportunities in cross-coupling chemistry. This resource will help you navigate these complexities to achieve successful and reproducible outcomes in your synthetic endeavors.
Understanding the Reactivity of this compound
The reactivity of this compound in common cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is significantly influenced by its substitution pattern. The two electron-withdrawing chlorine atoms and the highly electronegative fluorine atom decrease the nucleophilicity of the aniline nitrogen. The ortho-fluoro substituent also introduces steric hindrance around the amine. These factors necessitate careful optimization of reaction parameters to achieve high yields and minimize side reactions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is structured to help you diagnose and resolve common issues encountered during the coupling of this compound.
Problem 1: Low or No Conversion to the Desired Product
Question: I am not seeing any, or very little, of my desired coupled product. What are the most likely causes?
Answer: Low or no conversion in coupling reactions with this compound often points to issues with catalyst activation, reagent quality, or insufficiently forcing reaction conditions. Let's break down the potential culprits:
-
Catalyst System Inactivity: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1]
-
Are you using a pre-catalyst? If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions promote reduction to Pd(0).[2]
-
Is your ligand appropriate? For this electron-deficient aniline, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[1][3] Standard ligands like PPh₃ may be ineffective.[1]
-
-
Inadequate Base: The base plays a crucial role in the catalytic cycle.[4]
-
Presence of Oxygen or Water: The active Pd(0) catalyst is sensitive to oxygen.[1] Water can also lead to unwanted side reactions like protodeboronation in Suzuki couplings.[1]
-
Have you thoroughly degassed your solvents? It is imperative to degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]
-
Is your reaction setup under a strict inert atmosphere? Ensure your reaction flask was properly flame-dried or oven-dried, and maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Sub-optimal Temperature: Typical temperatures for these couplings are between 80-100°C.[5] Due to the deactivated nature of the substrate, you may need to increase the reaction temperature.
Problem 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm observing significant byproducts. How can I identify and minimize them?
Answer: The formation of side products is a common challenge. The most likely culprits with this compound are hydrodehalogenation and homocoupling.
-
Hydrodehalogenation (Loss of a Halogen): This results in the formation of byproducts where one of the chloro groups on the aniline ring is replaced by a hydrogen atom.
-
What can cause this? This can be a result of β-hydride elimination, an unproductive side reaction that can compete with reductive elimination.[6]
-
How can I minimize it? The choice of ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[7] Optimizing the base and temperature can also help.
-
-
Homocoupling: This refers to the coupling of two molecules of your starting materials (e.g., two molecules of the boronic acid in a Suzuki reaction).
-
What are the triggers? Homocoupling of boronic acids can be promoted by the presence of oxygen.[8]
-
How can I prevent it? Rigorous exclusion of air from the reaction is crucial.[8] Using the correct stoichiometry of reagents is also important; a large excess of the boronic acid can favor homocoupling.[1]
-
Problem 3: Product is a Dark Oil or Solid
Question: After workup, my product is a dark, impure oil or solid. What is causing this discoloration?
Answer: Dark coloration often indicates the presence of oxidized impurities or residual palladium catalyst.
-
Oxidized Impurities: The aniline moiety can be susceptible to oxidation, leading to colored byproducts.[9]
-
How can I remove them? Treating the crude product with activated carbon during recrystallization can help adsorb colored impurities.[9]
-
-
Residual Palladium: The palladium catalyst can sometimes precipitate as palladium black, a finely divided form of the metal that can be difficult to remove.
-
How can I remove it? Filtering the crude product solution through a pad of Celite® can help remove finely divided solids.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system to start with for coupling reactions of this compound?
A1: A good starting point would be a palladium(II) acetate (Pd(OAc)₂) or a palladium pre-catalyst in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[1][7] For the base, sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often effective.[1][5]
Q2: Which solvent should I choose for my reaction?
A2: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig and Suzuki-Miyaura couplings.[1][5] It is crucial that the solvent is anhydrous and thoroughly degassed before use.[1]
Q3: How much catalyst and ligand should I use?
A3: Catalyst loading can vary, but a typical starting point is 1-2 mol% of the palladium source.[10] The ligand-to-palladium ratio is also important and can influence catalytic performance.[10] For many bulky phosphine ligands, a 1:1 to 1.2:1 ligand-to-palladium ratio is often optimal.[3]
Q4: My this compound starting material is a solid. Does its purity matter?
A4: Absolutely. The purity of all reagents, including the starting aniline, is critical for the success of coupling reactions.[8] Impurities can inhibit the catalyst or participate in side reactions. If you suspect your starting material is impure, consider recrystallizing it before use.
Q5: What analytical techniques are best for monitoring the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are excellent choices. For mechanistic studies, techniques like NMR spectroscopy and mass spectrometry can provide detailed insights.[11][12]
Q6: I am performing a Suzuki coupling. Are there any special considerations for the boronic acid?
A6: Yes. Boronic acids can be prone to decomposition, especially in the presence of water, which can lead to protodeboronation.[1] It is best to use high-purity boronic acid and ensure all reaction components are anhydrous.[1] In some cases, using a boronate ester (e.g., a pinacol ester) can improve stability and reproducibility.[1]
Q7: Can I use microwave irradiation to accelerate the reaction?
A7: Microwave heating can be a very effective way to accelerate these types of coupling reactions and can sometimes lead to higher yields in shorter reaction times. However, direct translation of reaction conditions from conventional heating to microwave heating is not always straightforward and may require some optimization.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol% |
| Ligand | XPhos or SPhos | 1.2-2.4 mol% |
| Base | NaOtBu or K₃PO₄ | 1.5-2.0 equivalents |
| Solvent | Toluene or Dioxane (anhydrous) | Degas thoroughly |
| Temperature | 90-110 °C | Monitor by TLC/GC/LCMS |
| Atmosphere | Inert (Argon or Nitrogen) | Maintain throughout |
General Experimental Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium source, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[8]
-
Under a positive pressure of inert gas, add this compound and the amine coupling partner, followed by the anhydrous, degassed solvent.[8]
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC, GC, or LCMS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Diagram 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve common issues of low product conversion.
References
- Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11961-11969.
-
Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(43), 15914–15917.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11961–11969.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Dalton Transactions, 50(44), 15817-15827.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. Retrieved January 11, 2026, from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.
- Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1775.
- Altenhoff, G., et al. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
- Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Malig, T. C., et al. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Reaction Chemistry & Engineering, 5(3), 484-495.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with 3,4-Dichloro-2-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using 3,4-dichloro-2-fluoroaniline in palladium-catalyzed cross-coupling reactions.
Introduction: Understanding the Challenge
This compound is a valuable building block, but its unique electronic and steric properties make it a challenging substrate in palladium catalysis. The presence of three electron-withdrawing halogen substituents (two chlorine, one fluorine) significantly reduces the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen.[1] Furthermore, the fluorine atom at the C2 position introduces considerable steric hindrance around the amino group, complicating reactions at both the nitrogen center (C-N couplings) and the adjacent C3-Cl bond. This guide is designed to help you navigate these challenges effectively.
Part 1: General Troubleshooting & FAQs
Q1: Why are my reaction yields consistently low when using this compound?
A: The primary reasons stem from the substrate's inherent properties:
-
Reduced Nucleophilicity: For C-N coupling reactions like the Buchwald-Hartwig amination, the three halogen atoms pull electron density away from the aniline nitrogen. This makes the nitrogen a poor nucleophile, slowing down the crucial transmetalation/amine-binding step in the catalytic cycle.[1]
-
Steric Hindrance: The ortho-fluoro group physically blocks access to the nitrogen's lone pair, further impeding its ability to coordinate with the palladium center. This steric barrier is a significant kinetic hurdle.[2]
-
Inert C-Cl Bonds: For C-C coupling reactions like Suzuki or Heck, the carbon-chlorine bonds are inherently strong and less reactive towards oxidative addition than C-Br or C-I bonds. Activating these bonds requires highly active catalyst systems and often more forcing conditions.[3][4]
Q2: My reaction shows no conversion of starting material. What are the first things I should check?
A: Before optimizing reaction-specific parameters, always validate your foundational setup. Low or no conversion is often due to systemic issues rather than a flawed methodology.
-
Inert Atmosphere Integrity: Palladium(0) catalytic species are highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were rigorously degassed. Using a well-defined, air-stable precatalyst can also ensure consistent generation of the active Pd(0) species.
-
Reagent Quality:
-
Solvents: Use anhydrous solvents, as water can facilitate unwanted side reactions like hydrodehalogenation and protodeborylation (in Suzuki couplings).[5][6]
-
Base: Ensure the base is fresh and dry. For solid bases like K₃PO₄ or Cs₂CO₃, it's good practice to flame-dry the flask containing the base under vacuum before adding other reagents.
-
Catalyst: Use a fresh batch of palladium precursor and ligand. Over time, catalysts and ligands can degrade. Consider using a pre-formed, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) for better reproducibility.[1]
-
Q3: I'm observing a significant amount of a byproduct where one of the chlorine atoms is replaced by hydrogen (hydrodehalogenation). How can I minimize this?
A: Hydrodehalogenation (HDH) is a common and troublesome side reaction in palladium catalysis, replacing a C-X bond with a C-H bond.[7] It often competes with the desired cross-coupling pathway.
-
Hydrogen Source: The hydrogen atom for HDH can come from various sources, including trace water, the solvent (especially alcohols), or the amine coupling partner itself.[5][7] Using anhydrous solvents and reagents is the first line of defense.
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of reductive elimination (forming the desired product) and competing pathways like β-hydride elimination (which can lead to HDH).[2][8] Sometimes, a less electron-rich ligand can accelerate C-N reductive elimination, outcompeting the HDH pathway.[2]
-
Base and Solvent: The choice of base and solvent can be critical. For instance, using an alcohol solvent with a strong base can generate palladium-hydride species that are potent HDH catalysts.[7][9] Switching to a non-protic solvent like toluene, dioxane, or THF can mitigate this issue.
Part 2: Troubleshooting C-N Bond Formation (Buchwald-Hartwig Amination)
Q4: My Buchwald-Hartwig amination with this compound as the coupling partner is failing. How can I improve the yield?
A: This is a classic challenge of coupling an electron-deficient, sterically hindered aniline. Success hinges on using a catalyst system powerful enough to overcome the high activation barriers.
-
Use Modern, Bulky Ligands: Standard ligands like PPh₃ or BINAP are often ineffective. You need electron-rich, sterically demanding biaryl monophosphine ligands. These ligands accelerate both the oxidative addition and the turnover-limiting C-N reductive elimination steps.[3][10]
-
Employ a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the weakly acidic N-H bond of the aniline to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice. However, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective, especially at higher temperatures, and may offer better functional group tolerance.[11]
-
Increase Reaction Temperature: Due to the substrate's low reactivity, higher temperatures (e.g., 80-120 °C) are often necessary to drive the reaction to completion. Monitor for potential substrate or product decomposition at elevated temperatures.
Q5: What are the best-in-class ligands and bases for coupling this specific aniline?
A: While optimization is always substrate-dependent, the following table provides a strong starting point based on literature precedents for challenging, electron-deficient anilines.[12][13]
| Ligand | Precatalyst Generation | Typical Base | Solvent | Temperature (°C) | Key Characteristics & Rationale |
| XPhos | XPhos Pd G3 | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Highly active for C-Cl activation and coupling of electron-poor amines.[14] |
| RuPhos | RuPhos Pd G3 | NaOtBu, LHMDS | Toluene, THF | 80-110 | Excellent for sterically demanding substrates; promotes fast reductive elimination.[2] |
| BrettPhos | BrettPhos Pd G3 | K₂CO₃, Cs₂CO₃ | t-AmylOH, Dioxane | 100-120 | Very bulky ligand, effective for hindered coupling partners. |
| tBuXPhos | tBuXPhos Pd G3 | NaOtBu | Toluene | 80-110 | Increased steric bulk compared to XPhos, can be beneficial for challenging cases. |
Part 3: Troubleshooting C-C Bond Formation (Suzuki-Miyaura Coupling)
Q6: I'm struggling with a Suzuki coupling at one of the C-Cl bonds. What conditions are required for C-Cl activation?
A: Activating the inert C-Cl bond of this electron-deficient system is the primary challenge.
-
Catalyst System: You must use a catalyst system known for C-Cl bond activation. This means a Pd(0) source paired with a very electron-rich and bulky phosphine ligand (like XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][15][16] Using a well-defined precatalyst (e.g., XPhos Pd G2) is highly recommended for reproducibility.[17]
-
Base Selection: For Suzuki couplings of aryl chlorides, stronger bases are typically required compared to aryl bromides. K₃PO₄ and Cs₂CO₃ are excellent choices. They are strong enough to facilitate the transmetalation step without causing excessive side reactions.[15]
-
Solvent System: A polar, aprotic solvent or a mixture including water is often necessary. Common systems include Dioxane/H₂O, Toluene/EtOH/H₂O, or THF/H₂O.[15][16] The water is crucial for activating the boronic acid.
-
Temperature: High temperatures (100-120 °C) are almost always necessary to achieve a reasonable rate of oxidative addition into the C-Cl bond.[15]
Q7: My boronic acid is decomposing or I'm seeing significant homocoupling. What can I do?
A: These are common failure modes in Suzuki reactions, especially during long reactions at high temperatures.
-
Protodeborylation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, often caused by trace water or acidic/basic conditions.
-
Solution: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). Ensure your base is thoroughly dried if using a non-aqueous system. Monitor the reaction and stop it once the aniline starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to harsh conditions.[15]
-
-
Homocoupling: This is the coupling of two boronic acid molecules.
-
Solution: This side reaction is often promoted by the presence of oxygen. Ensure your inert atmosphere is strictly maintained throughout the reaction. Using a slight excess of the boronic acid can also help ensure the desired cross-coupling is the major pathway.[15]
-
Part 4: Visualizations & Workflows
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in palladium-catalyzed reactions with this compound.
Caption: A logical workflow for troubleshooting palladium-catalyzed reactions.
Key Mechanistic Challenges
This diagram illustrates the competing demands and challenges posed by the substrate.
Caption: Key challenges in palladium-catalyzed reactions of the title compound.
Part 5: Representative Experimental Protocol
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted for coupling at a C-Cl bond of an electron-deficient aniline using a modern palladium precatalyst.[15]
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.3 equiv.)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), XPhos Pd G2 (0.02 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with inert gas three times to ensure a strictly oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 4:1 v/v) and concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 8-24 hours for complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c0sc00331j]
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. [URL: https://www.benchchem.com/technical-support/low-yields-electron-deficient-anilines]
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5484–5494. [URL: https://pubs.acs.org/doi/10.1021/om300472q]
- Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317559]
- Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02306]
- Ren, P., & Schmalz, H.-G. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5431-5439. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.201406180]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [URL: https://www.mdpi.com/2073-4344/4/3/321]
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11794-11796. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc46271d]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-3-chloro-4-fluoroaniline]
- Dorel, R., & Echavarren, A. M. (2015). Gold-Catalyzed Reactions: A Paradigm Shift in Organic Synthesis. Journal of Organic Chemistry, 80(15), 7321-7332. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01138]
- Bercot, E. A., & Rovis, T. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(20), 8499–8507. [URL: https://pubs.acs.org/doi/10.1021/ja300999d]
- Chen, D. Y. K., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(6), 1122-1134. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4916911/]
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. [URL: https://www.benchchem.
- Bruneau, A., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis, 5(2), 1128-1132. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4786278/]
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [URL: https://www.sciencedirect.com/science/article/abs/pii/S138111690100183X]
- Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. [URL: https://pubmed.ncbi.nlm.nih.gov/16995692/]
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [URL: https://pubmed.ncbi.nlm.nih.gov/31166642/]
- Wikipedia. (n.d.). Heck reaction. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Ghaffari, B., et al. (2018). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 20(24), 7893–7897. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b03362]
- Chem-space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://chem-space.com/insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [URL: https://www.researchgate.net/post/Whats_the_problem_of_Suzuki-Miyuara_coupling_reaction_conditions]
- Fairlamb, I. J. S., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(24), 6963-6969. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01968a]
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- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Reactions with 3,4-Dichloro-2-fluoroaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving the versatile but sometimes challenging reagent, 3,4-dichloro-2-fluoroaniline. As a key building block in the synthesis of complex pharmaceutical agents like Poziotinib, understanding its reactivity is crucial for success.[1][2] This resource, structured in a question-and-answer format, addresses common issues, with a focus on preventing the formation of undesired dimeric byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Understanding Dimer Formation
Q1: What is dimer formation, and why is it a concern with this compound?
A1: Dimer formation, in this context, primarily refers to the unwanted coupling of two molecules of this compound to form an azo or hydrazo compound. This is a common side reaction for anilines, often proceeding through an oxidative pathway. The amino group (-NH₂) of aniline is susceptible to oxidation, which can be facilitated by atmospheric oxygen, certain metal catalysts, or harsh reaction conditions.[3] The resulting dimer is an impurity that reduces the yield of the desired product and complicates purification. Given the electron-rich nature of the aniline ring, even with the presence of deactivating halogen substituents, the potential for oxidative dimerization should always be considered.
Troubleshooting for Specific Reaction Types
Q2: I am performing a nucleophilic aromatic substitution (SNAr) with this compound and a highly activated aryl chloride, similar to a quinazoline moiety. Am I likely to see significant dimer formation?
A2: In the context of SNAr reactions with highly electron-deficient partners like 4-chloroquinazolines, dimer formation of this compound is generally not a major side reaction. The literature on the synthesis of Poziotinib, which utilizes this specific reaction, shows that the desired C-N bond formation is highly favored.[1][4][5] The SNAr reaction mechanism does not typically involve oxidation of the aniline.
Troubleshooting for SNAr:
-
Observation: TLC or LC-MS analysis shows a significant byproduct with a mass corresponding to the dimer of this compound.
-
Potential Cause: While less common in SNAr, this could indicate the presence of oxidizing impurities or exposure to air at elevated temperatures.
-
Recommended Actions:
-
Ensure an Inert Atmosphere: Although not always strictly necessary for this specific SNAr, if dimer formation is observed, conducting the reaction under a nitrogen or argon atmosphere can be beneficial.
-
Use High-Purity Reagents: Ensure your this compound and solvent are free from oxidizing contaminants.
-
Optimize Temperature: While these reactions often require heating (e.g., 90°C in acetonitrile), avoid excessive temperatures that could promote side reactions.[1]
-
Q3: I am planning a Buchwald-Hartwig amination using this compound. What are the key parameters to control to avoid dimer formation?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is also a reaction where aniline homocoupling (dimerization) can be a competing side reaction.[6][7] The catalytic cycle involves a palladium catalyst that can potentially mediate oxidative coupling of the aniline if the desired cross-coupling is slow.
Key Parameters for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich aniline and the Pd(0) catalyst. |
| Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) | These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the dimerization pathway.[7] |
| Base Selection | Use a non-nucleophilic, moderately strong base (e.g., NaOtBu, K₃PO₄) | The base is crucial for deprotonating the aniline, but an inappropriate choice can lead to side reactions. A screen of bases may be necessary. |
| Temperature | As low as possible to achieve a reasonable reaction rate | Higher temperatures can increase the rate of side reactions, including dimerization. |
Q4: I am considering an Ullmann condensation to couple this compound with an aryl halide. How can I suppress the formation of a symmetric biaryl dimer from my aniline?
A4: The classic Ullmann reaction, which often uses copper catalysis at high temperatures, is notorious for producing homocoupling products.[8][9] Modern Ullmann-type reactions with the use of ligands have milder conditions, but dimerization can still be a challenge.
Strategies to Minimize Dimerization in Ullmann Reactions:
-
Ligand-Promoted, Milder Conditions: Employ modern protocols that use ligands such as N,N-dimethylglycine or picolinic acid, which allow for lower reaction temperatures (e.g., 90-120°C).[10][11]
-
Stoichiometry Control: Use a slight excess of the aryl halide coupling partner to ensure the aniline is consumed in the desired reaction.
-
Inert Atmosphere: As with other cross-coupling reactions, maintaining an inert atmosphere is critical to prevent oxidative dimerization.
General Preventative Measures & Advanced Strategies
Q5: Are there any general laboratory practices I should follow to minimize the risk of dimer formation in any reaction involving this compound?
A5: Yes, several good laboratory practices can significantly reduce the likelihood of unwanted side reactions:
-
Degassing Solvents: Before use, degas your reaction solvents by sparging with an inert gas (nitrogen or argon) or by using a freeze-pump-thaw technique. This removes dissolved oxygen.
-
Use of Fresh Reagents: Use a fresh bottle of this compound or purify older stock if discoloration is observed. Anilines can oxidize over time on the shelf.
-
Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS. If you observe the formation of a new, often colored, spot that is less polar than your starting aniline, it may be a dimer. Adjusting reaction conditions early can save the reaction.
Q6: If dimerization is a persistent issue, would using a protecting group on the aniline be a viable strategy?
A6: Absolutely. Protecting the amino group is an excellent, though multi-step, strategy to completely prevent dimerization.[12][13] A protecting group temporarily modifies the amine, rendering it non-nucleophilic and resistant to oxidation. After the desired reaction is complete, the protecting group is removed to regenerate the free amine.
Common Protecting Groups for Anilines:
| Protecting Group | Installation Reagent | Deprotection Conditions | Key Features |
| Acetyl (Ac) | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis | Easy to install but requires relatively harsh removal conditions.[12] |
| t-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) | Stable to a wide range of conditions, removed with acid.[14] |
| Carboxybenzyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Removed under neutral conditions, useful if other parts of the molecule are acid or base sensitive.[14] |
The choice of protecting group will depend on the stability of your other functional groups to the deprotection conditions.
Experimental Protocols & Visual Guides
Protocol 1: SNAr Reaction of this compound with a 4-Chloroquinazoline
This protocol is adapted from the synthesis of Poziotinib intermediates.[1][5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinazoline derivative (1.0 equiv), this compound (1.2 equiv), and acetonitrile (to a concentration of ~0.5 M).
-
Reaction: Heat the mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 4-chloroquinazoline is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.
Diagrams
Caption: Competing pathways: desired cross-coupling vs. oxidative dimerization.
Caption: A decision-making workflow for troubleshooting dimer formation.
References
-
The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride. J-Stage. [Link]
-
The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride. PubMed. [Link]
-
Poziotinib for the treatment of Adenocarcinoma of Lung Stage IIIB or Adenocarcinoma of Lung Stage IV. New Drug Approvals. [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
-
Detected products from the peroxidase oxidation of highly halogenated anilines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ResearchGate. [Link]
-
Alternate route to the synthesis of poziotinib. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH. [Link]
-
Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Protection of Aniline Derivatives. YouTube. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Protecting Groups List. SynArchive. [Link]
- Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH. [Link]
-
Protecting group. Wikipedia. [Link]
-
Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Semantic Scholar. [Link]
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO. [Link]
-
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. [Link]
-
A New Synthesis of Gefitinib. Thieme Connect. [Link]
- Preparation method of para-fluoroaniline.
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Stability of 3,4-Dichloro-2-fluoroaniline under acidic conditions
Technical Support Center: 3,4-Dichloro-2-fluoroaniline
Introduction: Navigating the Nuances of this compound Stability
Welcome to the technical support guide for this compound (CAS No. 161417-37-8). As a key intermediate in the synthesis of advanced pharmaceutical compounds and specialty chemicals, understanding its behavior under various experimental conditions is paramount to achieving high yields and purity.[1][2] This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in acidic environments. We will delve into the core principles governing its stability, provide direct answers to common experimental challenges, and offer validated protocols to ensure the integrity of your work.
The stability of an aniline derivative is intrinsically linked to the electronic effects of its substituents. In this compound, the presence of three electron-withdrawing halogens (two chlorine atoms and one fluorine atom) significantly influences the electron density on the nitrogen atom. These groups pull electron density away from the aromatic ring and the amino group through the inductive effect.[3][4][5] This reduction in electron density makes the aniline less basic compared to unsubstituted aniline, meaning its lone pair of electrons is less available to accept a proton.[5][6] While this can affect its reactivity in desired pathways, it also plays a crucial role in its stability profile, particularly its susceptibility to degradation under harsh acidic stress.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers working with this compound in acidic media.
Q1: I am planning a synthesis using this compound under acidic conditions. Is the compound stable?
A: The stability of this compound is conditional. Under mild acidic conditions (pH 3-6) at ambient temperature, it exhibits good stability for typical reaction times.[9] However, in the presence of strong acids (e.g., >1M HCl, H₂SO₄) and particularly at elevated temperatures, significant degradation can occur.[7] It is advisable to prepare acidic solutions of this compound fresh and for immediate use whenever possible.[7] Long-term storage in an acidic matrix is not recommended without experimental validation of its stability under your specific conditions.[8]
Q2: My reaction yield is consistently low when using a strong acid. Could my starting material be degrading?
A: Yes, this is a highly probable cause.[7] Low yields in strongly acidic reactions are a classic indicator of starting material degradation. The combination of a strong acid and heat can accelerate hydrolytic degradation pathways.
Troubleshooting Steps:
-
Temperature Control: If the reaction chemistry allows, perform the reaction at a lower temperature to minimize the degradation rate.[7]
-
Acid Concentration: Titrate the acid catalyst. Determine the minimum concentration required for an efficient reaction to avoid unnecessarily harsh conditions.[7]
-
Reaction Time: Closely monitor your reaction's progress (e.g., by TLC or HPLC) to prevent unnecessarily long exposure to the acidic environment once the reaction is complete.[7]
-
Alternative Catalysts: Investigate if milder acids or alternative catalytic systems are compatible with your desired transformation.
Q3: My HPLC analysis of a reaction mixture shows several unexpected peaks that weren't in the starting material. How can I confirm if these are degradation products?
A: The appearance of new peaks is a strong indication of degradation.[7] The definitive way to confirm this is to perform a forced degradation study . This involves intentionally exposing a pure sample of this compound to your acidic reaction conditions (without other reactants) and monitoring the sample by HPLC over time. A decrease in the parent peak area with a corresponding increase in the new peaks confirms they are degradants.[7][10] For structural elucidation of these unknown products, using hyphenated techniques like LC-MS is invaluable.[7]
Q4: What are the most likely degradation products of this compound in acid?
A: Based on established degradation pathways for halogenated anilines, the primary degradation products likely arise from two main pathways:[7][11]
-
Hydrolysis of the Amino Group: The most common pathway under acidic conditions is the hydrolysis of the C-N bond, leading to the substitution of the amino group (-NH₂) with a hydroxyl group (-OH). This would form 3,4-Dichloro-2-fluorophenol .
-
Dehalogenation: While typically requiring more energy (e.g., photochemical or high heat), the loss of a chlorine or fluorine atom is a possible secondary degradation pathway.[12]
-
Ring Hydroxylation: Direct hydroxylation of the aromatic ring is another potential degradation route observed in similar compounds.[11][12]
Data Summary: Stability Profile Under Acidic Stress
The following table summarizes the expected stability and degradation behavior of this compound under various acidic conditions. This data is generalized, and empirical testing is always recommended.
| Stress Condition | Parameters | Expected Stability | Anticipated Primary Degradation Pathway |
| Mild Acidic Hydrolysis | pH 4.0, Room Temperature, 24h | High | Minimal to no degradation expected. |
| Moderate Acidic Hydrolysis | 0.1 M HCl, Room Temperature, 24h | Moderate | Slow hydrolysis of the amino group may be observed. |
| Forced Acidic Hydrolysis | 1.0 M HCl, 60°C, 8h | Low | Significant degradation is likely. Hydrolysis to the corresponding phenol is the expected primary route. |
| Strong Acidic Hydrolysis | 5.0 M H₂SO₄, 80°C, 4h | Very Low | Rapid and extensive degradation expected, potentially leading to multiple degradation products including hydrolysis and dehalogenation. |
Visualizing Potential Degradation
The following diagram illustrates the most probable degradation pathway for this compound under forced acidic conditions.
Caption: Primary degradation pathway of this compound.
Experimental Protocol: Acidic Forced Degradation Study
This protocol provides a robust framework for assessing the stability of this compound in your specific acidic medium. This is a crucial step in developing a stability-indicating analytical method.[10][13]
Objective: To intentionally degrade this compound under acidic stress to identify potential degradation products and understand its stability limits.
Materials:
-
This compound (high purity)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes
-
HPLC system with UV or DAD detector
-
LC-MS system (for identification of degradants)
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound at approximately 1 mg/mL in methanol or acetonitrile.
-
Acid Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 1.0 M HCl.
-
Dilute to the mark with 1.0 M HCl. This results in a final concentration of ~0.1 mg/mL in 1.0 M HCl.
-
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution into a 10 mL volumetric flask with the analysis mobile phase or a neutral diluent (e.g., 50:50 water:acetonitrile).
-
Stress Condition:
-
Place the acid stress sample in a water bath set to 60°C.
-
Store the control sample at 4°C, protected from light.
-
-
Time-Point Analysis:
-
Withdraw aliquots (e.g., 1 mL) from the stressed sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquot with an equimolar amount of NaOH solution (e.g., 1.0 M NaOH) to halt the degradation.
-
Dilute the neutralized sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the control and all stressed, neutralized samples using a validated, stability-indicating HPLC method. The method must be capable of separating the parent peak from any new peaks that form.[7]
-
A C18 column is typically suitable, with a mobile phase of acetonitrile and water (or a suitable buffer). UV detection is appropriate for this aromatic compound.[7][14]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control (t=0) sample.
-
Calculate the percentage degradation of this compound.
-
Determine the peak purity of the parent peak to ensure co-elution is not occurring.
-
If significant degradation is observed, analyze the samples by LC-MS to obtain the mass of the degradation products and aid in their structural elucidation.[15][16][17][18]
-
References
- Effect of Substituents on the Basicity of Anilines. (2020). YouTube.
- STRONGLY BASIC SYSTEMS: IV. SUBSTITUENT EFFECTS ON THE ACIDITY OF AROMATIC AMINES. (n.d.).
- Aromatic Amines: Q) How Is The Basicity of Aniline Affected by Substituents On The Ring?. (n.d.). Scribd.
- substituents effects on the bacicities of amines.ppt. (n.d.). Slideshare.
- stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions. (n.d.). Benchchem.
- Basicity of Arylamines. (2025). Chemistry LibreTexts.
- Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. (n.d.).
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
- ANALYTICAL METHOD SUMMARIES. (2021). Source.
- ANALYTICAL METHOD SUMMARIES. (2022). Source.
- Forced Degrad
- Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (n.d.).
- Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. (2022).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- A Comparative Guide to Monitoring 3-Chloro-4-fluoroaniline Exposure: Electrochemical Detection and Altern
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- 4-Fluoroaniline | C6H6FN | CID 9731. (n.d.). PubChem.
- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). PubMed.
- Proposed reaction pathways for degradation of aniline. (n.d.).
- This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis. (n.d.). Source.
- Difluoroalkylation of Anilines via Photoinduced Methods. (2023). PMC - NIH.
- Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. (n.d.). Source.
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Stability of 3,4-Dichloro-2-fluoroaniline under basic conditions
Welcome to the technical support center for 3,4-Dichloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile but sensitive intermediate. Understanding its stability, particularly under basic conditions, is paramount for successful synthesis, purification, and process development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic (alkaline) conditions?
A1: this compound is susceptible to degradation under basic conditions, especially at elevated temperatures. The primary degradation pathway is nucleophilic aromatic substitution (SNAr), where a hydroxide ion (OH⁻) from the base can displace one of the halogen substituents on the aromatic ring. The molecule's aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effects of the three halogen atoms.
Q2: Which of the halogens (Fluorine or Chlorine) is the most likely leaving group during degradation in a basic medium?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1] This attack is favored at carbon atoms that are most electron-poor. The high electronegativity of fluorine makes the carbon it is attached to (C2) highly electrophilic, and it also stabilizes the intermediate Meisenheimer complex. Consequently, despite fluoride being a poor leaving group in Sₙ1/Sₙ2 reactions, it is often the best leaving group in SNAr.[1] Therefore, displacement of the fluorine atom is a highly probable degradation pathway, alongside the displacement of the chlorine atoms.
Q3: My reaction mixture involving this compound turns dark brown after adding a base. What is the cause?
A3: The darkening of aniline-containing solutions, especially under basic conditions or upon exposure to air, is often indicative of oxidation.[2][3] Anilines can oxidize to form colored polymeric byproducts.[2] This process can be accelerated by heat and the presence of oxygen.
Q4: How does the choice of base affect the stability of this compound?
A4: The strength and concentration of the base are critical factors. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will provide a higher concentration of the hydroxide nucleophile, accelerating the rate of SNAr degradation compared to weaker bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). For applications requiring basic conditions, using the mildest base possible for the shortest duration is recommended.
Q5: Are there any known methods to improve the stability of halogenated anilines during storage or use?
A5: Yes, for some related compounds like 3-chloro-4-fluoroaniline, conversion to its hydrochloride salt has been shown to enhance long-term storage stability.[4] This is because protonation of the amino group deactivates the aromatic ring towards oxidative and other degradation pathways. If your experimental conditions permit, using the hydrochloride salt form and neutralizing it just before use can be an effective strategy.
Potential Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)
Under basic conditions, the primary mechanism of degradation for this compound is nucleophilic aromatic substitution. The hydroxide ion (OH⁻) acts as the nucleophile. The reaction is facilitated by the three electron-withdrawing halogen substituents, which make the aromatic ring electron-deficient and stabilize the negatively charged intermediate (a Meisenheimer complex).
The diagram below illustrates the general mechanism for the substitution of a halogen atom by a hydroxide group.
Caption: General mechanism for SNAr degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solutions |
| Low or No Recovery of Starting Material After Basic Workup | Degradation of the aniline via nucleophilic aromatic substitution (hydrolysis). | • Use a milder base (e.g., NaHCO₃, K₂CO₃) instead of strong bases (NaOH, KOH). • Perform the workup at a lower temperature (e.g., 0-5 °C).[3] • Minimize the duration of exposure to the basic solution. • If possible, use a non-aqueous basic workup or a liquid-liquid extraction with a dilute acid to isolate the product as its salt.[5] |
| Formation of Dark, Tarry, or Polymeric Byproducts | Oxidation of the aniline starting material or product.[2] | • Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[2] • Use degassed solvents to remove dissolved oxygen.[3] • Promptly purify the product after the reaction is complete to avoid prolonged exposure to air.[2] |
| Appearance of New, Unidentified Peaks in HPLC/LC-MS Analysis | Formation of degradation products, such as hydroxylated anilines (e.g., 4-chloro-2-fluoro-3-hydroxyaniline). | • Use LC-MS to determine the molecular weight of the impurity peaks. Compare these masses to the expected masses of potential hydrolysis products. • Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. |
| Inconsistent Reaction Yields or Purity | Instability of the free base during storage or handling. | • Consider converting the aniline to its hydrochloride salt for storage, which is generally more stable.[4] • Ensure the starting material is pure before use; anilines can darken and degrade over time.[3][6] Store in a cool, dark place and under an inert atmosphere. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general method to assess the stability of this compound under basic conditions, which is essential for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and determine the rate of degradation of this compound under defined basic conditions.
Materials:
-
This compound (high purity)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
HPLC-grade Acetonitrile and Water
-
Class A volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 reversed-phase column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Reaction Setup:
-
In a sealed vial, add a known volume of the stock solution to an equal volume of 0.1 M NaOH. The final concentration of the aniline should be approximately 0.5 mg/mL.
-
Prepare a control sample by adding the stock solution to an equal volume of water.
-
Incubate the vials at a controlled temperature (e.g., 50 °C) to accelerate degradation.
-
-
Time-Point Sampling: Withdraw aliquots from the reaction and control vials at specific time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equivalent amount of 0.1 M HCl to stop the degradation.
-
Sample Preparation for HPLC: Dilute the quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.05 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and acetonitrile is a common starting point.[4]
-
Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Caption: Workflow for a forced degradation study.
References
- Benchchem. Troubleshooting guide for the synthesis of substituted anilines.
- Apollo Scientific. 3,4-Dichloroaniline Safety Data Sheet.
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET for 3-Chloro-4-fluoroaniline.
- Benchchem. Technical Support Center: Troubleshooting Reactions with Aniline Hydrobromide Salts.
- Li, Y., et al. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Fisher Scientific. SAFETY DATA SHEET for 4-Chloro-2-fluoroaniline.
- CDH Fine Chemical. 3-Chloro-4-Fluoro Aniline MATERIAL SAFETY DATA SHEET.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF.
- ResearchGate. How do I remove aniline from the reaction mixture?.
- Chemistry LibreTexts. 20.7: Reactions of Arylamines.
- ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- Scribd. Nucleophilic Aromatic Substitutions | PDF | Amine | Chlorine.
- Google Patents. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
- PubChem. This compound | C6H4Cl2FN | CID 2782703.
- YouTube. nucleophilic aromatic substitutions.
- PubMed. Biodegradation of aniline in an alkaline environment by a novel strain of the halophilic bacterium, Dietzia natronolimnaea JQ-AN.
- YouTube. Nucleophilic Aromatic Substitution EXPLAINED!.
- OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- Benchchem. A Comparative Guide to the Reactivity of 3,5-Dichloroaniline and 3,4-Dichloroaniline.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
- Sigma-Aldrich. This compound | 886762-39-6.
- Analytical Methods.
- This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis.
- PubChem. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257.
- Organic Chemistry – Specific Name Reactions.
- Benchchem. Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
- Benchchem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- NIH. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- NIH PubChem. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708.
- Chemistry 12.
- ChemicalBook. 3-Chloro-4-fluoroaniline | 367-21-5.
- Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing.
- CBSE Academic. Chemistry (Class XII).
Sources
Handling and storage of 3,4-Dichloro-2-fluoroaniline
Answering the user's request.## Technical Support Center: 3,4-Dichloro-2-fluoroaniline
Welcome to the comprehensive technical support guide for this compound (CAS No. 886762-39-6). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its handling, storage, and common experimental troubleshooting. Our goal is to bridge the gap between datasheet specifications and real-world laboratory application, ensuring both the integrity of your experiments and the safety of your team.
Section 1: Chemical Profile & Properties
This section provides a summary of the key physical and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 886762-39-6 | [1] |
| Molecular Formula | C₆H₄Cl₂FN | [1] |
| Molecular Weight | 180.00 g/mol | [1] |
| Physical Form | White to Yellow or Gray Solid | |
| Primary Application | Key intermediate in advanced pharmaceutical synthesis | [2] |
Section 2: Frequently Asked Questions (FAQs) on Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as hazardous. The primary risks include:
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1]
-
Irritation: It is known to cause significant skin irritation and serious eye irritation.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: Due to its hazard profile, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4]
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against dust particles and splashes.[4]
-
Body Protection: A lab coat or protective suit is required to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or if working outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5][6]
Q3: What are the best practices for handling this chemical in the lab?
A3: Adherence to proper handling procedures is critical for safety and experimental success.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][7][8]
-
Avoid Dust Formation: Take care to avoid generating dust when transferring the solid.[4][8]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][4]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[6][8]
Safe Handling and Usage Workflow
The following diagram outlines the critical steps from receiving the chemical to its use in an experimental setup.
Caption: Workflow for the safe handling of this compound.
Section 3: Troubleshooting Storage & Stability
Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?
A4: Proper storage is crucial for maintaining the compound's purity. It is generally stable under normal conditions, but certain precautions are necessary.[5][7]
| Parameter | Recommendation | Rationale & Source |
| Temperature | Store in a cool place. Refrigeration is often recommended. | Prevents potential degradation from heat.[9][10] |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated area. | Protects from moisture and atmospheric contaminants.[3][5][7] |
| Light/Air | Protect from light and air. | The compound may darken upon exposure, indicating potential oxidation or degradation.[5][9] |
| Security | Store locked up. | Restricts access to authorized personnel only, due to its toxicity.[3][6] |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | These substances can cause vigorous reactions or degradation of the aniline.[5][10][11] |
Q5: I opened a bottle of this compound and it has changed color from off-white to brown. Is it still usable?
A5: A color change, typically darkening, often indicates some level of degradation, likely due to exposure to air or light.[9] While minor discoloration may not significantly impact reactions where it is used in excess, it is a critical concern for high-purity applications like pharmaceutical synthesis.
Causality: Aniline compounds are susceptible to oxidation, which can form colored impurities. This process can be accelerated by light and the presence of trace metal contaminants.
Recommended Action:
-
Assess Criticality: Determine if your experiment requires high-purity starting material. For stoichiometric or catalytic reactions, using a degraded sample is not advised.
-
Purity Check: If feasible, run a quick purity analysis. A simple Thin Layer Chromatography (TLC) against a known fresh sample or a more quantitative method like HPLC or GC-MS can determine the extent of degradation.[12][13]
-
Purification: If the compound is deemed impure but valuable, consider purification. Recrystallization from a suitable solvent system or column chromatography can be effective.
-
Disposal: If purity cannot be confirmed or restored, it is safest to dispose of the material according to your institution's hazardous waste protocols.[3][11]
Decision Workflow: Handling Compromised Material
This diagram provides a logical path for deciding how to proceed with a suspect container of this compound.
Caption: Decision-making workflow for a potentially degraded sample.
Section 4: Experimental & Analytical Troubleshooting
Q6: I am using this compound in a reaction and getting low yield. What are common causes?
A6: Low yields can stem from several factors related to the reagent's quality and reaction conditions.
-
Reagent Purity: As discussed, degradation of the starting material is a primary suspect. Impurities can interfere with the reaction or inhibit catalysts.
-
Incompatible Solvents/Reagents: Ensure all solvents are anhydrous if the reaction is moisture-sensitive. Aniline nitrogen is basic and can be protonated by acidic contaminants, rendering it unreactive as a nucleophile.
-
Atmosphere Control: Some reactions involving anilines, particularly organometallic cross-couplings, require an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. Side reactions or decomposition can occur at elevated temperatures.
Q7: I am analyzing my reaction mixture containing this compound by HPLC and see significant peak tailing. How can I fix this?
A7: Peak tailing with aniline compounds in reversed-phase HPLC is a classic problem caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing.
Causality: The lone pair on the aniline's nitrogen atom interacts strongly with surface silanols (-Si-OH) on the stationary phase, leading to a non-ideal chromatographic process and tailed peaks.
Solutions:
-
Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[13] This protonates the aniline (forming an anilinium ion) and suppresses the ionization of the silanol groups, dramatically reducing the unwanted secondary interaction.[13]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically blocked. Using a high-quality, end-capped C18 column can minimize tailing.[13]
-
Reduce Sample Concentration: Overloading the column can exacerbate tailing. Try diluting your sample further before injection.[13]
-
Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection to remove any particulates that could disrupt the column bed.
Section 5: Disposal & Spill Management
Q8: How should I dispose of waste containing this compound?
A8: All waste containing this compound must be treated as hazardous.
-
Product Waste: Offer surplus and non-recyclable solutions to a licensed disposal company.[4][11] A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][11]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product.[11]
-
Do Not: Never dispose of this chemical down the drain or in general waste.[4]
Q9: What is the correct procedure for cleaning up a small spill of solid this compound?
A9: A swift and safe response is essential.
-
Evacuate & Secure: Alert others in the area and restrict access. Ensure adequate ventilation (fume hood).
-
Wear PPE: Don all appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.
-
Final Steps: Remove and dispose of contaminated PPE properly. Wash hands thoroughly.
References
- This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis. Google Cloud.
- SAFETY DATA SHEET - 3-Chloro-4-fluoroaniline. Fisher Scientific.
- SAFETY DATA SHEET - 3,4-Dichloroaniline. Fisher Scientific.
- SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. Fisher Scientific.
- SAFETY DATA SHEET - 3,4-Dichloroaniline. Sigma-Aldrich.
- This compound | C6H4Cl2FN | CID 2782703. PubChem.
- 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY D
- 3,4-Dichloroaniline. Apollo Scientific.
- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. PubChem.
- Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.
- Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
- A Comparative Guide to Monitoring 3-Chloro-4-fluoroaniline Exposure: Electrochemical Detection and Altern
- 3,4-DICHLORO ANILINE CAS No 95-76-1 MATERIAL SAFETY D
- Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. Benchchem.
- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
- This compound | 886762-39-6. Sigma-Aldrich.
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Technical Support Center: Safe Handling of 3,4-Dichloro-2-fluoroaniline
Welcome to the technical support guide for 3,4-Dichloro-2-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals to provide essential safety information, personal protective equipment (PPE) guidelines, and emergency protocols. As a potent chemical intermediate, understanding and implementing rigorous safety measures is paramount to ensuring a safe laboratory environment and the integrity of your research. This guide is structured in a practical question-and-answer format to address common concerns and potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with multiple routes of toxicity. The primary hazards include:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation: The compound can cause significant skin irritation and serious eye irritation or damage.[1]
-
Allergic Skin Reaction: It may cause an allergic skin reaction (skin sensitization) upon repeated contact.[4]
-
Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects.[4]
Understanding these hazards is the first step in risk mitigation. All experimental work must be preceded by a thorough risk assessment.
Q2: I've noticed a bluish tint to my fingernails after working with a related aniline compound. What does this mean?
A2: A bluish discoloration of the skin, lips, and fingernails is a sign of cyanosis, which can be caused by the formation of methemoglobin in the blood. This is a serious condition indicating deficient oxygenation of the blood. Aniline and its derivatives are known to induce methemoglobinemia. If you observe these symptoms, you must:
-
Immediately remove yourself from the contaminated area to fresh air.
-
Seek urgent medical attention.[5]
-
Inform your supervisor and provide them with the Safety Data Sheet (SDS) for the chemical.
This is a critical medical emergency, and prompt action is essential.
Q3: What should I do if I accidentally spill this compound powder on my lab bench?
A3: A spill of this compound requires immediate and careful attention to prevent exposure and contamination.
-
Evacuate and Ventilate: Ensure the immediate area is evacuated and increase ventilation.[4]
-
Wear Appropriate PPE: Do not attempt to clean a spill without the correct PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Contain the Spill: Prevent the powder from becoming airborne.[5] Cover the spill with an inert absorbent material like vermiculite or sand.[6]
-
Clean-Up: Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][7] Avoid creating dust.[4][5]
-
Decontaminate: Clean the affected area thoroughly with soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste according to your institution's and local regulations.[8]
Personal Protective Equipment (PPE) Protocol
Effective use of PPE is non-negotiable when handling this compound. The causality behind each piece of equipment is to provide a barrier against the specific hazards of the chemical.
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | NIOSH/MSHA-approved respirator with particulate filter (or EN 149 approved).[6][9] A full-face respirator may be necessary if exposure limits are exceeded.[7] | Protects against inhalation of toxic dust particles, a primary route of exposure.[4] |
| Eye Protection | Tightly fitting chemical safety goggles with side-shields or a face shield.[4][7] | Prevents contact with the eyes, which can cause serious and irreversible damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[7][10] Gloves must be inspected before use and disposed of properly after handling.[4] | Prevents dermal absorption, a significant route of toxicity, and protects against skin irritation and sensitization.[2] |
| Body Protection | A lab coat or chemical-resistant suit and closed-toe shoes.[6] Fire/flame resistant and impervious clothing is recommended.[7] | Minimizes the risk of skin contact from spills or splashes. Contaminated work clothing should not be allowed out of the workplace.[11] |
Experimental Workflow: Safe Handling Protocol for this compound
This protocol outlines the mandatory steps for safely handling this compound in a laboratory setting.
-
Pre-Experiment Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure the work area is in a certified chemical fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[12]
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling the Compound:
-
Always handle the solid compound within the fume hood to avoid dust generation.
-
Use non-sparking tools for weighing and transferring the powder.[7]
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Experiment Procedures:
-
Thoroughly decontaminate all equipment and the work surface.
-
Dispose of all waste (including contaminated gloves and weighing paper) in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Launder contaminated clothing separately before reuse.[5]
-
Emergency Response Workflow
The following diagram illustrates the logical flow of actions in case of an accidental exposure to this compound.
Caption: Workflow for responding to accidental exposure.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed. (1998). A study detailing the toxic effects of 3,4-dichloroaniline on the kidney, liver, and urinary bladder.
- This compound | C6H4Cl2FN | CID 2782703 - PubChem. National Center for Biotechnology Information.
- Chemical Safety Data Sheet MSDS / SDS - 2-(3,4-Dichlorophenyl)-4-fluoroaniline - ChemicalBook. (2025).
- 3,4-Dichloroaniline - Apollo Scientific. (2023). Outlines safe handling, storage, and first-aid procedures.
- 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC) - Aarti Industries. Provides safety information on a related fluoroaniline, including engineering controls and first-aid measures.
- 3,4-DICHLORO ANILINE CAS No 95-76-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. A safety data sheet detailing hazards, PPE, and handling procedures.
- 367-21-5_GPS_3-Chloro-4-fluoroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) - Aarti Industries. (2025). Safety summary for a similar compound, highlighting toxicity and handling advice.
- Safety Data Sheet: 3-Chloro-4-fluoroaniline - Carl ROTH. (2024). Provides information on PPE, particularly glove standards.
- Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99% - Cole-Parmer. Discusses emergency overview, PPE, and spill cleanup procedures.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET. (2011). Classifies hazards for a related compound, noting it is harmful if swallowed, in contact with skin, or inhaled.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Details precautionary statements and first-aid measures for 3,4-Dichloroaniline.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2011).
- 3,4-dichloroaniline - personal protective equipemn recommendations? - ResearchGate. (2018). A discussion recommending high-level PPE, such as that used for cytotoxic drugs, for handling 3,4-dichloroaniline.
- This compound CAS#: - ChemicalBook.
- 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- SAFETY DATA SHEET. (2025). Provides hazard identification and first-aid measures for 3-Chloro-4-fluoroaniline.
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Methods for 3,4-Dichloro-2-fluoroaniline
Introduction
3,4-Dichloro-2-fluoroaniline is a critical chemical intermediate, serving as a fundamental building block in the synthesis of advanced pharmaceutical compounds.[1] Its structural integrity and purity are not merely matters of quality control; they are foundational to the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredients (APIs). The presence of isomers, unreacted starting materials, or byproducts can have profound implications for downstream synthetic steps and the toxicological profile of the end product.
This guide provides a comparative analysis of the primary analytical techniques used to characterize this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our focus is on building a robust, self-validating analytical strategy that ensures the highest degree of confidence in your results.
Section 1: Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of quantitative analysis for organic intermediates, offering high-resolution separation of the target compound from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and accuracy make it the most widely adopted technique for quantitative determination.[2]
Principle of Operation: Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For halogenated anilines, reversed-phase HPLC, typically with a C18 column, is the method of choice. The nonpolar stationary phase retains the analyte, and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used for elution.[3]
Causality in Method Design: The choice of a C18 column is deliberate; its hydrophobic nature provides effective retention for aromatic compounds. An acidic modifier, such as 0.1% formic or trifluoroacetic acid, is often added to the mobile phase. This serves a critical dual purpose: it suppresses the ionization of the basic aniline group, preventing peak tailing, and ensures consistent protonation, leading to sharp, reproducible peaks.[3] A gradient elution, where the proportion of organic solvent is increased over time, is typically employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable timeframe.[2]
Advantages:
-
High resolution and sensitivity, especially with UV or MS detectors.
-
Suitable for non-volatile and thermally labile compounds.
-
Robust and reproducible for quantitative analysis.
-
Versatile for a wide range of potential impurities.[4]
Limitations:
-
May not be suitable for highly volatile impurities.[4]
-
Requires careful mobile phase preparation and system maintenance.
Experimental Protocol: HPLC-UV Purity Analysis
Objective: To determine the purity of a this compound sample and quantify any related impurities by area percent.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Scientist's Note: Degas both solvents using sonication or vacuum filtration to prevent bubble formation in the pump heads, which can cause baseline instability.
-
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. This serves as the stock solution.
-
-
Sample Solution Preparation (1 mg/mL):
-
Prepare the sample solution identically to the standard solution.
-
-
Working Solution Preparation (0.1 mg/mL):
-
Dilute both the standard and sample stock solutions 1:10 with the 50:50 acetonitrile/water mixture.
-
Scientist's Note: Filtering the final solutions through a 0.45 µm syringe filter is a critical step to remove particulates that could clog the column frit, leading to high backpressure and poor peak shape.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (A preliminary UV scan can confirm the λmax).[5]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Solvent A (Water/FA) % Solvent B (ACN/FA) 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Analysis Sequence:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the standard solution to determine the retention time and system suitability (e.g., peak symmetry, theoretical plates).
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying volatile and thermally stable impurities. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[6]
Principle of Operation: The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. The column contains a stationary phase (e.g., a polysiloxane polymer) that separates compounds based on their boiling points and polarity.[2] Eluted compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z).
Causality in Method Design: A non-polar capillary column (e.g., DB-5ms) is often chosen because it separates compounds primarily by boiling point, which is effective for distinguishing between isomers or compounds with different degrees of halogenation.[7] The 70 eV electron ionization energy is a standard because it is highly reproducible and generates extensive fragmentation, creating a unique "fingerprint" mass spectrum for each compound that can be compared against spectral libraries for confident identification.[7]
Advantages:
-
Excellent separation efficiency for volatile compounds.[4]
-
Provides structural information from mass spectra, aiding in definitive impurity identification.
-
Extremely high sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds without derivatization.[4]
-
The high energy of the inlet can sometimes cause degradation of sensitive analytes.
Experimental Protocol: GC-MS Impurity Identification
Objective: To identify volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of dichloromethane.
-
Scientist's Note: The choice of solvent is critical. It must fully dissolve the sample without co-eluting with or obscuring peaks of interest. Dichloromethane is a good choice due to its high volatility.
-
-
GC-MS System Parameters:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution.
-
-
Data Processing:
-
Examine the total ion chromatogram (TIC) for peaks other than the main analyte.
-
Obtain the mass spectrum for each impurity peak.
-
Compare the fragmentation pattern to a spectral library (e.g., NIST) to tentatively identify the impurities. The presence of a molecular ion (M⁺) and characteristic isotopic patterns (e.g., the M/M+2 pattern for chlorine) are key confirmation points.
-
Section 2: Spectroscopic Methods for Structural Elucidation
While chromatography separates and quantifies, spectroscopy provides definitive structural confirmation. For a molecule like this compound, a multi-technique spectroscopic approach is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.[6]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, the aromatic region will show distinct signals for the two aromatic protons, with splitting patterns (coupling) influenced by the adjacent fluorine and other protons. The amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment, and carbon-fluorine coupling provides further structural confirmation.
-
¹⁹F NMR: This is a highly specific technique that provides a signal only for the fluorine-containing compound, making it an excellent tool for confirming the presence of the desired fluoro-isomer and detecting any fluorine-containing impurities.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Key Spectral Features for this compound:
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine group.
-
C=C Stretching (Aromatic): Multiple sharp peaks between 1450-1600 cm⁻¹.
-
C-N Stretching: A band typically found around 1250-1350 cm⁻¹.
-
C-F Stretching: A strong, characteristic absorption in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretching: A strong band typically observed in the 600-800 cm⁻¹ region.
FTIR is an excellent, rapid technique for confirming the presence of key functional groups and can be used for raw material identification.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region (200-400 nm). While not highly specific for structural elucidation on its own, it is an ideal detection method for HPLC analysis due to its high sensitivity for chromophore-containing molecules.[8] For 3-chloro-4-fluoroaniline, a related compound, characteristic absorption maxima (λmax) are observed around 240 nm and 295 nm.[5]
Section 3: A Comparative Overview
The choice of analytical method is dictated by the specific question being asked—be it purity, identity, or structure.
| Feature | HPLC with UV Detection | GC-MS | NMR Spectroscopy |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning & mass analysis | Nuclear spin in a magnetic field |
| Primary Application | Purity quantification, impurity profiling | Volatile impurity identification | Unambiguous structural elucidation |
| Sensitivity | High (ng/mL range)[4] | Very High (pg/mL range) | Relatively Low (requires mg of sample) |
| Selectivity | High (tunable by mobile phase/column) | Very High (chromatographic & mass) | Extremely High (unique signal per nucleus) |
| Sample Prep | Simple dissolution and filtration | Simple dissolution (derivatization may be needed) | Simple dissolution in deuterated solvent |
| Key Advantage | Robust, quantitative, versatile | Definitive identification of volatiles | Provides complete structural information |
| Key Limitation | Limited structural information | Not for non-volatile/labile compounds | Low sensitivity, expensive instrumentation |
Section 4: Integrated Analytical Workflows
A self-validating system relies on an orthogonal approach, where different techniques are used to confirm a result. Below are logical workflows for the comprehensive analysis of this compound.
Caption: A logical workflow for the comprehensive characterization of a new batch.
Sources
A Comparative Guide to HPLC Analysis of 3,4-Dichloro-2-fluoroaniline Purity for Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the purity of starting materials and chemical intermediates is a cornerstone of safe and effective pharmaceutical manufacturing. 3,4-Dichloro-2-fluoroaniline serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted therapies.[1] Its molecular integrity directly impacts the quality, safety, and efficacy of the final drug product. Consequently, a robust, accurate, and validated analytical method for purity assessment is not merely a quality control measure but a regulatory and scientific necessity.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for determining the purity of this compound. We will explore the rationale behind method development, present a detailed experimental protocol, and compare its performance against alternative methods such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation principles discussed are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and pharmacopeias to ensure scientific integrity and trustworthiness.
The Criticality of Purity for this compound
This compound is a halogenated aniline, a class of compounds widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. The synthetic route to such compounds can often lead to the formation of various impurities. These may include unreacted starting materials, intermediates, byproducts from side reactions (such as positional isomers or products of dehalogenation), and degradation products. The presence of these impurities, even at trace levels, can have significant consequences in pharmaceutical applications, potentially altering the pharmacological and toxicological profile of the final API. Therefore, a highly selective and sensitive analytical method is required to separate and quantify the main component from all potential process-related and degradation impurities.
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for the purity analysis of non-volatile and thermally stable small molecules like this compound.[2] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
Rationale for Method Parameters
The selection of chromatographic conditions is a critical step in developing a robust and reliable HPLC method. The choices are guided by the physicochemical properties of this compound and its potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) silica gel column is the workhorse for reversed-phase chromatography. Its long alkyl chains provide a non-polar environment that effectively retains the moderately non-polar this compound and allows for its separation from both more polar and less polar impurities. The use of a column with a particle size of 3 to 5 µm offers a good balance between efficiency and backpressure.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent, such as acetonitrile or methanol, is typically employed. Gradient elution is preferred over isocratic elution as it allows for the separation of compounds with a wider range of polarities and can shorten the analysis time. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial for the analysis of amines.[2] It serves to protonate the aniline's amino group, which suppresses the interaction with residual free silanol groups on the silica surface, leading to improved peak shape and reproducibility.
-
Detection: this compound contains a chromophore (the substituted benzene ring) that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., 254 nm) provides a sensitive and linear response for quantification.
Experimental Protocol: HPLC-UV Purity Analysis
This protocol outlines a general method for determining the purity of this compound. Method validation according to ICH guidelines is essential before its implementation for routine quality control.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL for injection.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Calculate the purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis of this compound
Caption: Workflow for the HPLC purity analysis of this compound.
Hypothetical Performance Data
The following table summarizes the expected performance data for the HPLC-UV analysis of a typical batch of this compound.
| Analyte | Retention Time (min) | Area % |
| This compound | 9.8 | 99.82 |
| Impurity A (Isomer) | 8.5 | 0.08 |
| Impurity B (Precursor) | 12.1 | 0.05 |
| Impurity C (Byproduct) | 7.2 | 0.03 |
| Total Impurities | - | 0.18 |
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely used method, other techniques offer distinct advantages for specific applications. The choice of method should be based on the specific analytical needs, such as the required sensitivity, the need for structural confirmation of impurities, and throughput requirements.
| Feature | HPLC-UV | UPLC-UV | GC-MS |
| Principle | Separation in a liquid phase based on partitioning. | Similar to HPLC but uses smaller particles and higher pressures for faster, more efficient separations.[3][4] | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] |
| Analytes | Non-volatile, polar, and thermally labile compounds. | Same as HPLC. | Volatile and thermally stable compounds. Derivatization may be needed for some anilines. |
| Sensitivity | Good, suitable for routine purity analysis. | Higher sensitivity than HPLC due to narrower peaks.[3][5] | Very high, especially with selected ion monitoring (SIM). |
| Resolution | Good, capable of separating closely related impurities. | Higher resolution than HPLC, beneficial for complex samples.[3] | Excellent resolution with capillary columns. |
| Speed | Moderate analysis times (e.g., 20-30 min). | Significantly faster than HPLC (e.g., 2-5 min).[6] | Typically faster than HPLC. |
| Cost | Moderate initial and operational costs. | Higher initial instrument cost than HPLC.[4] | Moderate to high initial cost, depending on the mass spectrometer. |
| Key Advantage | Robust, versatile, and widely available. | High throughput and reduced solvent consumption.[5] | Provides structural information for impurity identification. |
| Limitation | Does not provide structural information for unknown impurities. | Higher backpressure requires specialized instrumentation. | Not suitable for non-volatile or thermally labile impurities without derivatization.[2] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures than conventional HPLC systems.[4][6] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[3][5][7] For high-throughput laboratories, the increased speed of UPLC can lead to substantial gains in productivity and a reduction in solvent consumption.[5][7] The fundamental principles of separation are the same as HPLC, and methods can often be transferred between the two platforms with appropriate adjustments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] It offers excellent separation efficiency and, with the mass spectrometer as a detector, provides structural information that is invaluable for the identification of unknown impurities. While this compound is amenable to GC analysis, some polar impurities may require derivatization to increase their volatility. GC-MS is particularly useful for detecting and quantifying residual solvents and other volatile process-related impurities.
Decision Tree for Selecting an Analytical Method
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity of this compound is a critical parameter that ensures the quality and safety of the final pharmaceutical products derived from it. A well-developed and validated reversed-phase HPLC-UV method offers a robust, reliable, and cost-effective solution for routine purity analysis. The method's ability to separate the main component from potential process-related impurities and degradation products is paramount.
For laboratories requiring higher throughput and greater sensitivity, UPLC presents a significant advantage. When the definitive identification of unknown impurities is necessary, the structural information provided by GC-MS is indispensable. The choice of the most appropriate analytical technique should be based on a thorough evaluation of the specific requirements of the analysis, including the need for speed, sensitivity, and structural elucidation, all within the framework of established regulatory guidelines.
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A Comparative Guide to the GC-MS Method for 3,4-Dichloro-2-fluoroaniline Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of quality control and regulatory compliance. 3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6) is a key building block in the synthesis of various pharmaceutical compounds, making its purity and impurity profiling a critical analytical task.[1] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical method and contrasts it with High-Performance Liquid Chromatography (HPLC) as a viable alternative. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide your method development and validation efforts.
The Analytical Imperative: Why Choose GC-MS?
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2] Its principal advantage lies in the combination of the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] For a substituted aniline, this is particularly crucial for separating positional isomers—impurities that are often closely related structurally and have similar physical properties—and for providing unambiguous structural confirmation, which is a significant asset for regulatory submissions.[1]
Aniline and its derivatives, however, can present chromatographic challenges due to their polarity, which may lead to poor peak shape (tailing) and potential interaction with active sites in the GC system.[4] Therefore, careful method development, and sometimes derivatization, is key to achieving robust and reproducible results.[5]
Primary Method: A Validated GC-MS Protocol for this compound
This section outlines a comprehensive, self-validating GC-MS method designed for the quantification of this compound. The protocol is grounded in established principles for the analysis of halogenated anilines and validated according to International Council for Harmonisation (ICH) guidelines.[2][4][6]
Experimental Workflow: From Sample to Signal
The logical flow of the analytical process is critical for ensuring accuracy and minimizing variability. The workflow encompasses sample preparation to extract the analyte from its matrix, GC separation to isolate it from other components, and MS detection for identification and quantification.
Caption: A typical experimental workflow for GC-MS analysis.
Detailed Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust technique for extracting aniline derivatives from aqueous or reaction mixtures.[7] Alkalinizing the sample (pH > 11) ensures the aniline is in its free base form, maximizing its partitioning into an organic solvent like Dichloromethane (DCM).[6]
-
Procedure:
-
To 10 mL of the aqueous sample in a separatory funnel, add 10 M NaOH solution dropwise to adjust the pH to >11.
-
Add 20 mL of DCM (pesticide residue grade) to the funnel.
-
Shake vigorously for 2 minutes, venting periodically. Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.[6]
-
Repeat the extraction twice more with fresh DCM, combining the organic extracts.
-
Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial. If using an internal standard, add it at this stage.
-
2. GC-MS Instrumentation and Conditions
-
Rationale: A non-polar capillary column like a DB-5ms (5% phenyl-methylpolysiloxane) is a versatile choice that provides good separation for a wide range of semi-volatile compounds.[8] Splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte onto the column.[9] Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates characteristic, library-searchable mass spectra.[10]
-
Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Split/Splitless, operated in Splitless mode at 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
-
MS Ion Source: Electron Ionization (EI), 230°C
-
MS Quadrupole: 150°C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Full Scan (m/z 50-250) for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification.
-
Mass Spectral Characteristics and Trustworthiness
The trustworthiness of the identification rests on the mass spectrum. For this compound (C₆H₄Cl₂FN, Molecular Weight: 179.97 g/mol ), the spectrum is defined by the presence of two chlorine atoms.[3]
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl. A molecule with two chlorine atoms will exhibit a characteristic cluster of molecular ion peaks at M⁺, [M+2]⁺, and [M+4]⁺ with an approximate relative intensity ratio of 9:6:1. This pattern is a definitive signature for a dichloro-substituted compound.
-
Expected Molecular Ions (M⁺):
-
m/z 179 (containing 2 x ³⁵Cl)
-
m/z 181 (containing 1 x ³⁵Cl and 1 x ³⁷Cl)
-
m/z 183 (containing 2 x ³⁷Cl)
-
-
Key Fragment Ions: Fragmentation will likely involve the loss of HCl, Cl, and HCN from the molecular ion, providing further structural confirmation. The mass spectrum for the closely related isomer 3,4-dichloroaniline shows a strong molecular ion peak, which is typical for aromatic compounds.[11][12]
Performance and Validation Data
A robust analytical method must be validated to ensure it is fit for its intended purpose.[13] The following table summarizes the expected performance characteristics of the described GC-MS method, based on data from analogous halogenated anilines and standard ICH validation practices.[14][15]
| Validation Parameter | GC-MS (SIM Mode) | GC-MS (Scan Mode) | Justification & Causality |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 5 - 10 ng/mL | SIM mode enhances sensitivity by focusing the detector on specific ions, reducing noise and lowering the detection limit.[16] |
| Limit of Quantitation (LOQ) | 0.5 - 3 ng/mL | 15 - 30 ng/mL | LOQ is typically 3-5 times the LOD, representing the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[17] |
| Linearity (R²) | > 0.998 | > 0.995 | A high correlation coefficient over a defined concentration range (e.g., 1-200 ng/mL) demonstrates a direct proportional response.[2] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Assessed by spiking a blank matrix with a known analyte concentration, this parameter confirms the trueness of the results.[8] |
| Precision (%RSD) | < 5% | < 10% | Repeatability (intra-day) and intermediate precision (inter-day) measure the method's consistency. Lower RSD indicates higher precision.[2] |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is an excellent choice, HPLC offers a complementary approach, particularly if the analyte or its impurities are non-volatile or thermally unstable.[3][18]
HPLC vs. GC-MS: A Head-to-Head Comparison
| Feature | GC-MS | HPLC with UV Detection | Senior Scientist's Insight |
| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[18] | Partitioning between a liquid mobile phase and a solid stationary phase.[6] | The fundamental difference in mobile phase dictates the type of compounds each technique is suited for. |
| Analyte Volatility | Required . Analyte must be volatile and thermally stable. | Not required . Suitable for a wide range of compounds, as long as they are soluble.[6] | This is the primary decision point. For an unknown impurity profile, HPLC is often a safer initial screen. |
| Separation Efficiency | Very high, especially with long capillary columns. Excellent for resolving complex mixtures and isomers.[3] | High, but generally lower peak capacity than capillary GC. | For resolving the target analyte from its positional isomers, GC often has the edge. |
| Detector Specificity | Very high. Mass spectrum provides a molecular fingerprint for definitive identification. | Moderate. UV detection is selective for chromophoric compounds but does not provide structural confirmation. | The confirmatory power of MS is a major advantage of GC-MS for impurity identification and regulatory purposes. |
| Sample Preparation | Often requires extraction into a volatile organic solvent. Derivatization may be needed for polar analytes.[5] | Simpler; typically involves dissolving the sample in the mobile phase and filtering.[18] | HPLC generally offers a more straightforward and faster sample preparation workflow. |
A Representative HPLC-UV Protocol
-
Rationale: Reversed-phase HPLC is the most common mode for separating moderately polar compounds like anilines. A C18 column is a good starting point. An acidic mobile phase (e.g., with formic or acetic acid) ensures the aniline is protonated, which generally leads to better peak shapes.
-
Instrument Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Logical Relationships and Decision Making
Choosing the right analytical technique is a process of balancing the technical requirements with practical considerations. The following diagram illustrates the decision-making logic.
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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 3,4-Dichloro-2-fluoroaniline
A Senior Application Scientist's Perspective on Achieving Analytical Excellence in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of product safety and efficacy. 3,4-Dichloro-2-fluoroaniline is a key building block in the synthesis of numerous pharmaceutical compounds.[1] Consequently, the robust quantification of this analyte is of paramount importance. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of this compound, supported by experimental insights and validation principles.
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful and reliable analytical technique for the quantification of a wide array of compounds, from small molecules to complex natural products.[2] Unlike chromatographic techniques that often rely on calibration curves generated from analyte-specific reference standards, qNMR is a primary ratio method.[3] This means that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] By co-dissolving a known amount of a certified internal standard with the analyte, the concentration or purity of the analyte can be determined with high accuracy and traceability to the International System of Units (SI).[5]
The fundamental equation governing qNMR is elegantly simple, yet powerful:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I is the integral of the NMR signal
-
N is the number of protons giving rise to the signal
-
M is the molar mass
-
W is the weight
-
P is the purity of the standard
Experimental Protocol: qNMR Assay of this compound
The success of a qNMR assay hinges on a meticulously planned and executed experimental protocol. Each step is designed to minimize potential sources of error and ensure the integrity of the final result.
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is a critical decision that directly influences the accuracy and reliability of the qNMR measurement.[6] An ideal internal standard should possess the following characteristics:
-
High Purity: Certified purity of ≥99.9% is recommended to minimize the introduction of quantitative errors.[6]
-
Chemical Stability: It must not react with the analyte, solvent, or trace impurities.
-
Signal Separation: Its NMR signals must be well-resolved from those of the analyte and the solvent.[7]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[6]
-
Simple Spectrum: A simple spectrum with at least one sharp, singlet peak is preferable for accurate integration.
For the assay of this compound, Maleic acid or 1,4-Dinitrobenzene are suitable internal standards when using a solvent like DMSO-d6. Their signals in the ¹H NMR spectrum do not overlap with the aromatic signals of the analyte.
2. Sample Preparation: A Matter of Precision
Accurate weighing is paramount in qNMR.
-
Weighing: Using a calibrated ultramicrobalance, accurately weigh approximately 10-20 mg of this compound and a similar, precisely known mass of the chosen internal standard into a clean, dry vial.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition: Optimizing for Quantitation
The NMR spectrometer parameters must be optimized for quantitative analysis, which differs significantly from acquisition for structural elucidation.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity.[8]
-
Relaxation Delay (d1): This is arguably the most critical parameter. A relaxation delay of at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard is necessary to ensure full relaxation of the nuclei between scans.[9] This prevents signal saturation and ensures that the signal intensity is directly proportional to the number of nuclei.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals of interest.[10]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping of the most intense peaks (analyte, standard, or solvent).
4. Data Processing and Analysis: Ensuring Data Integrity
-
Phasing and Baseline Correction: Manual phasing and a high-order polynomial baseline correction are crucial for accurate integration.[11]
-
Integration: The integration regions for the analyte and internal standard signals must be carefully chosen to include the entire peak without including baseline noise. The aromatic protons of this compound and the vinylic protons of maleic acid, for example, provide well-resolved signals suitable for integration.
-
Calculation: Apply the qNMR equation using the integrated values and the precise weights of the analyte and standard.
Workflow for qNMR Assay of this compound
Caption: Workflow for the qNMR assay of this compound.
Comparison with Alternative Analytical Methods
While qNMR offers significant advantages, it is essential to compare its performance with established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[5] | Separative technique based on the differential partitioning of analytes between a mobile and stationary phase.[12] | Separative technique for volatile and thermally stable compounds.[13] |
| Reference Standard | Requires a certified internal standard of a different compound.[14] | Typically requires a certified reference standard of the analyte itself for calibration.[14] | Requires a certified reference standard of the analyte for calibration. |
| Accuracy | High, directly traceable to SI units.[5] | High, but dependent on the purity of the analyte reference standard. | High, but dependent on the purity of the analyte reference standard. |
| Precision | Excellent, with RSDs typically <1%.[3] | Excellent, with RSDs typically <1%. | Excellent, with RSDs typically <1%. |
| Specificity | High, as it provides structural information. Can distinguish between isomers.[9] | High, especially with selective detectors like mass spectrometry (MS).[15] | High, especially with MS detection. |
| Linearity | Excellent over a wide dynamic range.[16] | Good, but may be limited by detector saturation. | Good, but may be limited by detector saturation. |
| LOD/LOQ | Generally higher than chromatographic methods.[16] | Very low, especially with MS detection (µg/kg levels reported for similar compounds).[17] | Very low, especially with MS detection. |
| Sample Throughput | Moderate, with each analysis taking 10-20 minutes. | High, with automated systems allowing for unattended analysis of many samples. | High, with automated systems. |
| Method Development | Relatively straightforward, primarily involving the selection of a suitable internal standard and solvent.[14] | Can be complex and time-consuming, involving column selection, mobile phase optimization, and gradient development.[14] | Requires optimization of temperature programs, carrier gas flow rates, and injection parameters. |
| Destructive? | No, the sample can be recovered.[5] | Yes, the sample is consumed during the analysis. | Yes, the sample is consumed. |
Causality Behind Experimental Choices:
-
Why qNMR can be considered a "more" absolute method: Chromatographic methods rely on the response factor of a detector, which can vary between compounds.[18] qNMR, by its fundamental principle, provides a more universal response based on the number of protons, making it less compound-dependent.[7] This is particularly advantageous when a certified reference standard of the analyte is not available.
-
When to choose HPLC/GC over qNMR: For the detection and quantification of trace-level impurities, the superior sensitivity (lower LOD/LOQ) of HPLC-MS or GC-MS makes them the methods of choice.[15][19] Regulatory guidelines often mandate the identification and control of impurities at very low levels (e.g., <0.1%).[20]
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Trustworthiness and Self-Validating Systems
A robust analytical method must be validated to demonstrate its fitness for purpose.[21] The validation of a qNMR method should adhere to the principles outlined in ICH guideline Q2(R2) and include the following parameters:[21][22]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any potential impurities.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. For a qNMR assay, this is typically evaluated by analyzing a series of samples with varying analyte concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The inherent nature of qNMR, where the structural information from the spectrum confirms the identity of the analyte being quantified, provides a self-validating aspect to the measurement.
Conclusion
Quantitative NMR is a powerful, accurate, and reliable method for the assay of this compound, offering a distinct advantage as a primary method that is not reliant on an analyte-specific reference standard. Its non-destructive nature and relatively straightforward method development make it an attractive alternative to traditional chromatographic techniques.[14][23] However, for the quantification of trace-level impurities, the superior sensitivity of methods like HPLC-MS/MS remains indispensable. The choice of analytical methodology should be guided by the specific requirements of the analysis, whether it be for the precise determination of the bulk purity or the diligent control of impurities. A comprehensive approach, potentially employing both qNMR and a chromatographic technique as orthogonal methods, provides the highest level of confidence in the quality of this critical pharmaceutical intermediate.[24]
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- 19. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. database.ich.org [database.ich.org]
- 22. tandfonline.com [tandfonline.com]
- 23. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3,4-Dichloro-2-fluoroaniline
Introduction: The Critical Role of 3,4-Dichloro-2-fluoroaniline in Modern Drug Discovery
In the landscape of pharmaceutical development, the structural integrity and purity of molecular building blocks are paramount. This compound is a key intermediate whose unique substitution pattern makes it an invaluable scaffold in the synthesis of complex pharmaceutical agents, including targeted cancer therapies like Poziotinib.[1] Its precise incorporation into an active pharmaceutical ingredient (API) necessitates a rigorous and multi-faceted analytical validation process. The presence of even trace impurities can lead to unforeseen side reactions, reduced efficacy, and potential toxicity in the final drug product.
This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the unequivocal validation of synthesized this compound. We move beyond simple data reporting to explain the causality behind experimental choices and spectral interpretations, ensuring a self-validating system of analysis for researchers, scientists, and drug development professionals.
Comparative Overview of Synthetic Routes
The most common industrial approach to synthesizing substituted anilines is the reduction of the corresponding nitroarene. This transformation can be achieved through several methods, each with distinct advantages and disadvantages in terms of efficiency, cost, safety, and environmental impact. The choice of method is often dictated by scale, available equipment, and the sensitivity of the substrate to the reaction conditions.
| Method | Reducing Agent / Catalyst | Typical Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, or Raney Ni | Ethanol, Methanol, Ethyl Acetate | High yield and purity; clean workup (catalyst is filtered off); scalable.[2][3] | Requires specialized high-pressure hydrogenation equipment; potential for dehalogenation side reactions; catalyst can be flammable. |
| Metal-Acid Reduction | Fe, Sn, or Zn powder with HCl or Acetic Acid | Water, Ethanol | Cost-effective and uses common laboratory reagents; robust and less prone to dehalogenation than some catalytic methods.[4] | Stoichiometric amounts of metal produce significant waste; workup can be cumbersome to remove metal salts; can be exothermic and require careful temperature control. |
For the synthesis of this compound from its nitro precursor, catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields, provided that dehalogenation can be minimized through careful catalyst selection and optimization of reaction conditions.
The Analytical Workflow: A Self-Validating Approach
A robust validation strategy does not rely on a single technique but rather employs a series of orthogonal methods. Each analysis provides a piece of the structural puzzle, and together, they create a comprehensive and trustworthy profile of the synthesized compound.
Sources
A Comparative Guide to the Characterization of 3,4-Dichloro-2-fluoroaniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,4-Dichloro-2-fluoroaniline in Modern Drug Discovery
This compound is a highly substituted aromatic amine that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts distinct physicochemical properties that are increasingly sought after in medicinal chemistry. The strategic incorporation of halogen atoms, particularly fluorine, is a well-established strategy to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] As such, robust and reliable analytical methodologies for the comprehensive characterization of this compound and its derivatives are paramount to ensure the quality, purity, and consistency of these vital intermediates in the drug development pipeline.
This guide provides a comparative analysis of the key analytical techniques employed in the characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By presenting detailed experimental protocols, comparative data, and the underlying scientific rationale, this guide aims to equip researchers with the necessary tools to confidently identify, quantify, and assess the purity of this important class of compounds.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Each method provides a unique piece of the puzzle, and a combination of these techniques is often necessary for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Nuclei
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group.
Table 1: Predicted ¹H NMR Data for this compound and a Comparative Derivative in CDCl₃
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | H-5 | ~ 6.8 - 7.0 | d | J(H-F) ≈ 8-9 |
| H-6 | ~ 7.1 - 7.3 | d | J(H-H) ≈ 8-9 | |
| NH₂ | ~ 3.5 - 4.5 | br s | - | |
| 3-Chloro-4-fluoroaniline [2] | H-2 | ~ 6.91 | dd | J = 8.7, 4.8 |
| H-5 | ~ 6.64 | ddd | J = 8.7, 8.7, 2.9 | |
| H-6 | ~ 6.83 | t | J = 8.7 | |
| NH₂ | ~ 3.7 | br s | - |
Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for many organic compounds due to its ability to dissolve a wide range of nonpolar to moderately polar analytes and its relatively simple solvent signal. The broadness of the NH₂ signal is due to quadrupole broadening and exchange with residual water in the solvent.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, and the coupling with fluorine (¹⁹F) can provide additional structural confirmation.
Table 2: Predicted ¹³C NMR Data for this compound and a Comparative Derivative in CDCl₃
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C-1 (C-NH₂) | ~ 140-145 (d) |
| C-2 (C-F) | ~ 150-155 (d, ¹JCF) | |
| C-3 (C-Cl) | ~ 120-125 (d) | |
| C-4 (C-Cl) | ~ 125-130 | |
| C-5 | ~ 115-120 (d) | |
| C-6 | ~ 120-125 | |
| 3-Chloro-4-fluoroaniline [3] | C-1 (C-NH₂) | 142.3 (d, J=2.2 Hz) |
| C-2 | 117.0 (d, J=6.4 Hz) | |
| C-3 (C-Cl) | 120.3 (d, J=17.7 Hz) | |
| C-4 (C-F) | 153.2 (d, J=239.9 Hz) | |
| C-5 | 116.3 (d, J=21.2 Hz) | |
| C-6 | 116.1 (d, J=6.5 Hz) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine, C-H stretching of the aromatic ring, and C-halogen stretching.
Table 3: Characteristic IR Absorption Bands for Halogenated Anilines
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | [4] |
| Amine (N-H) | Scissoring (bend) | 1600 - 1650 | [4] |
| Aromatic (C-H) | Stretch | 3000 - 3100 | [4] |
| Aromatic (C=C) | Stretch | 1450 - 1600 | [4] |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | [4] |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | [4] |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the aniline derivative with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
Chromatographic and Mass Spectrometric Analysis: Separation and Identification
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities. When coupled with mass spectrometry, these methods provide powerful tools for both quantification and structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds like halogenated anilines. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification.
The mass spectrum of this compound is expected to show a characteristic molecular ion peak (M⁺) cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The fragmentation pattern will also be indicative of the structure.
Table 4: Predicted Mass Spectral Data for this compound
| m/z | Ion Structure | Proposed Fragmentation |
| 179/181 | [C₆H₄³⁵Cl₂FN]⁺ / [C₆H₄³⁵Cl³⁷ClFN]⁺ | Molecular Ion (M⁺) |
| 144 | [C₆H₄³⁵ClFN]⁺ | Loss of Cl radical |
| 117 | [C₅H₃FN]⁺ | Loss of HCN from [M-Cl]⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the aniline derivative in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of pharmaceutical intermediates. It is particularly well-suited for non-volatile or thermally labile compounds. A reversed-phase HPLC method is typically employed for the analysis of halogenated anilines.
Table 5: Comparison of HPLC and GC-MS for the Analysis of Halogenated Anilines
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection. |
| Stationary Phase | C18 reversed-phase column. | Capillary column (e.g., DB-5ms). |
| Mobile/Carrier Gas | Gradient of water and acetonitrile with an acid modifier (e.g., formic acid). | Helium. |
| Detection | UV-Vis detector (e.g., at 254 nm). | Mass Spectrometer. |
| Advantages | Suitable for non-volatile and thermally labile compounds; robust and reproducible. | High sensitivity and selectivity; provides structural information for identification. |
| Limitations | Less structural information from UV detection alone. | Requires volatile and thermally stable analytes. |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the aniline derivative in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Dilute to a working concentration of ~0.1 mg/mL.
-
-
HPLC Conditions:
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program: A typical gradient could be 10% B to 90% B over 20 minutes.
-
Conclusion: A Multi-faceted Approach to Quality Assurance
The comprehensive characterization of this compound and its derivatives is a critical undertaking in the pharmaceutical industry. A multi-technique approach, leveraging the strengths of NMR and IR spectroscopy for structural elucidation, and chromatographic methods like GC-MS and HPLC for separation and purity assessment, is essential for ensuring the quality and consistency of these important synthetic intermediates. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to develop and implement reliable analytical methods, ultimately contributing to the development of safe and effective medicines.
References
- Vertex AI Search. (2026). This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis.
- BenchChem. (2025).
- PubChem. (2026). This compound.
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- ACS Publications. (2021).
- BenchChem. (2025).
- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline.
- ResearchGate. (2022).
- BenchChem. (2025). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.
- Sigma-Aldrich. (2026). This compound.
- PubChem. (2026). 3-Chloro-4-fluoroaniline.
- BenchChem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
- PrepChem.com. (2026). Synthesis of 4-chloro-2-fluoroaniline.
- BenchChem. (2025). An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline.
- BenchChem. (2025). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Exploring 4-Chloro-2-Fluoroaniline: Properties, Applic
- MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
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A Senior Application Scientist's Guide to Dichlorofluoroaniline Isomers: A Comparative Analysis of 3,4-Dichloro-2-fluoroaniline
In the landscape of pharmaceutical and agrochemical synthesis, halogenated anilines serve as critical building blocks. Among these, dichlorofluoroanilines are particularly valuable due to the unique electronic and lipophilic properties imparted by the combination of chlorine and fluorine atoms. This guide provides an in-depth comparison of 3,4-Dichloro-2-fluoroaniline with its other commercially available isomers, offering insights into their distinct characteristics and a practical guide to their differentiation and analysis. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a nuanced understanding of these key intermediates.
Introduction: The Strategic Importance of Isomeric Purity
The precise placement of halogen atoms on the aniline ring dramatically influences the molecule's reactivity, acidity (pKa), and ultimately, the biological activity and safety profile of the final product. For instance, this compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Contamination with other isomers can lead to the formation of unwanted side products, reduced yields, and downstream purification challenges. Therefore, a robust analytical framework for distinguishing between these isomers is not just an academic exercise but a critical component of process control and quality assurance in chemical manufacturing.
This guide will focus on a comparative analysis of key dichlorofluoroaniline isomers, highlighting the subtle yet significant differences in their physicochemical and spectroscopic properties.
Physicochemical Property Comparison
The arrangement of substituents on the aniline ring directly impacts intermolecular forces, which in turn dictates physical properties such as melting and boiling points. These properties are often the first line of differentiation between isomers. Below is a summary of key data for this compound and its common isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 162574-95-6 | C₆H₄Cl₂FN | 179.01 | 35 - 39 | 235.2 ± 35.0 |
| 2,4-Dichloro-6-fluoroaniline | 2339-77-7 | C₆H₄Cl₂FN | 179.01 | 41 - 43 | 95-97 (5 mmHg) |
| 2,5-Dichloro-4-fluoroaniline | 348-67-4 | C₆H₄Cl₂FN | 179.01 | 64 - 66 | Not Available |
| 3,5-Dichloro-2-fluoroaniline | 131526-03-9 | C₆H₄Cl₂FN | 179.01 | 38 - 40 | Not Available |
| 3,5-Dichloro-4-fluoroaniline | 13695-93-7 | C₆H₄Cl₂FN | 179.01 | 85 - 87 | Not Available |
Data compiled from various chemical supplier databases. Boiling points at atmospheric pressure are often estimated and can vary.
As the data indicates, while some isomers have closely related melting points (e.g., this compound and 3,5-dichloro-2-fluoroaniline), others like 3,5-dichloro-4-fluoroaniline are solids with significantly higher melting points at room temperature, providing a simple preliminary differentiation method.
Spectroscopic Fingerprints: A Deeper Dive
While physical properties are useful, spectroscopic methods provide definitive structural confirmation. The electronic environment of each proton and carbon atom is unique for each isomer, leading to distinct shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the positions of the electron-withdrawing halogen substituents. For example, the fluorine atom will couple with nearby protons, resulting in characteristic splitting patterns (doublets or doublet of doublets).
-
This compound: One would expect to see two aromatic protons, likely appearing as a doublet and a doublet of doublets, with coupling constants influenced by the adjacent fluorine and chlorine atoms.
-
2,4-Dichloro-6-fluoroaniline: The single aromatic proton would likely appear as a triplet or a more complex multiplet due to coupling with both the fluorine and the other aromatic proton.
A detailed analysis of the coupling patterns and chemical shifts allows for unambiguous identification of each isomer.
¹³C NMR and ¹⁹F NMR Spectroscopy
¹³C NMR provides information on the carbon backbone, with the carbons directly bonded to halogens showing characteristic shifts. ¹⁹F NMR is particularly powerful, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear and often simple spectrum for each isomer.
Chromatographic Separation: An Essential Protocol
In a real-world laboratory setting, it is common to encounter mixtures of these isomers. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying such mixtures. The choice of stationary phase and mobile phase is critical for achieving baseline separation.
Recommended HPLC Protocol
This protocol provides a robust method for the separation of dichlorofluoroaniline isomers. The causality behind the choices is as follows: A C18 column is selected for its versatility in reversed-phase chromatography, effectively separating compounds based on hydrophobicity. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient elution is necessary to resolve isomers with similar retention times.
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for dichlorofluoroaniline isomer analysis.
Method Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start at 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should provide adequate resolution to separate the common dichlorofluoroaniline isomers, allowing for their individual quantification.
Applications and Reactivity Considerations
The utility of a specific isomer is dictated by its substitution pattern. For example, the fluorine atom in the ortho position in This compound can influence the acidity of the amine group and direct the regioselectivity of subsequent reactions, such as Sandmeyer or Buchwald-Hartwig aminations. This level of control is paramount in multi-step syntheses where precise molecular architecture is required.
In contrast, an isomer like 3,5-Dichloro-4-fluoroaniline presents a different reactive profile. The fluorine atom is para to the amine group, and the two chlorine atoms provide steric hindrance and electronic effects that will lead to different reaction outcomes compared to the 2-fluoro isomer.
Logical Relationship of Isomer Choice to Application
Caption: Impact of isomer selection on synthetic outcomes.
Safety and Handling
All dichlorofluoroaniline isomers should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds are classified as irritants and are harmful if swallowed, inhaled, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) for each isomer before use.
Conclusion
While the dichlorofluoroaniline isomers share the same molecular formula, their distinct substitution patterns give rise to a unique set of physical, spectroscopic, and reactive properties. This compound is a valuable synthon, but its effective use hinges on the ability to distinguish it from its isomers and ensure its purity. The analytical methods outlined in this guide provide a framework for achieving this. A thorough understanding of these differences is essential for any researcher or chemist working with these versatile building blocks, as it directly impacts the efficiency of synthesis, the purity of the final product, and the overall success of the research and development endeavor.
References
-
This compound Datasheet. PubChem, National Center for Biotechnology Information. [Link]
-
2,4-Dichloro-6-fluoroaniline Datasheet. PubChem, National Center for Biotechnology Information. [Link]
-
2,5-Dichloro-4-fluoroaniline Datasheet. PubChem, National Center for Biotechnology Information. [Link]
-
3,5-Dichloro-2-fluoroaniline Datasheet. PubChem, National Center for Biotechnology Information. [Link]
-
3,5-Dichloro-4-fluoroaniline Datasheet. PubChem, National Center for Biotechnology Information. [Link]
-
HPLC Gradient Elution. Waters Corporation. [Link]
A Comparative Guide to the Reactivity of 2,3-dichloro-4-fluoroaniline and 3,4-dichloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the subtle positional differences of substituents on an aromatic ring can dramatically alter a molecule's reactivity, directing the course of a synthesis or defining its biological activity. This guide offers an in-depth comparison of two structurally similar, yet distinct, halogenated anilines: 2,3-dichloro-4-fluoroaniline and 3,4-dichloro-2-fluoroaniline. As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a practical framework for understanding and predicting the chemical behavior of these important synthetic intermediates.
This guide will dissect the electronic and steric factors governing the reactivity of each isomer, with a particular focus on the nucleophilicity of the amino group. We will explore how the placement of chloro and fluoro substituents influences the electron density and accessibility of the nitrogen lone pair. To provide a tangible method for empirical comparison, a detailed protocol for a competitive acylation kinetics experiment is provided.
Structural and Electronic Profiles of the Isomers
The reactivity of an aniline is fundamentally tied to the availability of the nitrogen's lone pair of electrons to act as a nucleophile. The nature and position of substituents on the aromatic ring modulate this nucleophilicity through a combination of inductive and resonance effects, as well as steric hindrance.
2,3-dichloro-4-fluoroaniline (Isomer A) and This compound (Isomer B) present a fascinating case study in the interplay of these factors.
Analysis of Substituent Effects
To predict the relative reactivity, we must consider the electronic and steric influence of each substituent on the amino group.
-
Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring via the resonance effect (+R), increasing the nucleophilicity of the nitrogen.
-
Chlorine (-Cl): An electronegative atom that withdraws electron density through the inductive effect (-I). It can also donate electron density through resonance (+R), but the inductive effect is generally stronger for halogens.
-
Fluorine (-F): The most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Its resonance effect (+R) is weaker compared to other halogens.
In 2,3-dichloro-4-fluoroaniline (Isomer A):
-
The amino group is flanked by a chlorine atom at the ortho position (C2). This ortho-chloro substituent will exert a significant steric hindrance, impeding the approach of electrophiles to the nitrogen atom.[1]
-
This "ortho effect" is a well-documented phenomenon in substituted anilines and generally leads to a decrease in basicity and nucleophilicity, irrespective of the electronic nature of the ortho substituent.[1][2]
-
Electronically, the chlorine at C2 and C3, and the fluorine at C4 all contribute to withdrawing electron density from the ring through their inductive effects, which in turn reduces the electron-donating ability of the amino group and lowers its basicity.
In this compound (Isomer B):
-
The amino group is ortho to a fluorine atom. While fluorine is smaller than chlorine, it is still expected to exert some degree of steric hindrance.
-
The key difference lies in the electronic nature of the ortho substituent. Fluorine's potent inductive effect will significantly decrease the electron density on the nitrogen, thereby reducing its nucleophilicity.
-
The two chlorine atoms at the meta (C3) and para (C4) positions also contribute to the overall electron-withdrawing character of the ring.
Predicted Reactivity:
Based on this analysis, 2,3-dichloro-4-fluoroaniline (Isomer A) is predicted to be the more reactive nucleophile of the two. The rationale is as follows:
-
Steric Hindrance: While both isomers have an ortho substituent, the larger size of the chlorine atom in Isomer A compared to the fluorine atom in Isomer B would suggest greater steric hindrance in Isomer A. However, the electronic effects are often the dominant factor in determining the nucleophilicity of anilines.
-
Electronic Effects: The fluorine atom in the ortho position of Isomer B is a much stronger inductively electron-withdrawing group than the chlorine atom in the ortho position of Isomer A. This will lead to a more significant decrease in the electron density of the amino group in Isomer B, making it a weaker nucleophile.
Experimental Design for Reactivity Comparison: Competitive N-Acylation
To empirically determine the relative nucleophilicity of the two isomers, a competitive acylation reaction can be performed. This experiment will allow for a direct comparison of their reaction rates with an electrophile under identical conditions. Acylation is an excellent choice as it is a common reaction for anilines and its rate is sensitive to both electronic and steric effects.[3]
Principle of the Experiment
A mixture containing equimolar amounts of 2,3-dichloro-4-fluoroaniline and this compound is treated with a substoichiometric amount of an acylating agent, such as acetic anhydride. The more nucleophilic aniline will react faster, consuming a larger proportion of the limiting acylating agent. The relative amounts of the resulting acetanilide products can then be quantified, providing a direct measure of the relative reactivity of the two starting anilines.
Sources
The Halogenated Aniline Core: A Scaffold for Potent Kinase Inhibitors and Antimicrobial Agents
A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 3,4-Dichloro-2-fluoroaniline and its Analogs
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into small molecule scaffolds is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and target binding affinity. The humble halogenated aniline core, specifically this compound, serves as a testament to this principle, acting as a critical building block for a new generation of targeted therapeutics. This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from this versatile intermediate, with a focus on their applications as potent kinase inhibitors in oncology and as broad-spectrum antimicrobial agents. We will delve into the mechanistic rationale behind their design, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Part 1: Anticancer Activity - Targeting Oncogenic Kinases with Precision
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound moiety has been instrumental in the development of potent and selective kinase inhibitors, most notably Poziotinib, a pan-HER inhibitor.
Poziotinib: A Case Study in Structure-Driven Drug Design
Poziotinib is an orally active, irreversible pan-HER tyrosine kinase inhibitor that has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring HER2 exon 20 insertion mutations[1]. The synthesis of Poziotinib utilizes this compound as a key intermediate, where the aniline nitrogen displaces a chlorine atom on a quinazoline core, a common scaffold in kinase inhibitors[2][3]. The specific halogenation pattern of the aniline is crucial for its potent activity. The chlorine and fluorine atoms contribute to a favorable binding orientation within the ATP-binding pocket of the HER family kinases (EGFR, HER2, and HER4), leading to irreversible inhibition through covalent bond formation with a key cysteine residue[4].
A critical aspect of drug development is understanding a compound's performance relative to existing therapies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Poziotinib and other prominent HER2-targeted TKIs against various cancer cell lines and kinases.
| Compound | Target Kinase/Cell Line | IC50 (nM) | Reference |
| Poziotinib | EGFR (wild-type) | 3.2 | [5] |
| EGFR (T790M/L858R) | 2.2 | [5] | |
| HER2 | 5.3 | [5] | |
| HER4 | 23.5 | [5] | |
| HER2-amplified breast cancer cells | 1-9 | [5] | |
| HER2 L755S mutant breast cancer cells | 0.3 | [6] | |
| Neratinib | HER2 | 59 | [4] |
| EGFR | 92 | [4] | |
| HER2 L755S mutant breast cancer cells | 1.3 | [6] | |
| Afatinib | EGFR (wild-type) | 0.5 | |
| HER2 | 14 | ||
| Dacomitinib | EGFR | 6.0 | |
| HER2 | 45.8 |
Data compiled from multiple sources for comparative purposes.
The data clearly indicates that Poziotinib exhibits potent, low nanomolar inhibition of key HER family kinases and demonstrates superior potency against the neratinib-resistant HER2 L755S mutation[6]. This highlights the successful translation of rational drug design, leveraging the unique properties of the this compound starting material, into a clinically impactful therapeutic.
Signaling Pathway Inhibition by Poziotinib
Poziotinib exerts its anticancer effects by blocking the downstream signaling cascades initiated by HER family receptors. This primarily involves the inhibition of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of HER2 signaling by Poziotinib.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)
To quantitatively assess the inhibitory potential of compounds like Poziotinib, a robust and high-throughput method is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Prepare serial dilutions of the test compound (e.g., Poziotinib) in the kinase buffer.
-
Prepare a solution of the target kinase (e.g., recombinant HER2) and the substrate (e.g., a synthetic peptide) in the kinase buffer.
-
Prepare the ATP solution at the desired concentration (typically at the Km value for the specific kinase).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution to each well.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The use of a luminescent-based assay like ADP-Glo™ offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening of kinase inhibitors. The two-step process minimizes interference from the high ATP concentrations typically used in kinase reactions.
Part 2: Antimicrobial Activity - A New Generation of Fluoroquinolones
While this compound is a key precursor for a targeted anticancer agent, the structurally similar 3-chloro-4-fluoroaniline has been extensively used in the synthesis of a different class of therapeutics: fluoroquinolone antibiotics. This highlights the versatility of the halogenated aniline scaffold in generating compounds with diverse biological activities.
Fluoroquinolones: Mechanism of Action and Spectrum of Activity
Fluoroquinolones are broad-spectrum antibiotics that exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[7]. These enzymes are crucial for DNA replication, repair, and recombination. By trapping the enzyme-DNA complex, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
The substitution pattern on the quinolone core, which is derived from the initial aniline, significantly influences the antimicrobial spectrum and potency. For instance, the fluorine atom at position 6 is a hallmark of the fluoroquinolone class and is critical for potent activity against a wide range of bacteria.
The following table presents the Minimum Inhibitory Concentration (MIC) values for several fluoroquinolones, including those that can be synthesized from 3-chloro-4-fluoroaniline, against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Staphylococcus aureus (MIC90, µg/mL) | Escherichia coli (MIC90, µg/mL) | Reference |
| Ciprofloxacin | ≤ 0.33 | ≤ 0.38 | [8] |
| Gatifloxacin | ≤ 0.33 | ≤ 0.38 | [8] |
| Balofloxacin | 0.39 | 0.1 |
MIC90 represents the concentration at which 90% of the tested isolates are inhibited. Data is compiled from multiple sources for comparative analysis.
The data demonstrates that fluoroquinolones derived from halogenated anilines exhibit potent activity against both Gram-positive cocci like S. aureus and Gram-negative rods like E. coli.
Experimental Workflow: From Synthesis to Antimicrobial Evaluation
The development of new antimicrobial agents involves a logical progression from chemical synthesis to biological testing.
Caption: Workflow for antimicrobial drug discovery.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.
Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Reagent and Culture Preparation:
-
Prepare a stock solution of the test compound (e.g., a novel fluoroquinolone) in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using a cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of bacterial viability.
-
Trustworthiness of the Protocol: This method is a self-validating system. The inclusion of positive and negative controls ensures the viability of the bacteria and the sterility of the medium, respectively. Furthermore, the use of standardized inocula and growth media, as recommended by the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and comparability of results across different laboratories.
Conclusion
The strategic use of this compound and its close analog, 3-chloro-4-fluoroaniline, provides a powerful platform for the development of diverse and potent therapeutic agents. From the precision-targeted inhibition of oncogenic kinases with Poziotinib to the broad-spectrum bactericidal activity of fluoroquinolones, the halogenated aniline scaffold demonstrates remarkable versatility. This guide has provided a comparative analysis of the biological activities of these compound classes, supported by experimental data and detailed protocols. By understanding the underlying principles of their design and the methodologies for their evaluation, researchers can continue to leverage these privileged scaffolds to address unmet medical needs in oncology and infectious diseases.
References
- Leventakos, K., & Mansfield, A. S. (2022). Poziotinib for the Treatment of Non-Small Cell Lung Cancer.
- Robichaux, J. P., Elamin, Y. Y., Tan, Z., Carter, B. W., Le, X., Zhang, S., ... & Heymach, J. V. (2021). Mechanisms and clinical activity of an EGFR and HER2 exon 20–selective kinase inhibitor in non–small cell lung cancer.
- Li, D., et al. (2019). The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride. Chemical and Pharmaceutical Bulletin, 67(6), 573-578.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Hanmi Pharmaceutical Co., Ltd. (2014). A process for preparing poziotinib.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Jain, A. K., & Sharma, S. (2018). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of the Serbian Chemical Society, 83(1), 63-71.
- Le, X., et al. (2021). Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial. Journal of Clinical Oncology, 39(25), 2799-2808.
- Mitsudomi, T., et al. (2018). Activity of a novel HER2 inhibitor, poziotinib, for HER2 exon 20 mutations in lung cancer and mechanism of acquired resistance: An in vitro study. Lung Cancer, 126, 72-79.
- Kim, T. M., et al. (2018). Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors.
- Huczko, E., et al. (2000). Susceptibility of Bacterial Isolates to Gatifloxacin and Ciprofloxacin From Clinical Trials 1997-1998. International Journal of Antimicrobial Agents, 16(4), 401-405.
- Rabindran, S. K., et al. (2000). Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase. Cancer research, 64(11), 3958-3965.
- Cha, M. Y., et al. (2012). Antitumor efficacy of HM781-36B, a novel pan-HER inhibitor, in gastric cancer xenograft models. Journal of cancer research and clinical oncology, 138(12), 2033-2044.
- Wu, S. G., et al. (2015). Afatinib and dacomitinib efficacy, safety, progression patterns, and resistance mechanisms in patients with non-small cell lung cancer carrying uncommon EGFR mutations: a comparative cohort study in China (AFANDA study).
- Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of pharmacal research, 31(9), 1165-1175.
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The 3,4-Dichloro-2-fluoroaniline Motif: A Privileged Scaffold for Kinase Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships in MEK/BRAF Inhibitor Design
In the landscape of targeted cancer therapy, the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, remains a cornerstone of drug discovery efforts.[1] Dysregulation of this cascade is a hallmark of numerous human cancers, making its constituent kinases, particularly BRAF and MEK, highly validated therapeutic targets.[1] A key challenge in this field is the design of inhibitors that are not only potent but also selective, minimizing off-target effects. Emerging from extensive medicinal chemistry campaigns is the 3,4-dichloro-2-fluoroaniline moiety, a structural fragment that has proven to be a critical component in a new generation of highly effective kinase inhibitors.
This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of MEK1/2. We will dissect the causal factors behind experimental design, present detailed protocols for assessing inhibitor activity, and provide a framework for interpreting SAR data to guide future drug development.
The MAPK Signaling Cascade: The Therapeutic Rationale
The MAPK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1] In many cancers, mutations in upstream components like the BRAF kinase lead to constitutive activation of the pathway, driving uncontrolled cell growth. Targeting MEK1/2, the kinases directly downstream of RAF, offers a strategic intervention point to block this oncogenic signaling.
Comparative Analysis of this compound Analogs
The development of the potent and selective MEK inhibitor Trametinib (GSK1120212) provides a compelling case study for the SAR of the this compound scaffold.[2] Starting from an initial high-throughput screening hit, medicinal chemistry efforts focused on optimizing the aniline moiety to enhance antiproliferative activity in cancer cell lines.[2]
The rationale for focusing on cell-based antiproliferative assays (e.g., against ACHN and HT-29 cell lines) rather than purely biochemical assays in the initial stages is a strategic one.[2] It ensures that optimizations in chemical structure translate directly to functional cellular outcomes, implicitly accounting for factors like cell permeability and metabolic stability, which are crucial for therapeutic efficacy but are not captured in a simple enzyme assay.
Table 1: SAR of Substitutions on the Aniline Ring
The following data, adapted from the discovery of GSK1120212, illustrates the profound impact of substitutions on the aniline ring.[2] The activity was measured as the half-maximal inhibitory concentration (IC50) against ACHN and HT-29 cancer cell lines.
| Compound ID | R2-Substitution | R4-Substitution | ACHN IC50 (nM) | HT-29 IC50 (nM) |
| 3 | H | H | 4800 | 990 |
| 4a | H | F | 2600 | 1100 |
| 4b | H | Cl | 1400 | 390 |
| 4c | H | Br | 1100 | 250 |
| 4d | H | I | 10 | 11 |
| 4l | F | H | 1100 | 330 |
| 1 (GSK1120212) | F | I | 0.9 | 0.5 |
Data sourced from Gilmartin, A. G., et al. (2011). ACS Med. Chem. Lett.[2]
Expert Insights on SAR:
-
Halogenation at the 4-Position: A clear trend emerges with halogen substitution at the para-position (R4) of the aniline ring. Potency increases dramatically with the size and lipophilicity of the halogen, moving from fluorine (4a) to iodine (4d).[2] The nearly 500-fold increase in potency observed with the iodine substitution (compound 4d vs. 3) is remarkable.[3] This suggests a critical hydrophobic interaction within a specific sub-pocket of the MEK kinase allosteric binding site. The bulky iodine atom likely maximizes van der Waals contacts, anchoring the inhibitor more effectively.
-
Fluorination at the 2-Position: The introduction of a fluorine atom at the ortho-position (R2) consistently improves potency. Comparing the unsubstituted compound 3 with its 2-fluoro analog (4l), a 4-fold improvement in activity is observed.[2] This enhancement is likely due to a combination of factors. The electron-withdrawing nature of fluorine can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities with the kinase. Furthermore, the fluorine may engage in favorable orthogonal multipolar interactions with the protein backbone.
-
Synergistic Effect: The combination of both the 2-fluoro and 4-iodo substitutions in compound 1 (Trametinib) results in a synergistic and profound increase in potency, with IC50 values dropping to the sub-nanomolar range.[2][4][5] This highlights a successful multipronged optimization strategy, where distinct structural modifications address different binding requirements within the target's active site.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays in the kinase inhibitor development workflow.
Workflow for Kinase Inhibitor Evaluation
A typical screening cascade ensures that resources are focused on the most promising compounds. The workflow progresses from high-throughput biochemical assays to more complex and physiologically relevant cell-based and in vivo models.
Protocol 1: In Vitro MEK1 Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced by the kinase reaction, providing a direct measure of enzyme activity and its inhibition.[2]
Principle: The ADP-Glo™ system is a luminescent assay that measures ADP formed from a kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant active MEK1 enzyme to the desired concentration (e.g., 4 ng/µL) in Kinase Reaction Buffer.
-
Prepare a substrate/ATP mix containing an inactive ERK2 substrate and ATP at a concentration near its Km value (e.g., 10 µM).
-
Prepare serial dilutions of the this compound analog compounds in 100% DMSO, followed by a final dilution in Kinase Reaction Buffer. Include a "No Inhibitor" (DMSO vehicle) control and a "No Enzyme" background control.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 1 µL of the diluted inhibitor compound or DMSO control.
-
Add 2 µL of the diluted MEK1 enzyme solution to all wells except the "No Enzyme" control.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis (Self-Validation):
-
Subtract the "No Enzyme" background signal from all other measurements.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Trustworthiness Check: Calculate the Z'-factor for the assay using the 100% activity and background controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Protocol 2: Cellular Phospho-ERK1/2 (p-ERK) Inhibition Assay
This cell-based assay validates that the inhibitor can cross the cell membrane and engage its target, MEK1/2, leading to a functional blockade of the downstream signaling pathway.
Principle: Inhibition of MEK1/2 prevents the phosphorylation of its only known substrates, ERK1/2. The reduction in phosphorylated ERK (p-ERK) levels can be quantified by Western blot or ELISA, serving as a direct biomarker of target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a cancer cell line with a known activating BRAF or RAS mutation (e.g., HT-29, A375) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound (or DMSO vehicle control) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Validation Control: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. The total ERK antibody serves as a loading control, ensuring that any observed decrease in p-ERK is due to inhibition, not protein degradation.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Normalize the results to the DMSO vehicle control to determine the percent inhibition of ERK phosphorylation.
-
Conclusion
The this compound scaffold represents a highly successful pharmacophore in the design of potent and selective MEK kinase inhibitors. The systematic SAR studies, exemplified by the development of Trametinib, demonstrate that targeted modifications can yield dramatic improvements in potency. By combining insightful medicinal chemistry with robust, self-validating biochemical and cellular assays, researchers can effectively dissect the structure-activity relationships of this and other privileged scaffolds. This logical, data-driven approach is fundamental to advancing the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
Gilmartin, A. G., et al. (2011). Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). ACS Medicinal Chemistry Letters, 2(4), 320–324. [Link]
-
Gilmartin, A. G., et al. (2025). Discovery of a highly potent and selective MEK inhibitor: GSK1120212 (JTP-74057 DMSO solvate). ResearchGate. [Link]
- BPS Bioscience. (n.d.). MEK1 Kinase Assay Protocol. BPS Bioscience.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Waskow, E., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Pharmacology. [Link]
- Gilmartin, A. G., et al. (2011).
-
BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology Review(s) - accessdata.fda.gov. [Link]
-
Gilmartin, A. G., et al. (2025). Trametinib (GSK1120212) in the treatment of melanoma. ResearchGate. [Link]
-
Gilmartin, A. G., et al. (2011). Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). PubMed Central. [Link]
-
Dhillon, A. S., et al. (2014). Identification of BRAF inhibitors through in silico screening. Oncogene. [Link]
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- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial 3,4-Dichloro-2-fluoroaniline
Introduction
3,4-Dichloro-2-fluoroaniline is a critical starting material and key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a trifunctionalized benzene ring, provides a versatile scaffold for building complex target molecules. However, the synthetic routes leading to this compound can introduce a variety of impurities, including positional isomers, unreacted starting materials, and reaction byproducts. The presence of these impurities, even at trace levels, can have significant implications for the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of commercial this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for quality control and process optimization.
Potential Impurities in Commercial this compound
A thorough understanding of the synthetic pathway is paramount to anticipating potential impurities. A common route to substituted anilines involves the reduction of the corresponding nitrobenzene.[2] In the case of this compound, this would typically involve the catalytic hydrogenation of 1,2-dichloro-4-fluoro-3-nitrobenzene.
This process can lead to several classes of impurities:
-
Unreacted Starting Material: Residual 1,2-dichloro-4-fluoro-3-nitrobenzene.
-
Positional Isomers: These are the most challenging impurities to separate due to their identical mass and similar physicochemical properties.[3] Their presence is often a consequence of impurities in the starting materials of the nitrobenzene precursor. Potential isomers include other dichlorofluoroanilines.
-
Reaction Byproducts: These can include products of dehalogenation or incomplete reduction.
The following diagram illustrates the potential synthetic route and the introduction of these impurities.
Caption: Synthetic route and origin of impurities.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is critical for accurate purity determination. HPLC, GC-MS, and NMR spectroscopy are powerful and commonly employed methods for this purpose.[4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[6] | Provides detailed structural information based on the magnetic properties of atomic nuclei.[4][7] |
| Best For | Quantifying non-volatile and thermally labile impurities, routine purity analysis.[7] | Identifying and quantifying volatile impurities and positional isomers.[6][8] | Structural elucidation of unknown impurities and absolute purity determination.[9] |
| Sensitivity | High, especially when coupled with Mass Spectrometry (LC-MS).[7][10] | Very high, particularly with selective detectors or MS.[11][12] | Lower sensitivity compared to chromatographic methods.[7] |
| Limitations | May have difficulty resolving some positional isomers. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[6] | Requires higher sample concentration; may not detect impurities below a certain threshold. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and ability to handle a wide range of compounds.[5] A reversed-phase C18 column is typically effective for separating aromatic amines from their more polar or non-polar impurities.[10] The addition of a modifier like formic acid to the mobile phase helps to ensure sharp peak shapes by maintaining a consistent ionization state of the aniline.[10]
Methodology:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would be 10-90% Solvent B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] It provides excellent separation efficiency, especially for closely related isomers, and the mass spectrometer offers definitive identification of the separated components.[8][13] For halogenated anilines, a mid-polarity column like a DB-5ms is often a good starting point.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[5]
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the impurity itself.[9][14] ¹H NMR provides information on the proton environment, while ¹³C and ¹⁹F NMR can be crucial for halogenated compounds.[4][7]
Methodology:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Analysis:
-
Acquire a ¹H NMR spectrum. The purity can be estimated by comparing the integration of the analyte signals to those of known impurities or a certified internal standard.
-
Acquire ¹⁹F NMR, which is highly specific for fluorine-containing impurities.[7]
-
For structural confirmation of unknown impurities, 2D NMR experiments like COSY and HSQC can be employed.[15]
-
Integrated Purity Assessment Workflow
For a comprehensive and self-validating purity assessment, a multi-technique approach is recommended. This workflow ensures that a wide range of potential impurities are detected and accurately quantified.
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- 8. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Reference Standards for 3,4-Dichloro-2-fluoroaniline Analysis
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of chemical intermediates is a cornerstone of quality control and successful downstream applications. 3,4-Dichloro-2-fluoroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Ensuring its purity and accurately quantifying it in reaction mixtures and final products is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of this compound, offering field-proven insights and detailed experimental protocols.
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. In the context of this compound analysis, a reliable reference standard is indispensable for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and specificity.
-
Identification: Confirming the identity of this compound in a sample by comparing its chromatographic retention time and/or spectral properties to that of the standard.
-
Quantification: Accurately determining the concentration of this compound in a sample by creating a calibration curve with known concentrations of the reference standard.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
Selecting an Appropriate Analytical Technique: A Comparative Overview
The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, such as the sample matrix, the expected concentration of the analyte, and the need for structural confirmation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Advantages | High resolution, suitable for a wide range of compounds, robust and reliable for quantification.[2] | High sensitivity and specificity, provides structural information for impurity identification.[3] |
| Limitations | May require derivatization for some analytes to improve detection. | Not suitable for non-volatile or thermally labile compounds. |
Commercially Available Reference Standards
While a specific Certified Reference Material (CRM) for this compound is not readily found with a publicly available Certificate of Analysis, high-purity standards are available from several chemical suppliers. For method development and routine analysis, these standards are suitable. However, for applications requiring the highest level of metrological traceability, the use of a CRM for a closely related compound, such as 3,4-Dichloroaniline, can be considered for system suitability and as a point of comparison.
Table of Commercially Available this compound and Related Certified Reference Materials:
| Compound Name | Supplier | Purity/Grade | CAS Number |
| This compound | Sigma-Aldrich | - | 886762-39-6 |
| 3,4-Dichloroaniline | Sigma-Aldrich | Certified Reference Material, TraceCERT® | 95-76-1 |
| 3,4-Dichloroaniline | LGC Standards | Reference Standard | 95-76-1 |
| 3-Chloro-4-fluoroaniline | Sigma-Aldrich | 98% | 367-21-5 |
| 4-Chloro-2-fluoroaniline | Sigma-Aldrich | 98% | 57946-56-2[4] |
It is imperative to obtain the Certificate of Analysis (CoA) from the supplier for any reference standard used. The CoA provides crucial information on purity, identity, and storage conditions.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. These methods are based on established procedures for structurally similar compounds and should be validated for their intended use.[2]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and the analysis of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute the analyte and any less polar impurities, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve a known amount of the sample in the same solvent as the standard, filter through a 0.45 µm filter, and inject.
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Workflow for HPLC Analysis
Caption: A typical workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of this compound and any volatile impurities.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol or other suitable volatile solvent (GC grade)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-350
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent and dilute to create calibration standards.
-
Sample Preparation: Dissolve the sample in the solvent, filter if necessary, and inject.
Data Analysis:
-
Identify this compound by its retention time and mass spectrum, comparing it to the reference standard.
-
Quantify using a calibration curve or by comparing the peak area to that of an internal standard.
Workflow for GC-MS Analysis
Caption: A standard workflow for the analysis of this compound using GC-MS.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification of this compound and the structural elucidation of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring, and C-Cl and C-F stretches.
Conclusion
The reliable analysis of this compound is crucial for ensuring the quality and safety of pharmaceutical and agrochemical products. This guide has provided a comparative overview of the key analytical techniques, the importance of using appropriate reference standards, and detailed experimental protocols. While a certified reference material specifically for this compound is not widely available, high-purity standards can be sourced from reputable suppliers. For applications requiring the highest level of accuracy and traceability, it is recommended to perform a thorough in-house characterization of the chosen reference standard and to validate the analytical method according to the relevant regulatory guidelines. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently identify and quantify this compound and its impurities, ensuring the integrity of their research and development processes.
References
-
PubChem. This compound. [Link]
-
Waters. Impurities Application Notebook. [Link]
-
ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
CRM LABSTANDARD. Dichloroaniline, 3,4-. [Link]
-
Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
PubChem. 3-Chloro-4-fluoroaniline. [Link]
-
PubMed. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
-
Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. [Link]
-
International Journal of Environmental Sciences. “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]
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A Comprehensive Guide to Forced Degradation Studies of 3,4-Dichloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Forced Degradation and its Significance
Forced degradation, or stress testing, is a critical component of the drug development process.[4] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] This information is invaluable for several reasons:
-
Elucidating Degradation Pathways: Understanding how a molecule degrades helps in identifying and characterizing potential impurities that may arise during manufacturing, storage, and administration.[4][5]
-
Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities.[4][5]
-
Informing Formulation and Packaging Development: Knowledge of a molecule's susceptibility to heat, light, moisture, and oxidation guides the development of stable formulations and the selection of appropriate packaging to protect the drug product.[4]
-
Regulatory Compliance: Regulatory agencies such as the FDA and EMA require forced degradation data as part of the drug approval process to ensure the safety and efficacy of the final product.[2][3]
3,4-Dichloro-2-fluoroaniline is a halogenated aromatic amine, a class of compounds known for their stability due to resonance energy and the strength of carbon-halogen bonds.[6][7] However, under stress conditions, these molecules can undergo various reactions, including hydrolysis, oxidation, and photodecomposition.
Comparative Analysis of Degradation Under Stress Conditions
The intrinsic stability of this compound can be systematically evaluated by exposing it to a range of stress conditions as stipulated by ICH guidelines.[1][2] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[1]
| Stress Condition | Proposed Experimental Parameters | Expected Degradation Profile |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Halogenated anilines are generally stable to acid hydrolysis. Minimal degradation is expected. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | May exhibit some degradation, potentially through nucleophilic substitution of the fluorine or chlorine atoms, although this is generally difficult on an aromatic ring. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | The amino group is susceptible to oxidation, potentially forming nitroso, nitro, or polymeric species. The electron-withdrawing halogens may influence the rate of oxidation. |
| Thermal Degradation | Solid-state at 105°C for 48 hours | Expected to be relatively stable to dry heat, but melting point and potential for sublimation should be considered. |
| Photolytic Degradation | Solution exposed to UV light (254 nm) and visible light (ICH option 1 or 2) for a specified duration | Aromatic amines and halogenated compounds can be susceptible to photodegradation, potentially leading to dehalogenation, dimerization, or oxidation.[4][6] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear endpoints and analytical procedures to ensure the trustworthiness of the results.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol 1: Sample Preparation and Stress Conditions
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize with 1 mL of 0.2 M NaOH and dilute with the mobile phase to the final concentration.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize with 1 mL of 0.2 M HCl and dilute with the mobile phase to the final concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to the final concentration.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours. After cooling, dissolve the sample in the solvent and dilute to the final concentration.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV (254 nm) and visible light in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light. Analyze the samples at appropriate time intervals.
Protocol 2: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reversed-phase HPLC method with UV detection is a common and effective approach.[8][9]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds like halogenated anilines. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape for amine-containing compounds and is MS-compatible. |
| Mobile Phase B | 0.1% Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-35 min: 80-20% B, 35-40 min: 20% B | A gradient is necessary to elute both the parent compound and any potential degradation products with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 240 nm | Based on the UV spectrum of this compound (requires experimental determination). |
| Injection Volume | 10 µL | A typical injection volume. |
Identification of Degradation Products and Pathway Elucidation
The identification of degradation products is a critical step in understanding the stability of the molecule.
Proposed Degradation Pathways
Caption: Potential degradation pathways of this compound.
Analytical Techniques for Identification
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the most powerful tool for identifying unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of the degradation products, which aids in structure elucidation.[8]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
Potential Degradation Products
Based on the structure of this compound and the known degradation pathways of similar compounds, the following degradation products could be anticipated:
| Potential Degradation Product | Formation Condition | Analytical Evidence (LC-MS/MS) |
| Oxidized derivatives (e.g., nitroso, nitro) | Oxidative stress (H₂O₂) | Increase in molecular weight by 15 or 30 Da. |
| Dehalogenated products (e.g., 3,4-dichloroaniline) | Photolytic stress | Decrease in molecular weight by 19 Da (loss of F). |
| Hydroxylated products | Hydrolytic or oxidative stress | Increase in molecular weight by 16 Da. |
| Dimerization or polymerization products | Oxidative or photolytic stress | Molecular weights corresponding to multiples of the parent compound. |
Conclusion and Recommendations
This guide provides a comprehensive framework for conducting forced degradation studies on this compound. By systematically applying acidic, basic, oxidative, thermal, and photolytic stress conditions and utilizing a robust, stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's intrinsic stability. The identification of degradation products using advanced techniques like LC-MS/MS will further elucidate the degradation pathways.
It is recommended that these studies be performed early in the drug development process to inform formulation, packaging, and analytical method development, ultimately ensuring the quality, safety, and efficacy of the final drug product. The data generated will be a critical component of the regulatory submission package.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
-
Forced Degradation Studies - MedCrave online. (2016). [Link]
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Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
(PDF) Photobiodegradation of halogenated aromatic pollutants - ResearchGate. [Link]
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(PDF) Photobiodegradation of Halogenated Aromatic Pollutants - Amanote Research. [Link]
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Polycyclic aromatic hydrocarbon - Wikipedia. [Link]
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Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. [Link]
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Degradation of halogenated aromatic compounds - PubMed. [Link]
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Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences. [Link]
-
Biodegradation of Alogenated Anilines in River Water | Request PDF - ResearchGate. [Link]
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Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]
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Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System - MDPI. [Link]
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HPLC Methods for analysis of 3,4-Difluoroaniline - HELIX Chromatography. [Link]
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Oxidation of 2',7'-dichlorofluorescin by peroxynitrite - PubMed - NIH. [Link]
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Stability Indicating Forced Degradation Studies - RJPT. [Link]
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Stability-Indicating HPLC Method for Simultaneous | PDF | High Performance Liquid Chromatography | Detection Limit - Scribd. [Link]
-
Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. Journal of Central South University. [Link]
-
Mineralization of aniline and 4-chlorophenol in acidic solution by ozonation catalyzed with Fe2+ and UVA light | Semantic Scholar. [Link]
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2,7-dichlorofluorescin oxidation and reactive oxygen species: what does it measure? - PubMed. [Link]
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Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - NIH. [Link]
-
Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications - NIH. [Link]
-
Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase - MDPI. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 3,4-Dichloro-2-fluoroaniline Synthesis
Introduction: The Strategic Importance of 3,4-Dichloro-2-fluoroaniline
In the landscape of modern pharmaceutical and agrochemical development, the strategic synthesis of key intermediates is paramount. This compound is one such critical building block, serving as a foundational component in the synthesis of complex, high-value molecules, including advanced kinase inhibitors used in oncology.[1][2] Its specific halogenation pattern and reactive amine handle make it a versatile synthon, but its efficient production hinges on the crucial step of carbon-nitrogen (C-N) bond formation.
This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the synthesis of this compound and related structures. We will move beyond mere protocol recitation to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. The goal is to equip researchers, process chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in catalyst selection, balancing reaction efficiency, cost, scalability, and environmental impact.
We will dissect the two dominant strategies for aryl amination: the well-established, palladium-catalyzed Buchwald-Hartwig amination and the increasingly sophisticated, cost-effective copper-catalyzed Ullmann-type reactions. Furthermore, we will contrast these direct amination approaches with the common industrial alternative of catalytic hydrogenation of a nitroaromatic precursor, providing a holistic view of the synthetic landscape.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical variable in the synthesis of aryl amines from aryl halides. The efficacy of the transformation is a function of the metal center, the ligand architecture, the base, and the solvent system. Below, we compare the leading catalytic methodologies.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation over the past quarter-century, evolving from a niche reaction to a cornerstone of modern synthetic chemistry.[3][4][5] Its power lies in its remarkable scope and functional group tolerance, enabling the coupling of a vast array of amines with aryl halides and pseudohalides.[4][5]
Mechanistic Rationale: The catalytic cycle is a well-understood, multi-step process. The choice of catalyst components is designed to optimize each step. The generally accepted mechanism proceeds via:
-
Oxidative Addition: A low-valent Pd(0) species, typically stabilized by phosphine ligands, inserts into the aryl-halide bond of the 2,4-dichloro-1-fluorobenzene precursor. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the metal center, regenerating the active Pd(0) catalyst.[3][6]
Bulky, electron-rich ligands are critical as they promote both the oxidative addition and the final reductive elimination steps while stabilizing the active catalytic species.[7][8]
Caption: Simplified cycle for a modern ligand-assisted Cu-catalyzed amination.
Alternative Strategy: Catalytic Hydrogenation of a Nitro Precursor
An entirely different, yet highly relevant and industrially common, approach circumvents the direct C-N cross-coupling on the final scaffold. This strategy involves the initial synthesis of a nitro-analogue, such as 3-chloro-4-fluoronitrobenzene, followed by its reduction to the target aniline. [9][10][11]This transforms the problem from one of C-N bond formation to one of nitro group reduction.
Catalytic Systems: This reduction is almost exclusively performed via catalytic hydrogenation using heterogeneous catalysts.
-
Platinum-on-Carbon (Pt/C): Exhibits high activity and selectivity, often providing excellent yields and purity under optimized conditions. [2][9][11]* Palladium-on-Carbon (Pd/C): A widely used and effective catalyst, known for its efficiency and recyclability. [9][10]It can sometimes be susceptible to dehalogenation, although this is substrate and condition-dependent.
-
Raney Nickel (Raney Ni): A cost-effective alternative, though it may require higher catalyst loadings and can be less selective, sometimes leading to higher levels of impurities. [11] This method is robust and highly scalable, representing a workhorse process in bulk chemical manufacturing. [12][13]
Diagram: Comparative Synthetic Workflow
Caption: Strategic choice between direct amination and nitration-reduction pathways.
Data Presentation: Performance Comparison of Catalytic Systems
The following table summarizes the key operational parameters and performance metrics for the discussed catalytic systems, based on data from scientific literature and patents.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Modern Ullmann) | Catalytic Hydrogenation (Nitro Reduction) |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XPhos) [14][15] | CuI or CuSO₄ with a diamine or phenanthroline ligand [16][17] | 1-10% Pt/C, Pd/C, or Raney Ni [9][11] |
| Typical Loading | 0.1 - 2 mol% [7][18] | 1 - 10 mol% [19][17] | 0.5 - 5 wt% relative to substrate [2][11] |
| Typical Base | NaOtBu, K₂CO₃, Cs₂CO₃ [14] | K₂CO₃, K₃PO₄ | Not applicable (reductant is H₂) |
| Solvent | Toluene, Dioxane, THF [6] | DMF, NMP, Toluene, Dioxane [16][20] | Alcohols (e.g., Ethanol, Methanol) or solvent-free [9][11] |
| Temperature (°C) | Room Temperature - 110°C [7] | 40 - 140°C (modern) to >200°C (classic) [16][19] | 50 - 120°C [9][21] |
| Pressure | Atmospheric (inert gas) | Atmospheric (inert gas) | 1 - 5 MPa (Hydrogen) [9][21] |
| Yield & Purity | Generally high to excellent yields (>90%) and high purity. [15] | Good to excellent yields, can be highly variable with substrate. [17] | Typically excellent yields (>95%) and very high purity (>99.5%). [9][11] |
| Pros | - Extremely broad scope- High functional group tolerance- Well-understood mechanism- Milder conditions than classic Ullmann | - Low catalyst cost & toxicity- Rapidly improving scope- Milder conditions with modern ligands [19] | - Very high yield & purity- Highly scalable & robust- Low cost catalysts |
| Cons | - High cost & toxicity of Pd- Expensive, air-sensitive ligands- Requires strict inert atmosphere [4] | - Can be substrate-sensitive- Ligand development is ongoing- Risk of ligand degradation [22] | - Requires high-pressure equipment- Handling of nitro compounds- Potential for dehalogenation |
Experimental Protocols
The following protocols are representative examples designed to be self-validating. They are synthesized from established methodologies and should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To synthesize this compound from 2,4-dichloro-1-fluorobenzene using an ammonia equivalent.
Materials:
-
2,4-dichloro-1-fluorobenzene
-
Benzophenone imine (ammonia equivalent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
3M Hydrochloric Acid (HCl)
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv), 2,4-dichloro-1-fluorobenzene (1.0 equiv), and anhydrous toluene.
-
Reaction Initiation: Add benzophenone imine (1.2 equiv) and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Work-up (Hydrolysis): Cool the mixture to room temperature. Add 3M HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Extraction & Purification: Neutralize the aqueous layer with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Modern Copper-Catalyzed Amination
Objective: To synthesize this compound from 2,4-dichloro-1-fluorobenzene using aqueous ammonia.
Materials:
-
2,4-dichloro-1-fluorobenzene
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃)
-
Aqueous ammonia (28-30%)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reactor Setup: In a sealable pressure vessel, combine CuI (0.05 equiv), 4,7-dimethoxy-1,10-phenanthroline (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add 2,4-dichloro-1-fluorobenzene (1.0 equiv), DMF, and aqueous ammonia.
-
Reaction: Seal the vessel tightly and heat the mixture to 120°C in an oil bath with stirring for 24 hours.
-
Cooling & Work-up: Cool the reactor to room temperature. Dilute the reaction mixture with water and ethyl acetate.
-
Extraction & Purification: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography. [17][23]
Protocol 3: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
Objective: To synthesize 3-chloro-4-fluoroaniline via the reduction of 3-chloro-4-fluoronitrobenzene.
Materials:
-
3-chloro-4-fluoronitrobenzene
-
1% Platinum-on-Carbon (Pt/C) catalyst
-
Ethanol
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Charging: Charge a high-pressure hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and ethanol. Add the 1% Pt/C catalyst (substrate to catalyst mass ratio of approx. 200:1). [9][11]2. Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen and venting (repeat three times), followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen to 1 MPa (approx. 145 psi). [21]Heat the reactor to 80-100°C and begin vigorous stirring. [2][9]4. Monitoring: The reaction is complete when hydrogen uptake ceases (typically 2-6 hours). Monitor pressure drop to track progress.
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the hot reaction mixture through a pad of celite to remove the Pt/C catalyst.
-
Isolation: The filtrate contains the product in ethanol. The solvent can be removed under reduced pressure to yield the crude product, which is often of very high purity (>99.5%) and may not require further purification. [9]
Conclusion and Future Outlook
The synthesis of this compound offers a classic case study in the strategic selection of catalytic technology.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for versatility and reliability in a research and development setting. Its broad functional group tolerance and well-understood mechanism provide a high probability of success for complex substrates, albeit at a higher cost.
-
Copper-catalyzed Ullmann-type reactions represent the most promising frontier for cost-effective and sustainable production. Driven by modern ligand design, these systems are increasingly capable of rivaling palladium's efficacy for specific transformations, offering a significant reduction in catalyst cost and toxicity. [19]As ligand discovery continues, their adoption in industrial processes is set to expand.
-
Catalytic hydrogenation of a nitro precursor is the undisputed workhorse for large-scale industrial production. Its robustness, scalability, and the exceptional purity of the final product make it the most economically viable route, provided the necessary high-pressure infrastructure is in place.
The optimal choice is not universal; it is dictated by the specific constraints of the project. For early-stage discovery requiring rapid synthesis of diverse analogues, palladium catalysis offers unparalleled speed and scope. For process development and scale-up, a thorough evaluation of both modern copper catalysis and the nitration-reduction pathway is essential to identify the most sustainable and economically sound manufacturing route.
References
- This compound: A Key Intermediate in Advanced Pharmaceutical Synthesis. Google Cloud.
- Buchwald–Hartwig amin
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. American Chemical Society.
- Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Ullmann condens
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amin
- 4-Chloro-2-fluoroaniline synthesis. ChemicalBook.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Applic
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Ullmann Reaction. Thermo Fisher Scientific.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
- 3,4-Dichloroaniline synthesis. ChemicalBook.
- Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia. PubMed.
- Reaction profiles for the Cu‐catalyzed amination of...
- Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Applic
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis. Benchchem.
- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic
- Ullmann reaction – Knowledge and References. Taylor & Francis.
- Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limit
- Process for preparing 3, 4 dichloroaniline.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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Safety Operating Guide
Navigating the Safe Handling of 3,4-Dichloro-2-fluoroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides a comprehensive, experience-driven framework for the safe handling of 3,4-Dichloro-2-fluoroaniline, a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols due to its hazardous nature. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the reliability of your experimental outcomes.
Understanding the Hazard: Why Caution is Critical
This compound and similar halogenated anilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] They can cause serious eye damage, skin irritation, and may lead to an allergic skin reaction.[1][3][4] The primary routes of exposure are inhalation, ingestion, and skin absorption.[5][6] Chronic exposure may cause damage to organs.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against this compound relies on a multi-layered strategy that encompasses engineering controls, personal protective equipment, and stringent operational protocols.
Engineering Controls: Your First Line of Defense
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[5][6] An easily accessible emergency eyewash station and safety shower are mandatory in any area where this chemical is handled.[5][7]
Personal Protective Equipment (PPE): Your Personal Barrier
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][8] A face shield should also be worn.[7][9] | Double-gloving with chemical-impermeable gloves (e.g., nitrile gloves for short-term use, check manufacturer compatibility).[5][8] | A full-length lab coat, long pants, and closed-toe shoes are required.[5] | Work should be performed in a chemical fume hood.[5] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate filter should be used.[3][8] |
| Handling and Transfer | Tightly fitting safety goggles with side-shields.[3][8] | Chemical-impermeable gloves.[8] | Full-length lab coat, long pants, and closed-toe shoes.[5] | Work should be performed in a chemical fume hood.[5] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[9] | Heavy-duty, chemical-resistant gloves.[9] | Chemical-resistant disposable coveralls and shoe covers.[9] | A full-face respirator with a combination organic vapor/particulate filter is necessary.[3][8][9] |
| Waste Disposal | Tightly fitting safety goggles.[8] | Double-gloving with chemical-impermeable gloves.[9] | Full-length lab coat and closed-toe shoes.[5] | Work should be performed in a chemical fume hood.[5] |
Operational Protocols: Putting Safety into Practice
Beyond simply wearing PPE, the procedures for donning (putting on) and doffing (taking off) are critical to prevent cross-contamination.
Donning and Doffing PPE: A Step-by-Step Guide
Caption: PPE Donning and Doffing Workflow.
Donning Procedure:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye and Face Protection: Put on your safety goggles and face shield.
-
Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing Procedure (to minimize contamination):
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Then remove the inner pair in the same manner.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out to contain any contaminants.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Respiratory Protection: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5][10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Caption: Emergency Response Workflow for this compound.
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Seek immediate medical attention.[1]
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.[1]
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3][8] Seek immediate medical attention.[1]
In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[1]
Spill Management:
-
Evacuate all non-essential personnel from the area.[11]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11][13]
-
Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[11]
-
Clean the spill area with a suitable solvent, followed by soap and water.[14]
Disposal: A Responsible Conclusion to Your Work
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11][13]
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, that have come into contact with the chemical must be disposed of as hazardous waste.[11]
-
Disposal Method: Engage a licensed professional waste disposal service for the final disposal of the chemical waste, which is typically done through chemical incineration.[11][13] Never dispose of this chemical down the drain.[10]
By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, and it is essential to always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before commencing any work.
References
- Aniline. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2-(3,4-Dichlorophenyl)-4-fluoroaniline - ChemicalBook. (2025, July 19).
- 3,4-Dichloroaniline. (n.d.).
- SAFETY DATA SHEET. (2025, November 6).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2011, March 15).
- 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.).
- 3,4-dichloroaniline - Report | CAMEO Chemicals | NOAA. (n.d.).
- Personal protective equipment for handling Aniline Mustard. (n.d.).
- 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC). (n.d.).
- What are the health and safety guidelines for Aniline in workplaces? (2025, February 24).
- NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.).
- SAFETY DATA SHEET. (2025, May 1).
- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. (n.d.).
- SAFETY DATA SHEET. (2011, March 15).
- This compound CAS#:. (n.d.).
- Proper Disposal of 3,4-Dichloroaniline: A Guide for Laboratory Professionals. (n.d.).
- Navigating the Safe Disposal of 4-Fluoroaniline: A Procedural Guide. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
